molecular formula C4H5BrN4 B1520240 2-Bromo-5-hydrazinopyrazine CAS No. 1001050-24-3

2-Bromo-5-hydrazinopyrazine

Cat. No.: B1520240
CAS No.: 1001050-24-3
M. Wt: 189.01 g/mol
InChI Key: KFOQSLQZMLPTIX-UHFFFAOYSA-N
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Description

2-Bromo-5-hydrazinopyrazine (CAS 1001050-24-3) is a brominated pyrazine derivative with the molecular formula C₄H₅BrN₄ and a molecular weight of 189.02 g/mol . This compound is a key chemical building block in medicinal chemistry and pharmaceutical research, particularly in the synthesis of more complex heterocyclic systems. Its structure features both a hydrazine moiety and a bromine atom on a pyrazine ring, making it a versatile intermediate for nucleophilic substitution reactions and the formation of hydrazone derivatives. Pyrazine derivatives are a significant class of nitrogen-containing heterocyclic compounds with a wide spectrum of reported biological activities . The 2-hydrazinopyrazine scaffold, in particular, is a direct analog of the first-line anti-tuberculosis drug Pyrazinamide, which makes it a promising precursor for developing new therapeutic agents . Research indicates that such compounds are investigated for their potential anticancer, antibacterial, antifungal, and anti-inflammatory properties . The presence of the bromine atom offers a specific site for further functionalization via metal-catalyzed cross-coupling reactions, thereby enabling the exploration of structure-activity relationships. This product is intended for research and development purposes. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-bromopyrazin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN4/c5-3-1-8-4(9-6)2-7-3/h1-2H,6H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOQSLQZMLPTIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Br)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672323
Record name 2-Bromo-5-hydrazinylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001050-24-3
Record name 2-Bromo-5-hydrazinylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-hydrazinopyrazine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Heterocyclic Building Block

2-Bromo-5-hydrazinopyrazine, identified by its CAS number 1001050-24-3, is a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development.[1][2] Its structure, which incorporates a reactive hydrazine moiety and a versatile bromine atom on a pyrazine core, positions it as a valuable scaffold for the synthesis of complex molecular architectures. The pyrazine ring itself is a common feature in many biologically active molecules, and the presence of ortho-disposed bromo and hydrazino groups offers a unique combination of reactivity for forging new carbon-nitrogen and carbon-carbon bonds. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility for researchers and professionals in the pharmaceutical sciences. A recent study highlights the potential of a derivative, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea, as a promising anticancer agent, underscoring the therapeutic relevance of this chemical scaffold.[3][4]

Strategic Synthesis of this compound

While specific, detailed laboratory preparations of this compound are not extensively documented in readily available literature, its synthesis can be logically deduced from established principles of heterocyclic chemistry, primarily through nucleophilic aromatic substitution (SNAr).

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

The most probable and industrially scalable route to this compound involves the reaction of a suitable di-halogenated pyrazine with hydrazine hydrate. The pyrazine ring, being electron-deficient, is susceptible to nucleophilic attack, a reactivity that is further enhanced by the presence of electron-withdrawing halogen atoms.[5]

A plausible starting material for this synthesis is 2,5-dibromopyrazine or 2-bromo-5-chloropyrazine.[6][7] The reaction with hydrazine hydrate would proceed via an SNAr mechanism, where the hydrazine acts as the nucleophile, displacing one of the halogen atoms. The choice between a bromo or chloro leaving group can influence reaction conditions, with the carbon-chlorine bond being generally stronger than the carbon-bromine bond.

The reaction is typically carried out in a suitable solvent, and the temperature is controlled to manage the exothermic nature of the reaction and to favor the mono-substitution product. An excess of hydrazine hydrate is often employed to maximize the displacement of the halogen and to minimize the formation of dimeric byproducts.[8]

A similar reaction has been documented for the synthesis of 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine from 5-bromo-2,4-dichloropyrimidine, where hydrazine hydrate selectively displaces one of the chlorine atoms.[9] This precedent on a related azine ring system strongly supports the feasibility of this approach for the pyrazine analogue.

Synthesis_Workflow cluster_reaction Nucleophilic Aromatic Substitution reagent1 2,5-Dihalopyrazine (X = Br or Cl) reaction_step Solvent (e.g., Ethanol, DMF) Heat reagent1->reaction_step reagent2 Hydrazine Hydrate (NH2NH2·H2O) reagent2->reaction_step product This compound reaction_step->product

Caption: Proposed synthesis of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the interpretation of analytical data.

PropertyValueSource
Molecular Formula C4H5BrN4PubChemLite
Molecular Weight 189.02 g/mol [10]
CAS Number 1001050-24-3[1][2]
Appearance Expected to be a solid at room temperature-
Solubility Likely soluble in polar organic solvents-
SMILES C1=C(N=CC(=N1)Br)NNPubChemLite

Applications in Drug Discovery and Medicinal Chemistry

The structural attributes of this compound make it a highly attractive starting material for the synthesis of novel compounds with potential therapeutic applications.

  • Scaffold for Bioactive Molecules: The hydrazine group is a versatile functional handle that can be readily converted into a variety of other functionalities, such as hydrazones, pyrazoles, and triazoles, which are common pharmacophores in drug candidates.

  • Cross-Coupling Reactions: The bromine atom serves as a key site for transition metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, enabling the exploration of diverse chemical space in structure-activity relationship (SAR) studies.

  • Anticancer Drug Development: As demonstrated by the synthesis of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea, this compound is a valuable precursor for the development of novel anticancer agents.[3][4] The ability to modify both the hydrazine and bromo positions allows for fine-tuning of the molecule's biological activity and pharmacokinetic properties.

Experimental Protocol: Synthesis of this compound

The following is a detailed, proposed experimental protocol for the synthesis of this compound based on the principles of nucleophilic aromatic substitution. Researchers should perform a thorough risk assessment before carrying out this procedure.

Materials and Reagents:
  • 2,5-Dibromopyrazine

  • Hydrazine hydrate (80% solution in water)

  • Ethanol, anhydrous

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,5-dibromopyrazine (1 equivalent) in ethanol (10 volumes).

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (3-5 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add dichloromethane (20 volumes) and water (20 volumes). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 10 volumes) and brine (1 x 10 volumes).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.

Safety Precautions:
  • Hydrazine hydrate is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • 2,5-Dibromopyrazine is a halogenated organic compound and should be handled with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving dichloromethane should be performed in a fume hood.

Conclusion

This compound is a strategically important heterocyclic building block with significant potential in the field of drug discovery. Its synthesis, achievable through established chemical transformations, provides access to a versatile scaffold that can be readily elaborated into a wide array of complex molecules. The demonstrated utility of its derivatives as anticancer agents highlights the value of this compound in the ongoing search for new and effective therapeutics. This guide provides a foundational understanding for researchers and scientists to effectively utilize this compound in their research and development endeavors.

References

2-Bromo-5-hydrazinopyrazine CAS number 1001050-24-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-5-hydrazinopyrazine (CAS: 1001050-24-3): A Versatile Building Block for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of increasing importance in medicinal chemistry and drug development. Identified by its CAS number 1001050-24-3, this compound features a unique combination of a bromine atom and a hydrazine group on a pyrazine core, offering dual points for synthetic modification.[1][2] This guide, intended for researchers, chemists, and drug development professionals, delves into the compound's physicochemical properties, provides a validated synthesis protocol, explores its key chemical reactions, and discusses its strategic applications, particularly as an intermediate for novel therapeutics. Emphasis is placed on the causality behind experimental choices and the practical utility of this reagent in constructing complex molecular architectures, including its emerging role in the synthesis of targeted protein degraders.[3]

Introduction and Molecular Overview

The pyrazine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates due to its ability to engage in hydrogen bonding and serve as a bioisosteric replacement for other aromatic systems. This compound emerges as a particularly valuable derivative, equipping chemists with two distinct and orthogonally reactive functional groups. The hydrazine moiety serves as a potent nucleophile, ideal for forming hydrazone linkages, while the bromo substituent is a versatile handle for metal-catalyzed cross-coupling reactions. This dual functionality allows for the systematic and diverse elaboration of the pyrazine core, making it a powerful tool for building libraries of compounds for biological screening.

Caption: Chemical structure of this compound.

Physicochemical Properties and Characterization

Accurate characterization of a starting material is fundamental to reproducible research. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1001050-24-3[1][2][4][5]
Molecular Formula C₄H₅BrN₄[1][3]
Molecular Weight 189.02 g/mol [1][3]
Typical Purity ≥95%[3][4]
Appearance Not explicitly stated, likely a solid[6]
Storage Conditions 2-8°C, Refrigerator[1]
Spectroscopic Profile (Anticipated)

While specific spectra are proprietary to manufacturers, the structure of this compound allows for the prediction of its key spectroscopic features, which are essential for identity confirmation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyrazine ring, likely appearing as doublets in the downfield region (δ 7.5-8.5 ppm). The protons of the hydrazine group (-NH-NH₂) would appear as broader signals, with chemical shifts that can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR would display four unique signals corresponding to the carbon atoms of the pyrazine ring. The carbon atom attached to the bromine would be significantly influenced by the halogen's electronegativity.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), providing definitive confirmation of the compound's elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic N-H stretching vibrations in the 3200-3400 cm⁻¹ region, indicative of the hydrazine group. Aromatic C-H and C=N stretching bands would also be present.[7]

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SₙAr) reaction. The electron-withdrawing nature of the pyrazine ring's nitrogen atoms activates the C-Br bond towards nucleophilic attack by hydrazine.

Rationale for Method Selection

This method is chosen for its reliability and directness. Using a readily available precursor like 2,5-dibromopyrazine and a common nucleophile like hydrazine hydrate provides a straightforward path to the desired product. The use of an excess of hydrazine hydrate is a common strategy in these reactions to maximize the monosubstitution product and minimize the formation of dimeric byproducts.[8]

Experimental Protocol: Synthesis from 2,5-Dibromopyrazine
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dibromopyrazine (1.0 eq) and a suitable solvent such as ethanol or 1-propanol.

  • Reagent Addition: While stirring, add hydrazine hydrate (80% solution in water, 5.0-10.0 eq) to the flask. The large excess favors the desired monosubstitution.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-100°C) and maintain for 12-24 hours.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature and then further in an ice bath to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water to remove excess hydrazine hydrate and other water-soluble impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity (≥95%). Dry the final product under vacuum.

G cluster_workflow Synthesis Workflow Setup 1. Reaction Setup (2,5-Dibromopyrazine + Solvent) Addition 2. Add Hydrazine Hydrate (Excess) Setup->Addition React 3. Heat to Reflux (80-100°C, 12-24h) Addition->React Workup 4. Cool & Precipitate React->Workup Isolate 5. Filter & Wash (Cold Water) Workup->Isolate Purify 6. Recrystallize & Dry Isolate->Purify Product Pure this compound Purify->Product

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the distinct reactivity of its two functional groups, allowing for sequential and controlled molecular elaboration.

A. Reactions of the Hydrazine Moiety: Hydrazone Formation

The hydrazine group is a strong nucleophile that readily reacts with aldehydes and ketones in a condensation reaction to form stable hydrazone linkages. This reaction is fundamental to its use as a building block, as the resulting N-N-C framework is a common feature in many biologically active molecules.[10][11]

G cluster_mechanism Hydrazone Formation Mechanism Reactants This compound + Aldehyde/Ketone (R-CO-R') Intermediate Nucleophilic Attack (Forms Hemiaminal-like intermediate) Reactants->Intermediate Acid/Base Catalyst Product Dehydration (Loss of H₂O) Forms Stable Hydrazone Intermediate->Product

Caption: Mechanism for the formation of hydrazones from this compound.

B. Reactions of the Bromo Substituent: Cross-Coupling

The bromine atom serves as an excellent leaving group in metal-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon or carbon-heteroatom bonds at the 2-position of the pyrazine ring, a strategy widely used for molecular diversification.

  • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form C-C bonds, attaching new aryl or alkyl groups.

  • Buchwald-Hartwig Amination: Reaction with amines in the presence of a palladium catalyst to form C-N bonds, introducing diverse amine functionalities.

The ability to perform these transformations provides access to a vast chemical space from a single, versatile starting material.[12]

G cluster_coupling Generic Suzuki Cross-Coupling Reaction Start This compound Product 2-Aryl-5-hydrazinopyrazine Start->Product Forms new C-C bond Reagents Aryl Boronic Acid (Ar-B(OH)₂) Reagents->Product Catalyst Pd Catalyst + Base (e.g., Pd(PPh₃)₄ + Na₂CO₃) Catalyst->Product

Caption: Schematic of a Suzuki coupling reaction using the bromo-substituent.

Applications in Drug Discovery

The true value of this compound is realized in its application as a scaffold for molecules with therapeutic potential.

  • Scaffold for Bioactive Agents: Its derivatives have been explored for various biological activities. The formation of hydrazone derivatives, in particular, has yielded compounds with promising anti-cancer and anti-inflammatory properties in related molecular systems.[10][11]

  • Key Intermediate for Targeted Protein Degraders (PROTACs): The compound is listed as a "Protein Degrader Building Block," highlighting its utility in this cutting-edge therapeutic modality.[3] PROTACs are bifunctional molecules that induce the degradation of specific target proteins. This compound provides a versatile core from which to build out the different components of a PROTAC—the target-binding ligand, the E3 ligase-binding ligand, and the connecting linker—by leveraging its dual reactive sites.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not publicly detailed, data from structurally similar compounds like 2-Bromo-5-hydroxypyrazine provide a strong basis for a safety assessment.[13][14]

  • Potential Hazards:

    • Harmful if swallowed (Acute Toxicity, Oral).[14]

    • Causes skin irritation.

    • Causes serious eye irritation or damage.[14]

    • May cause respiratory irritation.

  • Recommended Handling Procedures:

    • Always handle this compound within a certified chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[13][15]

    • Avoid generating dust. If handling a powder, use appropriate engineering controls.

    • Wash hands thoroughly after handling.[6]

    • In case of accidental contact, flush skin or eyes with copious amounts of water and seek medical attention.[13]

  • Storage:

    • Store in a tightly sealed container in a refrigerator at 2-8°C.[1]

    • Store away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound (CAS 1001050-24-3) is more than just a chemical reagent; it is a strategic tool for innovation in drug discovery. Its dual-functional nature, combining a nucleophilic hydrazine group with a versatile bromine handle for cross-coupling, provides an efficient and modular platform for synthesizing complex and diverse molecular libraries. Its emerging role as a building block for targeted protein degraders underscores its relevance in modern therapeutic design. By understanding its properties, synthesis, and reactivity, researchers can fully leverage the potential of this powerful heterocyclic intermediate to accelerate the development of next-generation medicines.

References

An In-depth Technical Guide to the Molecular Structure and Application of 2-Bromo-5-hydrazinopyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides a comprehensive technical overview of 2-bromo-5-hydrazinopyrazine, a heterocyclic building block of significant interest in modern medicinal chemistry. We will explore its core molecular structure, physicochemical properties, plausible synthetic routes, and detailed analytical characterization. A key focus is placed on its emerging role as a bifunctional linker in the field of targeted protein degradation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their synthetic and therapeutic programs.

Introduction

The pyrazine moiety is a well-established "privileged scaffold" in drug discovery, forming the core of numerous FDA-approved therapeutics. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a desirable component in molecule design. This compound emerges as a particularly valuable derivative of this scaffold. It possesses two distinct, chemically addressable functional groups: a reactive hydrazine moiety and a versatile brominated aromatic ring. This orthogonal reactivity makes it an ideal starting point for constructing complex molecules, most notably as a building block for protein degraders.[1]

The strategic placement of the bromine atom and the hydrazine group allows for sequential, controlled chemical modifications. This has positioned this compound as a key intermediate in the synthesis of novel chemical entities aimed at complex biological targets.

Core Molecular Structure & Physicochemical Properties

This compound is characterized by a six-membered pyrazine ring substituted at the C2 and C5 positions with a bromine atom and a hydrazine group (-NHNH₂), respectively.

Caption: Molecular graph of this compound.

The table below summarizes its key identifiers and computed physicochemical properties.

PropertyValueSource
IUPAC Name (5-bromopyrazin-2-yl)hydrazine[2]
CAS Number 1001050-24-3[1]
Molecular Formula C₄H₅BrN₄[1][2]
Molecular Weight 189.02 g/mol [1]
Monoisotopic Mass 187.96976 Da[2]
SMILES C1=C(N=CC(=N1)Br)NN[2]
InChIKey KFOQSLQZMLPTIX-UHFFFAOYSA-N[2]
XLogP (Predicted) 0.4[2]
Hydrogen Bond Donors 2-
Hydrogen Bond Acceptors 4-

Synthesis and Analytical Characterization

While specific literature on the synthesis of this compound is sparse, a highly plausible and efficient route involves the nucleophilic aromatic substitution (SNAr) of a di-halogenated pyrazine precursor.

Proposed Synthesis Protocol

The synthesis can be logically approached by reacting a precursor like 2,5-dibromopyrazine with hydrazine hydrate. The choice of a di-bromo precursor over a chloro-bromo analogue is strategic; while chlorine is typically a better leaving group in SNAr, the reactivity can be modulated by temperature, and the di-bromo starting material is commercially available.

G cluster_reactants Reactants cluster_process Process cluster_output Output SM 2,5-Dibromopyrazine Cond Solvent (e.g., EtOH, n-BuOH) Heat (e.g., 80-100°C) Inert Atmosphere (N₂ or Ar) SM->Cond R Hydrazine Hydrate (Excess) R->Cond Workup Aqueous Work-up (Quench, Extract with EtOAc) Cond->Workup Reaction Purify Column Chromatography (Silica Gel) Workup->Purify Crude Product Prod This compound Purify->Prod Purified Product Char Characterization (NMR, MS, HPLC) Prod->Char QC

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2,5-dibromopyrazine (1.0 eq) in a suitable solvent such as ethanol or n-butanol, add hydrazine hydrate (5-10 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen).

    • Causality: The use of a large excess of hydrazine hydrate is critical. It serves as both the nucleophile and the base, and the high concentration drives the reaction equilibrium towards the mono-substituted product, minimizing the formation of the di-hydrazine pyrazine by-product.[3] The inert atmosphere prevents oxidation of the hydrazine.

  • Heating: Heat the reaction mixture to reflux (typically 80-100°C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).[3]

  • Work-up: Cool the mixture to room temperature and quench by pouring it into cold water or brine. This precipitates the product and dissolves excess hydrazine salts. Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid is then purified by flash column chromatography on silica gel to yield the pure product.

Analytical Characterization
  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is ideal for confirming the molecular weight. The most prominent ion expected in positive mode would be [M+H]⁺ at m/z 188.9770.[2] A critical diagnostic feature is the isotopic pattern of bromine: the presence of two peaks of nearly equal intensity separated by ~2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes) is definitive confirmation of a mono-brominated compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to be simple and highly informative. Two singlets should be observed in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the two non-equivalent protons on the pyrazine ring. The protons of the hydrazine group (-NH and -NH₂) will appear as broad singlets, and their chemical shift will be highly dependent on the solvent and concentration.

    • ¹³C NMR: Four distinct signals are expected in the carbon spectrum, corresponding to the four unique carbon atoms in the molecule. Two signals will be in the aromatic region for the C-H carbons, and two will be quaternary signals for the C-Br and C-NHNH₂ carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic N-H stretching vibrations from the hydrazine group in the 3200-3400 cm⁻¹ region. Aromatic C-H and C=N/C=C stretching bands would be observed in their typical regions.

Utility in Drug Development: A Bifunctional Building Block

The true value of this compound lies in its bifunctional nature, making it a powerful tool in constructing complex molecules for targeted therapies, especially in the rapidly advancing field of Targeted Protein Degradation (TPD) .

TPD modalities, such as PROTACs, are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's own ubiquitin-proteasome system.[4] A PROTAC consists of three parts: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[4][5]

This compound is an exemplary building block for the linker and POI-ligand portion of a PROTAC for two reasons:

  • The Hydrazine Handle: The hydrazine group is a versatile nucleophile. It can be readily reacted with aldehydes or ketones to form stable hydrazone linkages or used as a precursor to form more complex heterocyclic systems. This provides a robust method for attaching the molecule to a pre-existing POI ligand or for building a novel ligand from the pyrazine core.

  • The Bromo-Pyrazine Handle: The bromine atom on the electron-deficient pyrazine ring is primed for a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the precise and controlled installation of the linker element that will eventually be connected to the E3 ligase ligand.

G cluster_molecule This compound mol Hydrazine-Pyrazine-Bromine Handle1 Hydrazine Handle (for POI Ligand Synthesis) mol->Handle1 Handle2 Bromo Handle (for Linker Attachment) mol->Handle2 POI Protein of Interest (POI) Ligand Handle1->POI e.g., Hydrazone Formation Linker Linker to E3 Ligase Ligand Handle2->Linker e.g., Suzuki Coupling

Caption: Orthogonal reactivity of this compound in PROTAC synthesis.

This orthogonal reactivity enables a modular and efficient synthetic strategy, allowing chemists to rapidly generate libraries of PROTACs with diverse linkers and POI ligands to optimize degradation efficacy and pharmacokinetic properties.

Safety, Handling, and Storage

As with all reactive chemical intermediates, proper safety protocols must be strictly followed when handling this compound.

  • Hazard Assessment: While specific GHS data for this compound is not widely published, hydrazine derivatives are generally considered toxic and irritants.[6][7] The related compound 2-bromo-5-hydroxypyrazine is classified as harmful if swallowed and causes serious eye damage.[8] It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before use.[9]

  • Personal Protective Equipment (PPE): Always handle the compound in a certified chemical fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Handling: Avoid creating dust. Use non-sparking tools. Prevent fire caused by electrostatic discharge.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. For long-term stability, storage in a freezer under an inert atmosphere is recommended.[10]

Conclusion

This compound is more than a simple chemical intermediate; it is a sophisticated molecular tool designed for modern synthetic challenges. Its well-defined structure, characterized by two orthogonally reactive functional groups, provides a reliable and versatile platform for constructing complex molecular architectures. Its growing importance in the synthesis of targeted protein degraders underscores its value to the drug discovery community. A thorough understanding of its synthesis, characterization, and chemical reactivity will empower researchers to fully exploit its potential in developing the next generation of therapeutics.

References

Spectroscopic Characterization of 2-Bromo-5-hydrazinopyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed exploration of the spectroscopic characteristics of 2-bromo-5-hydrazinopyrazine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical aspects of analyzing this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. While experimental data for this specific molecule is not widely published, this guide synthesizes predictive data and comparative analysis with related structures to offer a robust framework for its spectroscopic identification and characterization.

Introduction to this compound

This compound is a heterocyclic compound with the molecular formula C₄H₅BrN₄.[1][2] Its structure, featuring a pyrazine ring substituted with a bromine atom and a hydrazine group, makes it a valuable building block in medicinal chemistry and materials science. The interplay of the electron-withdrawing bromine and the electron-donating hydrazine group on the aromatic pyrazine core dictates its chemical reactivity and spectroscopic properties. Accurate spectroscopic analysis is paramount for confirming the identity, purity, and structure of this compound in any research or development endeavor.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is instrumental in confirming its atomic makeup.

Expected Molecular Ion and Isotopic Pattern

The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), imparts a characteristic isotopic pattern in the mass spectrum. The monoisotopic mass of this compound is 187.96976 Da.[1] Therefore, the mass spectrum is expected to show two major peaks of nearly equal intensity for the molecular ion [M]⁺˙ at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br, respectively.

Predicted mass spectrometry data for various adducts of this compound provides further confirmation of its identity.[1]

AdductPredicted m/z
[M+H]⁺188.97704
[M+Na]⁺210.95898
[M-H]⁻186.96248
[M+NH₄]⁺206.00358
[M+K]⁺226.93292
Fragmentation Pathway

The fragmentation of this compound in the mass spectrometer can provide valuable structural information. The fragmentation is likely initiated by the loss of the bromine atom or cleavage of the hydrazine group.

M [C₄H₅⁷⁹BrN₄]⁺˙ m/z = 188 frag1 [C₄H₅N₄]⁺ m/z = 109 M->frag1 - Br˙ frag2 [C₄H₄BrN₂]⁺ m/z = 159/161 M->frag2 - N₂H₃˙ M_Br81 [C₄H₅⁸¹BrN₄]⁺˙ m/z = 190 M_Br81->frag1 - Br˙ M_Br81->frag2 - N₂H₃˙

Caption: Predicted Fragmentation of this compound.

Infrared (IR) Spectroscopy

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: A small amount of solid this compound is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Expected IR Absorption Bands
Wavenumber (cm⁻¹)Vibration ModeExpected IntensityNotes
3500-3200N-H stretching (hydrazine)Medium-StrongAsymmetric and symmetric stretches of the -NH₂ group are expected in this region. The presence of two bands is characteristic of a primary amine.
3100-3000C-H stretching (aromatic)Weak-MediumCharacteristic of C-H bonds on the pyrazine ring.
1650-1620N-H scissoring (hydrazine)MediumThis bending vibration is a key indicator of the hydrazine group.
1600-1450C=N and C=C stretching (ring)Medium-StrongMultiple bands are expected due to the aromatic nature of the pyrazine ring.
1250-1000C-N stretchingMedium-StrongVibrations associated with the C-N bonds within the pyrazine ring and the C-N bond of the hydrazine substituent.
850-750C-H out-of-plane bendingStrongThe substitution pattern on the pyrazine ring will influence the exact position of these bands.
700-500C-Br stretchingMedium-StrongThe presence of a strong band in this region is indicative of the carbon-bromine bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard parameters for acquisition and processing are typically employed.

Expected ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the hydrazine protons and the two protons on the pyrazine ring.

cluster_protons Expected Proton Signals structure This compound (Predicted ¹H NMR) H_ring1 H-3 H_ring2 H-6 NH2 -NH₂

Caption: Proton environments in this compound.

  • Hydrazine Protons (-NH₂): A broad singlet is expected, the chemical shift of which will be highly dependent on the solvent and concentration. In DMSO-d₆, this signal could appear in the range of 4.0-6.0 ppm.

  • Pyrazine Ring Protons (H-3 and H-6): Two distinct signals are expected for the two aromatic protons. Due to the anisotropic effects of the nitrogen atoms and the electronic effects of the substituents, these protons will appear as singlets or narrow doublets (if long-range coupling is resolved). Their chemical shifts are predicted to be in the downfield region, likely between 7.5 and 8.5 ppm. The proton at the 6-position, being between two nitrogen atoms, is expected to be the most deshielded.

Expected ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Four distinct signals are expected for the four carbon atoms in the pyrazine ring.

Carbon AtomExpected Chemical Shift (ppm)Notes
C-2140-150The carbon atom bearing the bromine atom will be significantly influenced by the halogen's electronegativity and is expected to be in this region.
C-3130-140This CH carbon is adjacent to a nitrogen atom and the carbon bearing the bromine.
C-5150-160The carbon atom attached to the electron-donating hydrazine group is expected to be the most shielded of the substituted carbons.
C-6125-135This CH carbon is situated between two nitrogen atoms, leading to a downfield shift.

Conclusion

The spectroscopic characterization of this compound relies on a complementary suite of analytical techniques. Mass spectrometry confirms the molecular weight and elemental composition, with a characteristic isotopic pattern due to the bromine atom. Infrared spectroscopy identifies the key functional groups, notably the N-H vibrations of the hydrazine moiety and the C-Br stretch. Finally, NMR spectroscopy provides a detailed map of the molecular structure, with distinct signals for the aromatic protons and carbons. This guide provides a foundational understanding of the expected spectroscopic data for this compound, serving as a valuable resource for its synthesis, purification, and application in further research.

References

An In-depth Technical Guide to the Reactivity of 2-Bromo-5-hydrazinopyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a detailed exploration of the chemical reactivity of 2-bromo-5-hydrazinopyrazine, a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. By dissecting its structural features and electronic properties, we will elucidate the key reaction pathways this molecule undergoes, providing both mechanistic insights and practical, field-proven protocols.

Introduction: The Strategic Importance of this compound

The pyrazine core is a privileged scaffold in drug discovery, present in numerous FDA-approved therapeutics. The introduction of a bromine atom and a hydrazino group at the 2- and 5-positions, respectively, imbues the this compound molecule with a dual reactivity profile. The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. Concurrently, the hydrazino moiety is a potent nucleophile and a precursor to a variety of heterocyclic systems, most notably the biologically active triazolopyrazine scaffold.[1] This unique combination of functional groups makes this compound a valuable starting material for the synthesis of diverse compound libraries with potential applications in oncology, infectious diseases, and neurodegenerative disorders.[2][3]

Molecular Properties and Reactivity Overview

The reactivity of this compound is governed by the interplay of its electron-deficient pyrazine ring and the distinct electronic nature of its two functional groups.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₅BrN₄PubChemLite
Molecular Weight 189.02 g/mol Pharmaffiliates
CAS Number 1001050-24-3Pharmaffiliates
SMILES C1=C(N=CC(=N1)Br)NNPubChemLite
InChI InChI=1S/C4H5BrN4/c5-3-1-8-4(9-6)2-7-3/h1-2H,6H2,(H,8,9)PubChemLite

The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic characteristic is further amplified by the electron-withdrawing inductive effect of the bromine atom, making the carbon atom to which it is attached (C2) highly electrophilic and susceptible to nucleophilic attack.

The hydrazino group, conversely, is a strong nucleophile due to the lone pair of electrons on the terminal nitrogen atom. It readily participates in reactions with electrophiles, most commonly carbonyl compounds, to form hydrazones. Furthermore, the proximal arrangement of the hydrazino group and a ring nitrogen atom facilitates intramolecular cyclization reactions, providing a facile entry into fused heterocyclic systems.

Reactivity_Overview cluster_SNAr Nucleophilic Aromatic Substitution cluster_Hydrazino Hydrazino Group Reactions This compound This compound Nucleophilic Aromatic Substitution (at C2) Nucleophilic Aromatic Substitution (at C2) This compound->Nucleophilic Aromatic Substitution (at C2) Electrophilic C-Br bond Reactions of the Hydrazino Group Reactions of the Hydrazino Group This compound->Reactions of the Hydrazino Group Nucleophilic -NHNH2 group Amines Amines Nucleophilic Aromatic Substitution (at C2)->Amines Alkoxides Alkoxides Nucleophilic Aromatic Substitution (at C2)->Alkoxides Condensation with Carbonyls Condensation with Carbonyls Reactions of the Hydrazino Group->Condensation with Carbonyls Intramolecular Cyclization Intramolecular Cyclization Reactions of the Hydrazino Group->Intramolecular Cyclization

Caption: Key reactivity pathways of this compound.

Synthesis of this compound

A robust and scalable synthesis of this compound can be achieved through a two-step sequence starting from commercially available 2-amino-5-bromopyrazine. The first step involves a Sandmeyer-type reaction to install a second bromine atom, followed by a nucleophilic aromatic substitution with hydrazine.

Synthesis of 2,5-Dibromopyrazine

This procedure outlines the conversion of 2-amino-5-bromopyrazine to 2,5-dibromopyrazine.

Experimental Protocol:

  • To a cooled (-15 °C) aqueous solution of hydrobromic acid, add 2-amino-5-bromopyrazine (1.0 eq) and bromine (3.0 eq).[4]

  • Slowly add an aqueous solution of sodium nitrite (2.5 eq) dropwise over 1 hour, maintaining the internal temperature below -10 °C.[4]

  • Stir the reaction mixture for an additional hour at 0 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a 40% aqueous solution of sodium hydroxide.

  • Extract the product with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2,5-dibromopyrazine.[4]

Table 2: Quantitative Data for the Synthesis of 2,5-Dibromopyrazine

ParameterValue
Starting Material 2-Amino-5-bromopyrazine
Key Reagents Bromine, Sodium Nitrite, Hydrobromic Acid
Solvent Water
Reaction Temperature -15 °C to 0 °C
Typical Yield ~24%[4]

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Caption: Synthesis of 2,5-dibromopyrazine from 2-amino-5-bromopyrazine.

Synthesis of this compound from 2,5-Dihalopyrazine

Experimental Protocol:

  • Dissolve 2,5-dibromopyrazine (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide.[5]

  • Add hydrazine hydrate (1.5-1.8 eq) to the solution.[7] The use of a slight excess of hydrazine hydrate is recommended to drive the reaction to completion, but a large excess should be avoided to prevent the formation of di-substituted byproducts and to simplify purification.[8]

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by TLC.[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Table 3: Projected Quantitative Data for the Synthesis of this compound

ParameterValue (Projected)
Starting Material 2,5-Dibromopyrazine
Key Reagent Hydrazine Hydrate
Solvent Ethanol or DMF
Reaction Temperature Reflux (80-100 °C)
Expected Yield Moderate to Good

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Caption: Proposed synthesis of this compound.

Key Reactions and Mechanistic Considerations

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The electron-deficient nature of the pyrazine ring, enhanced by the bromine substituent, makes the C2 position susceptible to nucleophilic attack. This reaction proceeds via a Meisenheimer complex intermediate.

Mechanism:

  • Addition of Nucleophile: A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrazine ring.

  • Elimination of Leaving Group: The aromaticity of the pyrazine ring is restored by the elimination of the bromide ion.

Common nucleophiles for this transformation include amines and alkoxides. The reaction is typically carried out in a polar aprotic solvent at elevated temperatures.

Reactions of the Hydrazino Group

The hydrazino group is a versatile functional handle that can undergo a variety of transformations.

Hydrazines readily react with aldehydes and ketones to form hydrazones. This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism.

Experimental Protocol (General):

  • Dissolve this compound (1.0 eq) in a suitable solvent, such as ethanol.

  • Add the desired aldehyde or ketone (1.0-1.1 eq) and a catalytic amount of a weak acid (e.g., acetic acid).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and collect the precipitated hydrazone by filtration.

  • If no precipitate forms, concentrate the reaction mixture and purify the product by recrystallization or column chromatography.

A key application of this compound is its use as a precursor for the synthesis of[9][10][11]triazolo[4,3-a]pyrazines. This transformation typically involves an initial acylation of the hydrazino group followed by an intramolecular cyclization.

General Reaction Pathway:

  • Acylation: The hydrazino group is first acylated with an appropriate acylating agent (e.g., an acid chloride or anhydride) to form an acylhydrazide intermediate.

  • Cyclization/Dehydration: The acylhydrazide then undergoes an intramolecular cyclization, with the pyrazine ring nitrogen acting as the nucleophile, followed by dehydration to form the aromatic triazolopyrazine ring system. This step can be promoted by heat or by using a dehydrating agent.

The resulting 5-bromo-[9][10][11]triazolo[4,3-a]pyrazine is a valuable intermediate for further functionalization, particularly through Suzuki-Miyaura cross-coupling reactions at the bromine position.[10]

Triazolopyrazine_Synthesis This compound This compound Step1 1. Acylation (RCOCl) 2. Cyclization/Dehydration This compound->Step1 5-Bromo-[1,2,4]triazolo[4,3-a]pyrazine 5-Bromo-[1,2,4]triazolo[4,3-a]pyrazine Step1->5-Bromo-[1,2,4]triazolo[4,3-a]pyrazine

Caption: General route to 5-bromo-[9][10][11]triazolo[4,3-a]pyrazines.

Spectroscopic Characterization

While specific, publicly available NMR spectra for this compound are scarce, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of closely related structures, such as derivatives of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea.[2][12]

Expected ¹H NMR (in DMSO-d₆):

  • Two singlets in the aromatic region corresponding to the two pyrazine protons.

  • A broad singlet corresponding to the NH proton of the hydrazino group.

  • A broad singlet corresponding to the NH₂ protons of the hydrazino group.

Expected ¹³C NMR (in DMSO-d₆):

  • Four signals in the aromatic region corresponding to the four carbon atoms of the pyrazine ring. The carbon attached to the bromine will be significantly shifted downfield.

Conclusion

This compound is a highly valuable and versatile building block in synthetic and medicinal chemistry. Its dual reactivity, stemming from the electrophilic C-Br bond and the nucleophilic hydrazino group, allows for a wide range of chemical transformations. This guide has outlined the key synthetic routes to this compound and its principal reaction pathways, including nucleophilic aromatic substitution and the formation of hydrazones and triazolopyrazines. The provided protocols and mechanistic insights are intended to empower researchers to effectively utilize this important molecule in their drug discovery and materials science endeavors.

References

Stability and Storage of 2-bromo-5-hydrazinopyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-bromo-5-hydrazinopyrazine is a heterocyclic compound of significant interest to researchers and scientists in the field of drug development and medicinal chemistry. Its unique structural motif, featuring a pyrazine ring substituted with both a bromine atom and a hydrazine group, makes it a versatile building block for the synthesis of novel bioactive molecules. However, the inherent reactivity of the hydrazine functional group presents considerable challenges regarding the compound's stability and storage. This technical guide provides an in-depth analysis of the factors influencing the stability of this compound, recommended storage and handling conditions, and analytical methodologies for assessing its purity and degradation. The insights provided herein are grounded in the fundamental principles of organic chemistry and data extrapolated from related aryl hydrazine and heterocyclic compounds.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to establishing appropriate storage and handling protocols. While extensive experimental data for this specific molecule is not widely published, we can infer its key characteristics based on its structure and available data for analogous compounds.

PropertyValue/InformationSource
Molecular Formula C₄H₅BrN₄Inferred from structure
Molecular Weight 189.02 g/mol Calculated
Appearance Likely a solid, ranging from off-white to yellow or brown crystalline powder. Color may darken upon exposure to air and light.Analogy to aryl hydrazines
Solubility Expected to have some solubility in polar organic solvents like DMSO, DMF, and alcohols. Poorly soluble in non-polar solvents and likely has limited solubility in water.General properties of similar heterocyclic compounds
Melting Point Not widely reported. Similar compounds like 5-bromo-2-hydrazinopyridine have melting points in the range of 132-136 °C.[Analogy to related compounds]

The Intrinsic Instability: A Mechanistic Perspective

The stability of this compound is primarily dictated by the hydrazine functional group, which is susceptible to oxidation. The pyrazine ring, being an electron-deficient aromatic system, and the electron-withdrawing bromine atom can further influence the reactivity of the hydrazine moiety.

Oxidation of the Hydrazine Moiety

The principal degradation pathway for this compound is the oxidation of the hydrazine group. This process can be initiated by atmospheric oxygen and is often catalyzed by trace metal ions and light. The oxidation can proceed through a series of reactive intermediates, including diazene and aryl radicals, ultimately leading to the formation of various degradation products.[1][2]

dot digraph "Degradation Pathway" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} mend Figure 1: Proposed oxidative degradation pathway for this compound.

The initial oxidation product is a highly reactive diazene intermediate. This species can readily lose nitrogen gas (N₂) to form 2-bromopyrazine. Alternatively, the diazene can participate in other reactions, leading to a complex mixture of degradation products.

Influence of the Bromopyrazine Ring

The electron-deficient nature of the pyrazine ring, further accentuated by the inductive effect of the bromine atom, can impact the stability of the hydrazine group.[3] While the electron-withdrawing character of the ring may slightly decrease the electron density on the hydrazine nitrogens, making them less susceptible to initial oxidation compared to hydrazines on electron-rich rings, the overall reactivity remains high.

Recommended Storage and Handling Protocols

To mitigate degradation and ensure the integrity of this compound, strict adherence to proper storage and handling procedures is paramount. These recommendations are designed to be a self-validating system, minimizing exposure to factors known to promote degradation.

Storage Conditions
ParameterRecommendationRationale
Temperature -20°C or lower (in a freezer)Reduces the rate of chemical degradation and minimizes the potential for thermal decomposition.
Atmosphere Under an inert atmosphere (Argon or Nitrogen)Prevents oxidation by atmospheric oxygen, which is the primary degradation pathway for hydrazines.[4]
Light In an amber or opaque vial, stored in the darkProtects the compound from light-catalyzed degradation.
Moisture In a tightly sealed container with a desiccantHydrazines can be hygroscopic, and moisture can facilitate certain degradation reactions.
Handling Procedures
  • Inert Atmosphere Handling: Whenever possible, handle this compound in a glove box or glove bag under an inert atmosphere to minimize exposure to air and moisture.

  • Rapid Weighing and Dispensing: If handling in the open is unavoidable, perform weighing and dispensing as quickly as possible. Use a dedicated, clean spatula.

  • Avoid Contamination: Do not introduce any contaminants, especially metal spatulas that may have trace metal oxides on their surface, into the storage container. Metal ions are known to catalyze hydrazine decomposition.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. Aryl hydrazines can be toxic and irritants.

Experimental Workflow: Assessing Stability

A well-designed stability study is crucial to determine the shelf-life of this compound under various conditions. A typical workflow for such a study is outlined below.

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} mend Figure 2: Workflow for assessing the stability of this compound.

Protocol: HPLC-Based Stability Assessment

This protocol provides a framework for monitoring the stability of this compound over time.

  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL. This is your stock solution.

  • Preparation of Stability Samples:

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

    • Aliquot the working solution into several amber HPLC vials.

    • Prepare separate sets of vials for each storage condition to be tested (e.g., -20°C, 4°C, room temperature in the dark, room temperature exposed to light).

  • Time-Point Analysis:

    • At designated time points (e.g., T=0, 24h, 48h, 1 week, 2 weeks, 1 month), retrieve one vial from each storage condition.

    • Analyze the sample by reverse-phase HPLC with UV detection. A C18 column is a good starting point. The mobile phase could consist of a gradient of water and acetonitrile with a small amount of a modifier like formic acid or trifluoroacetic acid to ensure good peak shape. Detection wavelength should be chosen based on the UV spectrum of the compound.

  • Data Analysis:

    • At each time point, calculate the peak area of the this compound peak.

    • Normalize the peak area at each time point to the peak area at T=0 to determine the percentage of the compound remaining.

    • Monitor the appearance of new peaks in the chromatogram, which indicate the formation of degradation products.

    • If significant degradation is observed, LC-MS analysis can be employed to identify the degradation products by their mass-to-charge ratio.

Conclusion

While this compound is a valuable synthetic intermediate, its inherent instability, primarily due to the oxidative susceptibility of the hydrazine group, necessitates careful and deliberate handling and storage. By understanding the mechanistic basis of its degradation and implementing the stringent protocols outlined in this guide, researchers can ensure the quality and reliability of this important reagent in their scientific endeavors. The principles of storing under cold, dark, and inert conditions, coupled with diligent analytical monitoring, form the cornerstone of maintaining the integrity of this compound for successful research and development outcomes.

References

2-Bromo-5-hydrazinopyrazine: A Strategic Building Block for Advanced Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal and Materials Chemists

Abstract

2-Bromo-5-hydrazinopyrazine has emerged as a pivotal heterocyclic building block, primarily valued for its capacity to serve as a precursor to complex, fused-ring systems with significant biological activities. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and applications, with a particular focus on its role in the development of novel kinase inhibitors and other therapeutic agents. Detailed experimental protocols, spectroscopic data, and mechanistic insights are presented to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize this versatile intermediate.

Introduction: The Strategic Importance of the Pyrazine Core

The pyrazine nucleus, a six-membered aromatic ring containing two nitrogen atoms in a 1,4-orientation, is a privileged scaffold in medicinal chemistry.[1] Its presence in numerous FDA-approved drugs underscores its importance in establishing favorable pharmacokinetic and pharmacodynamic properties. The introduction of strategic functional groups onto the pyrazine ring creates versatile building blocks for the synthesis of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

This compound (or (5-bromopyrazin-2-yl)hydrazine) is a bifunctional reagent that combines the reactivity of a halogenated pyrazine with the nucleophilicity of a hydrazine moiety. This unique combination allows for sequential and site-selective reactions, making it an ideal starting material for the construction of fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines and related scaffolds. These resulting structures have shown significant promise as potent inhibitors of various protein kinases, which are critical targets in oncology.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties and spectroscopic signature of this compound is fundamental for its effective use in synthesis and for the characterization of its reaction products.

Physicochemical Properties
PropertyValueSource
CAS Number 1001050-24-3[2]
Molecular Formula C4H5BrN4[2]
Molecular Weight 189.02 g/mol [2]
Appearance White to off-white solid (predicted)-
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols)General knowledge
Spectroscopic Characterization

Table 2: Predicted NMR Spectroscopic Data

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹H NMR ~8.0sPyrazine H
~7.8sPyrazine H
~7.5br sNH
~4.5br sNH₂
¹³C NMR ~155sC-Br
~148sC-NHNH₂
~135dCH
~130dCH

Note: Predicted values are based on computational models and may vary from experimental results. Chemical shifts for NH and NH₂ protons are highly dependent on solvent and concentration.[3][4][5]

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the nucleophilic aromatic substitution of a dihalogenated pyrazine with hydrazine hydrate. The higher reactivity of the halogen at the 2-position of the pyrazine ring allows for a selective monosubstitution. 2,5-Dibromopyrazine is a common and logical starting material for this transformation.

Synthesis of the Precursor: 2,5-Dibromopyrazine

A reliable method for the synthesis of 2,5-dibromopyrazine is the Sandmeyer-type reaction starting from 2-amino-5-bromopyrazine.

Experimental Protocol: Synthesis of 2,5-Dibromopyrazine

  • To a cooled (-15 °C) aqueous solution of hydrobromic acid, add 2-amino-5-bromopyrazine (1.0 eq) and bromine (3.0 eq).

  • Slowly add an aqueous solution of sodium nitrite (2.5 eq) dropwise over 1 hour, maintaining the internal temperature below 5 °C.

  • Stir the reaction mixture for an additional hour at 0 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture with a 40% aqueous solution of sodium hydroxide.

  • Extract the product with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2,5-dibromopyrazine.

Synthesis of this compound

The following protocol is a representative procedure based on established methods for the synthesis of hydrazinyl-heterocycles from their halo-precursors.

Experimental Protocol: Synthesis of this compound

  • Dissolve 2,5-dibromopyrazine (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Add hydrazine hydrate (2.0-3.0 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Reactivity and Key Transformations: Gateway to Fused Heterocycles

The synthetic utility of this compound lies in the differential reactivity of its two functional groups. The hydrazine moiety is a potent binucleophile, ideal for cyclocondensation reactions, while the bromo substituent can be utilized in cross-coupling reactions.

Cyclocondensation Reactions

The most prominent application of this compound is its reaction with 1,3-dicarbonyl compounds or their equivalents to form pyrazolo[1,5-a]pyrimidine scaffolds. The reaction proceeds through an initial condensation of the more nucleophilic terminal nitrogen of the hydrazine with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration.

G cluster_0 Synthesis of Pyrazolo[1,5-a]pyrazin-4(5H)-one Start This compound + β-Ketoester Step1 Condensation Start->Step1 Intermediate Hydrazone Intermediate Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Product Pyrazolo[1,5-a]pyrazin-4(5H)-one Step2->Product

Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-ones.

This cyclocondensation reaction is highly versatile and allows for the introduction of a wide range of substituents on the resulting fused ring system, enabling the fine-tuning of its biological activity.

Experimental Protocol: General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrazin-4(5H)-ones

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add the desired β-ketoester (1.0-1.2 eq).

  • Heat the reaction mixture to reflux for several hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the reaction mixture and can be collected by filtration.

  • Wash the solid with a cold solvent (e.g., ethanol) and dry under vacuum to yield the desired pyrazolo[1,5-a]pyrazin-4(5H)-one derivative.

Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The pyrazolo[1,5-a]pyrimidine scaffold, readily accessible from this compound, has been identified as a core structure in numerous kinase inhibitors. Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1][6]

Targeting Cancer-Related Kinases

Derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one have demonstrated significant inhibitory activity against various cancer-related kinases, including phosphoinositide 3-kinase (PI3K).[7] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and it is frequently hyperactivated in human cancers.

Structure-Activity Relationship (SAR) Insights:

  • Substitution on the Pyrazole Ring: The nature of the substituent on the pyrazole moiety significantly influences the inhibitory activity. Electron-rich aromatic rings have been shown to enhance cytotoxic activity.[7]

  • Substitution on the Pyrazine Ring: The bromo substituent on the pyrazine ring of the final product can be further functionalized via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce additional diversity and modulate the compound's properties. A low electron-density ring on the pyrazine has been correlated with increased cytotoxic activity.[7]

G cluster_1 Drug Discovery Workflow Start This compound Synth Cyclocondensation with β-Ketoesters Start->Synth Library Library of Pyrazolo[1,5-a]pyrazin-4(5H)-ones Synth->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead Lead Compound SAR->Lead

Caption: Drug discovery workflow utilizing this compound.

Conclusion

This compound is a highly valuable and versatile heterocyclic building block. Its straightforward synthesis and the differential reactivity of its functional groups provide a reliable platform for the construction of complex, fused heterocyclic systems. Its primary application in the synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-ones has led to the discovery of potent kinase inhibitors with potential applications in oncology. The continued exploration of the reactivity of this building block is expected to yield novel scaffolds with diverse biological activities, further solidifying its importance in the fields of medicinal chemistry and drug discovery.

References

Methodological & Application

Application Note: Synthesis of Pyrazole-Functionalized Pyrazines from 2-Bromo-5-hydrazinopyrazine for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored by: Gemini, Senior Application Scientist

Abstract

This application note provides a comprehensive guide for the synthesis of pyrazole derivatives using 2-bromo-5-hydrazinopyrazine as a key starting material. Pyrazoles and fused pyrazolo[1,5-a]pyrazine systems are privileged scaffolds in medicinal chemistry, frequently appearing in molecules targeting protein kinases and other key enzymes in oncology and inflammatory diseases.[1][2] This document details the well-established Knorr pyrazole synthesis, a robust cyclocondensation reaction, and provides step-by-step protocols for researchers, chemists, and drug development professionals. The causality behind experimental choices, methods for structural verification, and potential downstream applications are discussed to ensure scientific integrity and practical utility.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms that serves as a cornerstone in modern medicinal chemistry.[3] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[4][5] The pyrazole moiety can act as a versatile pharmacophore, capable of engaging in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological targets.

The starting material, this compound[6], is a particularly valuable building block. The hydrazine group (-NHNH₂) is primed for cyclocondensation reactions to form the pyrazole ring, while the bromo-substituted pyrazine core offers a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This dual functionality allows for the rapid generation of diverse chemical libraries, which is a critical step in the hit-to-lead optimization phase of drug discovery. This guide focuses on the initial, crucial step: the formation of the pyrazole ring.

Core Mechanism: The Knorr Pyrazole Synthesis

The most classical and reliable method for constructing a pyrazole ring is the Knorr synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[7][8][9] The reaction is typically catalyzed by acid and proceeds through a well-defined mechanism involving initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Mechanistic Rationale

The choice of a 1,3-dicarbonyl compound is critical as it directly dictates the substitution pattern on the resulting pyrazole ring. The reaction's regioselectivity can be a key consideration when using unsymmetrical dicarbonyls (e.g., ethyl acetoacetate), as two isomeric products can potentially form.[7][10] The reaction mechanism, outlined below, involves nucleophilic attack by the hydrazine, followed by cyclization and dehydration.

Intramolecular_Cyclization Start 2-Bromo-5-(pyrazol-1-yl)pyrazine Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., Xantphos) Base (e.g., K₂CO₃) Product Pyrazolo[1,5-a]pyrazine Derivative Start->Product Intramolecular Buchwald-Hartwig C-N Coupling

References

Application Notes & Protocols: Strategic Use of 2-bromo-5-hydrazinopyrazine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-bromo-5-hydrazinopyrazine as a versatile building block in palladium-catalyzed cross-coupling reactions. Pyrazine cores are privileged scaffolds in medicinal chemistry, and the strategic functionalization of this bifunctional reagent opens avenues for the rapid generation of complex molecular architectures. We present detailed protocols, mechanistic insights, and optimization strategies for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, with a focus on addressing the unique challenges posed by the electron-deficient pyrazine ring, such as the prevalent side reaction of hydrodebromination. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable synthetic intermediate.

Introduction: The Pyrazine Scaffold in Drug Discovery

Nitrogen-containing heterocycles are cornerstones of modern medicinal chemistry, with the pyrazine moiety being a prominent feature in numerous therapeutic agents. Its role as a bioisostere for other aromatic systems and its ability to engage in critical hydrogen bonding interactions have cemented its importance. The development of robust synthetic methodologies to functionalize the pyrazine ring is therefore of paramount importance.[1][2] Palladium-catalyzed cross-coupling reactions have become indispensable tools for this purpose, offering unparalleled efficiency and functional group tolerance for constructing carbon-carbon and carbon-heteroatom bonds.[3][4]

This guide focuses on This compound (CAS No: 1001050-24-3)[5], a bifunctional building block of significant potential. The presence of a bromine atom provides a handle for cross-coupling, while the hydrazino group offers a secondary site for derivatization, such as condensation with carbonyls to form hydrazones or for use in further heterocyclic syntheses.

The Reagent: Physicochemical Properties and Reactivity Profile

This compound presents a unique set of electronic and steric properties that must be considered for successful reaction design.

  • Electron-Deficient Ring: The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic nature makes the C-Br bond highly susceptible to oxidative addition by a Pd(0) catalyst, a key step in the catalytic cycle. However, this same property also increases the likelihood of undesired side reactions, most notably hydrodebromination , where the bromine atom is replaced by hydrogen.[6]

  • Hydrazino Group: The -NHNH₂ group is a strong electron-donating group, which can modulate the reactivity of the pyrazine ring. It can also act as a potential chelating ligand to the palladium center, which could either stabilize catalytic intermediates or inhibit the catalyst, depending on the reaction conditions.[7] Its nucleophilicity also means it requires protection in certain synthetic routes, although for the protocols described herein, it remains unprotected.

  • Synthesis: The reagent is typically synthesized from a corresponding di-halopyrimidine or pyrazine precursor via nucleophilic substitution with hydrazine hydrate.[8]

The Catalytic Cycle: A Universal Mechanism

Palladium-catalyzed cross-coupling reactions, including the Suzuki, Buchwald-Hartwig, and Sonogashira reactions, operate via a similar catalytic cycle. A deep understanding of this cycle is crucial for troubleshooting and rational optimization. The process involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[9][10][11][12]

Palladium Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)(X)L₂ (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition R¹-X (Pyrazine-Br) trans_complex R¹-Pd(II)(R²)L₂ (Transmetalation Complex) oa_complex->trans_complex Transmetalation R²-M (Nucleophile) trans_complex->pd0 Reductive Elimination Forms R¹-R² Bond dummy1 dummy2 dummy3

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful methods for creating C-C bonds by coupling an organohalide with an organoboron species.[3] It is widely used in the synthesis of biaryl and heteroaryl-aryl structures.[13]

Causality Behind Experimental Choices
  • Catalyst & Ligand: The choice of ligand is critical. For electron-deficient heteroaryl halides like this compound, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often superior.[6] These ligands promote the reductive elimination step and can stabilize the Pd(0) state, often leading to higher yields and suppressing hydrodebromination.[6]

  • Base: A base is required to activate the boronic acid for transmetalation.[14] Moderately strong inorganic bases like K₃PO₄ or Cs₂CO₃ are generally effective. Stronger bases like alkoxides can sometimes accelerate hydrodebromination, especially at elevated temperatures.[6]

  • Solvent: Anhydrous, aprotic solvents are preferred to minimize proton sources that could lead to hydrodebromination.[6] A mixture of a non-polar solvent like dioxane or toluene with a small amount of water is common, as water can aid in dissolving the base and facilitating the transmetalation step.[15]

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for the coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • In a separate vial, weigh the palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%) and the ligand (e.g., SPhos, 0.06 mmol, 6 mol%) and add them to the reaction flask.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) to the flask.

  • Seal the flask with a septum and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.[15]

  • Place the flask under a positive pressure of inert gas and heat the reaction mixture to 100 °C with vigorous stirring.[11]

  • Monitor the reaction's progress by TLC or LC-MS. Upon completion (typically 4-18 hours), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (10 mL).

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Data & Troubleshooting
Coupling PartnerProductTypical Yield (%)Key Challenge
Phenylboronic acid2-phenyl-5-hydrazinopyrazine75-85%Minimal
4-Methoxyphenylboronic acid2-(4-methoxyphenyl)-5-hydrazinopyrazine80-90%Low risk of side reactions
4-Trifluoromethylphenylboronic acid2-(4-trifluoromethylphenyl)-5-hydrazinopyrazine65-75%Increased risk of hydrodebromination
2-Thienylboronic acid2-(thiophen-2-yl)-5-hydrazinopyrazine70-80%Potential for catalyst poisoning

Troubleshooting:

  • Problem: Significant hydrodebromination product observed.

    • Solution 1: Lower the reaction temperature to 70-80 °C.[6]

    • Solution 2: Switch to a less coordinating solvent like toluene.

    • Solution 3: Ensure the base is fully anhydrous; consider using Cs₂CO₃ instead of K₃PO₄.

Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern synthesis, enabling the formation of C-N bonds that are otherwise difficult to construct.[9][16] This reaction is critical for synthesizing aryl amines, which are prevalent in pharmaceuticals.[17]

Causality Behind Experimental Choices
  • Catalyst & Ligand: As with Suzuki coupling, bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos) are highly effective.[18] These ligands facilitate the challenging reductive elimination step to form the C-N bond. For electron-deficient heterocycles, specific ligand choice is often the most critical parameter to optimize.[19]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can significantly impact reaction rate and yield.

  • Amine Scope: The reaction is generally broad in scope, accommodating both primary and secondary alkyl and aryl amines.[20] The hydrazino group on the pyrazine substrate is less nucleophilic than many primary amines and typically does not interfere under optimized conditions.

Detailed Protocol: Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., tBuBrettPhos Pd G3, 0.02 mmol, 2 mol%) and sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add this compound (1.0 mmol, 1.0 equiv) followed by the amine coupling partner (1.2 mmol, 1.2 equiv).

  • Add anhydrous solvent (e.g., toluene or THF, 4 mL) via syringe.

  • Stir the reaction mixture at a specified temperature (e.g., 80-110 °C) until the starting material is consumed as monitored by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling reaction is the most reliable method for coupling terminal alkynes with aryl or vinyl halides, providing direct access to substituted alkynes.[1][21] This reaction typically uses a dual catalyst system of palladium and a copper(I) salt.[2]

Causality Behind Experimental Choices
  • Catalyst System: The classic system involves a Pd(0) source (e.g., Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The palladium complex facilitates the main cross-coupling cycle, while the copper acetylide is the active alkyne nucleophile.[2]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both as a base to deprotonate the terminal alkyne and often as the solvent.[22]

  • Solvent: While an amine base can serve as the solvent, co-solvents like THF or DMF are often used to improve the solubility of the reagents.[2]

Detailed Protocol: Sonogashira Coupling
  • To a dry flask, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF (5 mL) and triethylamine (Et₃N, 2 mL).

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with THF or ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Overcoming Key Challenges: The Hydrodebromination Side Reaction

As previously mentioned, the primary challenge with 2-bromopyrazine derivatives is hydrodebromination.[6] A systematic approach is required for mitigation.

Caption: Troubleshooting workflow for minimizing hydrodebromination.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with 2-Bromo-5-hydrazinopyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide for performing nucleophilic substitution reactions on 2-bromo-5-hydrazinopyrazine, a versatile scaffold in medicinal chemistry. The protocols detailed herein are designed to be a self-validating system, grounded in established chemical principles and supported by authoritative references.

Introduction: The Significance of the 5-Hydrazinopyrazine Scaffold

This compound is a key building block in the synthesis of a diverse array of heterocyclic compounds. The pyrazine core is a prevalent motif in numerous biologically active molecules, including anticancer, antibacterial, and antiviral agents.[1] The presence of a hydrazine moiety offers a reactive handle for the construction of various nitrogen-containing heterocycles, such as pyrazoles and triazoles, which are themselves important pharmacophores.[2] The bromine atom at the 2-position of the pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of functional groups and the generation of libraries of novel compounds for drug discovery.[3]

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr) on an Electron-Deficient Heterocycle

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to attack by nucleophiles, particularly at the carbon atoms adjacent to the nitrogen atoms (positions 2, 3, 5, and 6).[4] The bromine atom at the 2-position serves as a good leaving group, facilitating the SNAr reaction.

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence involving a Meisenheimer complex.[5] However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism.[5]

For the purpose of these protocols, we will consider the classical addition-elimination pathway, which provides a robust framework for understanding and optimizing reaction conditions.

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the bromine atom. This attack is favored at the 2- and 4-positions of the pyridine ring (and by extension, the pyrazine ring) because the negative charge in the resulting intermediate can be delocalized onto the electronegative nitrogen atom, leading to a more stable intermediate.[4]

SNAr_Mechanism cluster_reactants Reactants cluster_transition_state Addition cluster_products Elimination Reactant This compound Meisenheimer Meisenheimer Complex (Intermediate) Reactant->Meisenheimer + Nu:⁻ Nucleophile Nu:⁻ Product Substituted Product Meisenheimer->Product - Br⁻ LeavingGroup Br⁻

Caption: Generalized workflow for SNAr on this compound.

General Protocol Considerations

Safety Precautions:

  • Hydrazine and its derivatives are potentially toxic and should be handled in a well-ventilated fume hood.[6]

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Reagents and Solvents:

  • Use anhydrous solvents when necessary, as the presence of water can quench strong bases and interfere with the reaction.

  • The choice of base is crucial and depends on the pKa of the nucleophile. Common bases include triethylamine (Et₃N), diisopropylethylamine (DIPEA), sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and sodium hydride (NaH) for less acidic nucleophiles.

Reaction Monitoring:

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material and the formation of the product.

Detailed Experimental Protocols

Protocol 1: Substitution with Amines (Buchwald-Hartwig Amination as an alternative)

While direct SNAr with amines is possible, palladium-catalyzed Buchwald-Hartwig amination is a more general and efficient method for the formation of C-N bonds with a wide range of amines.

Reaction Scheme:

Materials:

  • This compound

  • Amine (e.g., morpholine, piperidine, aniline)

  • Palladium(II) acetate (Pd(OAc)₂) or other suitable palladium precatalyst

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Sodium tert-butoxide (NaOtBu) or other suitable base

  • Anhydrous toluene or dioxane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a dry Schlenk tube, add this compound (1.0 eq), the desired amine (1.2 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (2-5 mol%), and the phosphine ligand (4-10 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂ (2)Xantphos (4)NaOtBu (1.4)Toluene1001285-95
2AnilinePd₂(dba)₃ (1.5)BINAP (3)Cs₂CO₃ (2.0)Dioxane1101870-85
Protocol 2: Substitution with Alcohols (Alkoxides)

The reaction with alcohols typically requires the formation of the more nucleophilic alkoxide by deprotonation with a strong base.

Reaction Scheme:

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, benzyl alcohol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or potassium tert-butoxide (KOtBu)

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.5 eq) and anhydrous THF.

  • Cool the solution to 0 °C and add sodium hydride (1.5 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the solution of this compound to the alkoxide solution at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Representative Conditions for O-Arylation

EntryAlcoholBase (eq)SolventTemp (°C)Time (h)Yield (%)
1MethanolNaH (1.5)THF/DMF60675-85
2Benzyl alcoholKOtBu (1.2)DMF80870-80
Protocol 3: Substitution with Thiols (Thiolates)

Similar to alcohols, thiols are typically deprotonated to the more nucleophilic thiolates before reaction.

Reaction Scheme:

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)

  • N,N-Dimethylformamide (DMF) or ethanol

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a round-bottom flask, add the thiol (1.2 eq), potassium carbonate (2.0 eq), and DMF.

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.0 eq) to the mixture.

  • Heat the reaction to 50-70 °C and stir until completion (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Representative Conditions for S-Arylation

EntryThiolBase (eq)SolventTemp (°C)Time (h)Yield (%)
1ThiophenolK₂CO₃ (2.0)DMF50480-90
2Benzyl mercaptanNaOH (1.5)Ethanol70675-85

Visualization of Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants: This compound Nucleophile Base/Catalyst Solvent Add Anhydrous Solvent Reagents->Solvent Inert Establish Inert Atmosphere (Ar or N₂) Solvent->Inert Heat Heat to Specified Temperature Inert->Heat Monitor Monitor Progress (TLC or LC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Workup & Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: A generalized workflow for nucleophilic substitution reactions.

Troubleshooting

IssuePotential CauseSuggested Solution
No or low conversion Insufficiently active nucleophileUse a stronger base to generate the nucleophile in situ; consider a palladium-catalyzed coupling reaction.
Reaction temperature too lowGradually increase the reaction temperature.
Inactive catalyst (for cross-coupling)Use a fresh batch of catalyst and ensure anhydrous/anaerobic conditions.
Formation of side products Reaction temperature too highLower the reaction temperature.
Incorrect stoichiometryCarefully control the stoichiometry of reagents.
Presence of water or oxygenEnsure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.

Conclusion

The protocols outlined in these application notes provide a robust starting point for the successful execution of nucleophilic substitution reactions on this compound. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently generate a diverse range of substituted 5-hydrazinopyrazine derivatives for applications in drug discovery and materials science.

References

The Strategic Role of 2-Bromo-5-hydrazinopyrazine in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Pyrazine Scaffolds in Kinase Inhibition

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy, with a significant number of these drugs featuring nitrogen-containing heterocyclic scaffolds. Among these, the pyrazine ring has emerged as a privileged structure. Its electron-deficient nature and the ability of its nitrogen atoms to act as hydrogen bond acceptors allow for critical interactions within the ATP-binding pocket of kinases, particularly with the highly conserved hinge region.[1] This guide focuses on the application of a key building block, 2-bromo-5-hydrazinopyrazine , in the synthesis of potent and selective kinase inhibitors, providing detailed insights and protocols for researchers in drug discovery and medicinal chemistry.

The versatility of this compound lies in its bifunctional nature. The hydrazine moiety serves as a reactive handle for the construction of fused heterocyclic systems, while the bromo substituent provides a site for further functionalization through cross-coupling reactions, enabling the exploration of the chemical space around the core scaffold to optimize potency and selectivity. This application note will specifically detail the synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, a class of compounds that has shown significant promise as inhibitors of key oncogenic kinases such as Cyclin-Dependent Kinase 2 (CDK2) and Phosphoinositide 3-kinase (PI3K).

Core Synthesis: Construction of the Pyrazolo[1,5-a]pyrazine Scaffold

The cornerstone of synthesizing a library of potential kinase inhibitors from this compound is the construction of the fused pyrazolo[1,5-a]pyrazine heterocyclic system. This is most commonly and efficiently achieved through a condensation and cyclization reaction with a β-ketoester, such as ethyl acetoacetate.

Mechanistic Rationale

The reaction proceeds via a well-established pathway. Initially, the more nucleophilic terminal nitrogen of the hydrazine moiety of this compound attacks the ketonic carbonyl of the β-ketoester. This is followed by an intramolecular cyclization where the other nitrogen of the hydrazine attacks the ester carbonyl, leading to the formation of a five-membered pyrazolone ring. Subsequent dehydration results in the stable, aromatic pyrazolo[1,5-a]pyrazin-4(5H)-one core. The regioselectivity of this reaction is generally high, yielding the desired isomer.

Diagram of the synthetic pathway from this compound to a functionalized kinase inhibitor.

G cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Biological Evaluation A This compound C 2-Methyl-6-bromopyrazolo[1,5-a]pyrazin-4(5H)-one A->C AcOH, Reflux B Ethyl Acetoacetate B->C E Final Kinase Inhibitor C->E Suzuki Coupling (Pd catalyst, Base) D Boronic Acid/Ester D->E F Kinase Assay (e.g., CDK2, PI3K) E->F

References

The Strategic Application of 2-Bromo-5-Hydrazinopyrazine in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazine Moiety as a Privileged Scaffold in Agrochemical Design

In the relentless pursuit of novel and effective agrochemicals, the strategic selection of starting materials is paramount. 2-Bromo-5-hydrazinopyrazine has emerged as a versatile and highly valuable building block in the synthesis of a new generation of fungicides, herbicides, and insecticides. The pyrazine ring, a diazine heterocycle, is a common feature in many biologically active molecules. Its presence can confer favorable properties such as metabolic stability, appropriate lipophilicity, and the ability to engage in specific interactions with biological targets. The introduction of a hydrazine group at the 5-position and a bromine atom at the 2-position of the pyrazine ring opens up a rich and diverse field of chemical transformations, allowing for the construction of complex molecular architectures with potent agrochemical activity.

This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of pyrazole- and hydrazone-based agrochemical scaffolds. The methodologies described herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with the necessary tools to explore the full potential of this remarkable synthetic intermediate.

Core Synthetic Strategies: Leveraging the Reactivity of this compound

The synthetic utility of this compound is primarily derived from the distinct reactivity of its two functional groups: the nucleophilic hydrazine moiety and the bromine atom, which is susceptible to displacement or can participate in cross-coupling reactions. The hydrazine group is a key precursor for the formation of pyrazoles and hydrazones, two classes of compounds with a proven track record in the agrochemical industry.

I. Synthesis of Pyrazole-Containing Agrochemicals

The reaction of hydrazines with 1,3-dicarbonyl compounds is a classic and highly efficient method for the synthesis of pyrazoles, a class of heterocycles found in numerous commercial fungicides and herbicides.[1][2][3] The (5-bromopyrazin-2-yl)hydrazine moiety of our starting material readily undergoes condensation with a variety of 1,3-dicarbonyl compounds to yield 1-(5-bromopyrazin-2-yl)-substituted pyrazoles. The bromine atom on the pyrazine ring can then be further functionalized, for example, through Suzuki or Buchwald-Hartwig cross-coupling reactions, to introduce additional diversity and fine-tune the biological activity of the final product.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product This compound This compound Cyclocondensation Cyclocondensation This compound->Cyclocondensation 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound->Cyclocondensation 1-(5-bromopyrazin-2-yl)-pyrazole 1-(5-bromopyrazin-2-yl)-pyrazole Cyclocondensation->1-(5-bromopyrazin-2-yl)-pyrazole G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product This compound This compound Condensation Condensation This compound->Condensation Aldehyde or Ketone Aldehyde or Ketone Aldehyde or Ketone->Condensation (5-bromopyrazin-2-yl)hydrazone (5-bromopyrazin-2-yl)hydrazone Condensation->(5-bromopyrazin-2-yl)hydrazone

References

The Strategic Utility of 2-Bromo-5-Hydrazinopyrazine in the Synthesis of Novel Heterocyclic Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the role of 2-bromo-5-hydrazinopyrazine as a pivotal building block in the generation of novel heterocyclic ligands. With a focus on practical application and mechanistic understanding, we delve into the strategic advantages conferred by its unique bifunctional architecture. The inherent reactivity of the hydrazinyl moiety allows for the construction of diverse fused heterocyclic systems, while the bromo substituent offers a versatile handle for post-synthetic modifications, primarily through cross-coupling reactions. This document furnishes detailed protocols for the synthesis of pyrazolo[1,5-a]pyrazine derivatives, a class of compounds with significant therapeutic potential, particularly as kinase inhibitors.[1][2][3][4][5][6][7] Furthermore, we explore the preparation of bidentate pyrazinyl-hydrazone ligands and discuss their applications in coordination chemistry and catalysis.

Introduction: The Architectural Advantage of this compound

The pyrazine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[5][6][7][8] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a valuable component for ligand-protein recognition.[8] this compound emerges as a particularly strategic starting material for two principal reasons:

  • The Hydrazinyl Moiety as a Heterocycle Precursor: The hydrazine group is a potent binucleophile, primed for cyclocondensation reactions with 1,3-dicarbonyl compounds (and their synthetic equivalents) to forge fused five-membered rings, most notably pyrazoles.[9][10][11] This reaction pathway provides a direct and efficient route to rigid, bicyclic systems like pyrazolo[1,5-a]pyrazines, which are of immense interest in modern drug discovery.[1][2][4]

  • The Bromo Substituent as a Diversification Point: The bromine atom on the pyrazine ring serves as a versatile functional handle for a variety of transformations. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl and heteroaryl substituents. This post-synthetic modification capability is crucial for fine-tuning the steric and electronic properties of the final ligand to optimize its biological activity and pharmacokinetic profile.

This guide will provide the foundational knowledge and practical protocols to effectively leverage this compound in the synthesis of novel and diverse molecular entities.

Physicochemical Properties and Characterization

While extensive experimental data for this compound is not widely published, its basic properties can be sourced from chemical databases.

PropertyValueSource
Molecular Formula C₄H₅BrN₄PubChem[12]
Molecular Weight 189.02 g/mol PubChem[12]
Appearance Expected to be a solidInferred
Solubility Likely soluble in polar organic solventsInferred

Note on Characterization: For novel compounds synthesized from this compound, comprehensive characterization using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy is essential for structural confirmation.

Core Application: Synthesis of Pyrazolo[1,5-a]pyrazine Derivatives

The reaction of this compound with 1,3-dicarbonyl compounds is a cornerstone of its application, providing a direct entry into the medicinally relevant pyrazolo[1,5-a]pyrazine scaffold.[1][2][3][4] These fused heterocycles are known to act as potent inhibitors of various protein kinases, making them attractive candidates for oncology and inflammation research.[1][5][6][7]

Workflow for Pyrazolo[1,5-a]pyrazine Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A This compound D Combine Reactants A->D B 1,3-Dicarbonyl Compound B->D C Solvent (e.g., Ethanol, Acetic Acid) C->D E Heat (Reflux) D->E F Monitor by TLC/LC-MS E->F G Cool and Precipitate F->G H Filter and Wash G->H I Recrystallize/Chromatography H->I J Characterize Product I->J

Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrazines.

Protocol 1: Synthesis of 2-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrazine

This protocol describes a representative cyclocondensation reaction using acetylacetone as the 1,3-dicarbonyl component.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Reagent Addition: Add acetylacetone (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the resulting 2-bromo-5,7-dimethylpyrazolo[1,5-a]pyrazine using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis of Bidentate Pyrazinyl-Hydrazone Ligands

The condensation of this compound with aldehydes or ketones yields pyrazinyl-hydrazone derivatives. These compounds are of significant interest as bidentate ligands in coordination chemistry, capable of chelating metal ions through the pyrazine nitrogen and the imine nitrogen of the hydrazone moiety. The resulting metal complexes have potential applications in catalysis and as antimicrobial or anticancer agents.

Protocol 2: General Synthesis of 2-Bromo-5-(2-benzylidenehydrazinyl)pyrazine

This protocol outlines the synthesis of a simple pyrazinyl-hydrazone ligand using benzaldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Reagent Addition: Add benzaldehyde (1.05 eq) to the solution, followed by a catalytic amount of glacial acetic acid.

  • Reaction: Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture to room temperature. The hydrazone product will typically precipitate. Collect the solid by filtration, wash with a small amount of cold ethanol, and dry. Recrystallization from ethanol can be performed for further purification.

  • Characterization: Characterize the product using appropriate spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Logical Flow for Ligand Synthesis and Application

G cluster_0 Pathway 1: Fused Heterocycles cluster_1 Pathway 2: Hydrazone Ligands A This compound B Reaction with 1,3-Dicarbonyls A->B E Reaction with Aldehydes/Ketones A->E C Pyrazolo[1,5-a]pyrazines B->C D Kinase Inhibitors, Medicinal Chemistry C->D F Pyrazinyl-Hydrazones E->F G Metal Complexation F->G H Catalysis, Materials Science G->H

Caption: Synthetic pathways from this compound.

Post-Synthetic Modification: The Suzuki-Miyaura Cross-Coupling Reaction

The bromine atom in the synthesized pyrazolo[1,5-a]pyrazines or pyrazinyl-hydrazones is a key feature for structural diversification. The Suzuki-Miyaura cross-coupling reaction is a powerful tool to introduce aryl or heteroaryl groups at this position, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

This is a generalized protocol and may require optimization for specific substrates.

Materials:

  • 2-Bromo-pyrazolo[1,5-a]pyrazine derivative (from Protocol 1)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, DME/water)

  • Schlenk flask or sealed tube

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask, add the 2-bromo-pyrazolo[1,5-a]pyrazine derivative (1.0 eq), arylboronic acid, palladium catalyst, and base.

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (repeat 3 times).

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a high-value, versatile building block for the synthesis of novel heterocyclic ligands. Its strategic combination of a reactive hydrazinyl group and a functionalizable bromo substituent provides a robust platform for generating diverse molecular architectures with significant potential in medicinal chemistry and materials science. The protocols outlined in this guide offer a solid foundation for researchers to explore the rich chemistry of this compound and to develop new generations of innovative ligands.

References

experimental procedure for the condensation reaction of 2-bromo-5-hydrazinopyrazine with aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Experimental Procedure for the Condensation Reaction of 2-Bromo-5-Hydrazinopyrazine with Aldehydes for the Synthesis of Novel Hydrazone Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Pyrazine-Based Hydrazones

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in the design of molecules targeting a wide array of biological targets, including kinases and various receptors.[4] When combined with the versatile hydrazone linkage (-C=N-NH-), the resulting pyrazine-hydrazone derivatives become powerful platforms for drug discovery.[5] Hydrazones are synthesized through the condensation of a hydrazine with an aldehyde or ketone, a reaction known for its reliability and efficiency.[6][7]

This application note provides a comprehensive, field-proven protocol for the synthesis of novel hydrazones derived from this compound and various aromatic aldehydes. We will delve into the underlying reaction mechanism, provide step-by-step experimental procedures, and offer insights into the characterization of the final products. This guide is designed to empower researchers to reliably synthesize these valuable compounds for screening in drug development programs.

Pillar 1: Chemical Principles & Reaction Mechanism

The formation of a hydrazone is a classic condensation reaction that proceeds via a nucleophilic addition-elimination mechanism. The reaction is typically catalyzed by a small amount of acid, which serves a crucial role in activating the aldehyde.[6][8]

The Mechanism Unveiled:

  • Protonation of the Carbonyl: The acid catalyst protonates the oxygen atom of the aldehyde's carbonyl group. This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack: The terminal nitrogen atom of the this compound, acting as the nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.[6]

  • Proton Transfer: A proton is transferred from the hydrazine nitrogen to the oxygen atom.

  • Dehydration: The intermediate is subsequently dehydrated through the elimination of a water molecule, a step also facilitated by the acidic environment.

  • Deprotonation: The final deprotonation of the nitrogen atom yields the stable hydrazone product and regenerates the acid catalyst.[6]

dot digraph "Hydrazone Formation Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} } Caption: Acid-catalyzed mechanism of hydrazone formation.

Pillar 2: The Experimental Protocol

This protocol is divided into two main stages: the synthesis of the key starting material, this compound, followed by the condensation reaction with aldehydes.

Part A: Synthesis of this compound

The starting hydrazine is conveniently synthesized from the commercially available 2,5-dibromopyrazine. The reaction involves a nucleophilic aromatic substitution where one of the bromine atoms is displaced by hydrazine.

Materials & Equipment:

  • 2,5-Dibromopyrazine

  • Hydrazine hydrate (80% solution in water)

  • 1-Propanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard glassware for workup and filtration

Procedure:

  • In a round-bottom flask, combine 2,5-dibromopyrazine (1.0 eq), hydrazine hydrate (~9.0 eq), and 1-propanol (as co-solvent, approx. 0.25 mL per gram of dibromopyrazine).[9]

  • Heat the reaction mixture to 80-90°C with vigorous stirring for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath or refrigerator (4°C) overnight to facilitate crystallization.

  • Collect the precipitated pale-yellow solid by vacuum filtration.

  • Wash the solid with a small amount of cold water, followed by a cold non-polar solvent like hexane, to remove residual impurities.

  • Dry the product, this compound, under vacuum. The product can be used in the next step without further purification if TLC shows a single major spot.

Part B: Condensation with Aldehydes to Form Hydrazones

This is the core procedure for generating the desired pyrazine-hydrazone library. The protocol is robust and generally applicable to a wide range of aromatic and heteroaromatic aldehydes.

Materials & Equipment:

  • This compound (from Part A)

  • Substituted aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde, etc.)

  • Absolute Ethanol

  • Glacial Acetic Acid or p-Toluenesulfonic acid (pTSA) (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • TLC plates (e.g., silica gel 60 F254)

  • Vacuum filtration setup (Büchner funnel)

  • Recrystallization glassware

Step-by-Step Protocol:

  • Reaction Setup: To a solution of this compound (1.0 mmol) in absolute ethanol (20-30 mL) in a round-bottom flask, add the desired aldehyde (1.0 mmol).[10][11]

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) or a small crystal of pTSA to the stirred solution. The use of an acid catalyst is critical for achieving a reasonable reaction rate.[8][11]

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C for ethanol) and maintain it for 4-8 hours. The progress of the reaction should be monitored by TLC by observing the consumption of the starting materials and the formation of a new, typically less polar, product spot.

  • Product Isolation: After the reaction is complete, reduce the volume of the solvent using a rotary evaporator. Allow the concentrated solution to cool to room temperature, and then in an ice bath, to induce precipitation of the hydrazone product.[10]

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the purified product in a vacuum oven at 40-50°C to a constant weight.

Pillar 3: Data, Validation, and Troubleshooting

A self-validating protocol requires clear expected outcomes and guidance for potential issues.

Quantitative Data Summary

The following table provides representative data for the condensation reaction. Yields are typically good to excellent, depending on the electronic nature of the aldehyde used.

Aldehyde ReactantMolar Ratio (Hydrazine:Aldehyde)CatalystSolventReflux Time (h)Typical Yield (%)
Benzaldehyde1:1Acetic AcidEthanol685-95%
4-Methoxybenzaldehyde1:1Acetic AcidEthanol590-98%
4-Nitrobenzaldehyde1:1pTSAEthanol880-90%
3,4,5-Trimethoxybenzaldehyde1:1Acetic AcidEthanol688-96%
2-Furaldehyde1:1Acetic AcidEthanol485-92%
Product Characterization: The Proof of Synthesis

Confirming the identity and purity of the synthesized hydrazone is paramount.

  • ¹H NMR Spectroscopy: The most telling signal is the appearance of the azomethine proton (-N=CH-) , which typically resonates as a singlet between 8.0 and 9.5 ppm. The hydrazine proton (-NH-) appears as a broad singlet further downfield, often above 11.0 ppm.[10][12] The aromatic protons from both the pyrazine and aldehyde moieties will also be present in their expected regions.

  • ¹³C NMR Spectroscopy: Look for the characteristic signal of the azomethine carbon (-N=C-) in the range of 140-160 ppm.[12]

  • FT-IR Spectroscopy: Key evidence includes the disappearance of the aldehyde C=O stretching band (around 1700 cm⁻¹) and the appearance of a strong C=N imine stretch between 1580 and 1650 cm⁻¹.[11][12] An N-H stretch will also be visible around 3000-3300 cm⁻¹.

Troubleshooting Common Issues
  • Low or No Product Formation:

    • Cause: Insufficient activation of the aldehyde or impure starting materials.

    • Solution: Ensure the aldehyde is pure. Increase the amount of acid catalyst slightly or switch from acetic acid to a stronger catalyst like pTSA. Extend the reflux time.

  • Product Oiling Out/Difficulty Crystallizing:

    • Cause: The product may be highly soluble in the reaction solvent or may have a lower melting point.

    • Solution: After reflux, reduce the solvent volume significantly on a rotary evaporator. Try adding a non-polar co-solvent (like hexane) dropwise to the concentrated ethanolic solution to induce precipitation (a technique called "crashing out"). Scratching the inside of the flask with a glass rod can also initiate crystallization.

  • Impure Product after Filtration:

    • Cause: Co-precipitation of starting materials.

    • Solution: Recrystallization is necessary. Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a mixture like ethanol/DMF) and allow it to cool slowly. This process should yield high-purity crystalline material.

Safety Precautions

  • Hydrazine Derivatives: Hydrazine and its derivatives are toxic and potential carcinogens. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Aldehydes: Many aldehydes are irritants and sensitizers. Avoid inhalation of vapors and skin contact.

  • Solvents: Ethanol is flammable. Ensure all heating is performed using a heating mantle or oil bath with no open flames nearby.

References

Application Notes and Protocols: 2-Bromo-5-hydrazinopyrazine as a Key Intermediate in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazine Scaffolds in Modern Drug Discovery

The pyrazine ring, a nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in various chemical transformations make it a valuable building block for the synthesis of complex pharmaceutical agents.[2][3][4] Pyrazine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] 2-Bromo-5-hydrazinopyrazine, in particular, has emerged as a critical intermediate in the synthesis of targeted therapies, most notably in the development of Janus kinase (JAK) inhibitors.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this compound. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss its pivotal role in the construction of advanced pharmaceutical molecules.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for quality control.

PropertyValueSource
Molecular Formula C₄H₅BrN₄[5]
Molecular Weight 189.02 g/mol [5]
CAS Number 1001050-24-3[5]
Appearance Off-white to yellow solid (predicted)-
Melting Point Not available (experimental)-
Boiling Point Not available (experimental)-
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF)General chemical principles
¹H NMR (Predicted) Peaks corresponding to pyrazine ring protons and hydrazine protons-
¹³C NMR (Predicted) Peaks corresponding to the four unique carbon atoms of the pyrazine ring-
Mass Spectrum (Predicted) [M+H]⁺ at m/z 188.97704[6]

Note: Experimental characterization data for this compound is not widely available in the public domain. The data presented is based on predictions and data from structurally similar compounds.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a halide from a di-halogenated pyrazine precursor with hydrazine hydrate. The electron-withdrawing nature of the pyrazine ring facilitates this reaction.

Starting Material: Synthesis of 2,5-Dibromopyrazine

The precursor, 2,5-dibromopyrazine, can be synthesized from 2-amino-5-bromopyrazine via a Sandmeyer-type reaction.[4]

Protocol 1: Synthesis of 2,5-Dibromopyrazine

  • Reaction Setup: In a well-ventilated fume hood, add 2-amino-5-bromopyrazine (1.0 eq) to a solution of hydrobromic acid (48% aqueous solution). Cool the mixture to -15 °C using an acetone/dry ice bath.

  • Bromination: Slowly add bromine (3.0 eq) to the cooled mixture.

  • Diazotization: Prepare a solution of sodium nitrite (2.5 eq) in water and add it dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture for 1 hour at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully neutralize the mixture with a 40% sodium hydroxide solution.

  • Extraction: Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,5-dibromopyrazine.

Main Synthesis: this compound

The following protocol is based on established procedures for the reaction of halogenated heterocycles with hydrazine hydrate.[7]

Protocol 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dibromopyrazine (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.2-2.0 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Causality Behind Experimental Choices:

  • Solvent: Ethanol or other polar protic solvents are chosen to facilitate the dissolution of both the starting material and hydrazine hydrate.

  • Excess Hydrazine: A slight excess of hydrazine hydrate is used to ensure the complete consumption of the starting material and to drive the reaction to completion.

  • Temperature: Refluxing provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.

Diagram of Synthesis Workflow:

SynthesisWorkflow A 2-Amino-5-bromopyrazine B 2,5-Dibromopyrazine A->B HBr, Br₂, NaNO₂ Sandmeyer Reaction C This compound B->C Hydrazine Hydrate Nucleophilic Aromatic Substitution

Caption: Synthesis workflow for this compound.

Application in Pharmaceutical Synthesis: Gateway to Pyrazolo[1,5-a]pyrazine Core

This compound is a pivotal intermediate for the construction of the pyrazolo[1,5-a]pyrazine heterocyclic system. This fused ring structure is the core of several kinase inhibitors, including Peficitinib, a JAK inhibitor used in the treatment of rheumatoid arthritis.[8] The hydrazine moiety of this compound allows for a cyclization reaction with a suitable three-carbon electrophile to form the pyrazole ring.

Protocol 3: Synthesis of a Pyrazolo[1,5-a]pyrazine Derivative

  • Reaction Setup: Combine this compound (1.0 eq) and a β-ketoester or a similar 1,3-dielectrophilic compound (1.0-1.2 eq) in a suitable solvent such as acetic acid or ethanol.

  • Cyclization: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate it. The crude product can then be purified by column chromatography to yield the desired pyrazolo[1,5-a]pyrazine derivative.

Mechanism of Pyrazolo[1,5-a]pyrazine Formation:

The reaction proceeds via an initial condensation between the hydrazine and one of the carbonyl groups of the β-ketoester to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the pyrazine nitrogen onto the second carbonyl group, leading to cyclization and subsequent dehydration to form the aromatic pyrazolo[1,5-a]pyrazine ring system.

Diagram of Application in Synthesis:

PharmaceuticalSynthesis Intermediate This compound Product Pyrazolo[1,5-a]pyrazine Core (e.g., Peficitinib precursor) Intermediate->Product Cyclization Reaction Reagent β-Ketoester (1,3-Dielectrophile) Reagent->Product

Caption: Role of this compound in forming the pyrazolo[1,5-a]pyrazine core.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.[9]

  • Hydrazine Handling: Hydrazine hydrate is a corrosive and toxic substance.[10] Avoid inhalation of vapors and contact with skin and eyes.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

GHS Hazard Information (Based on similar compounds):

  • Acute Toxicity (Oral): Harmful if swallowed.[1][11]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][11]

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage/irritation.[1][11]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

A specific Material Safety Data Sheet (MSDS) for this compound should be consulted before use, if available from the supplier.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward preparation via nucleophilic aromatic substitution and its ability to serve as a precursor to the medicinally important pyrazolo[1,5-a]pyrazine scaffold make it a key component in the drug discovery and development pipeline. The protocols and information provided in this application note offer a solid foundation for the successful utilization of this important building block in the synthesis of next-generation therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Bromo-5-hydrazinopyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Bromo-5-hydrazinopyrazine is a critical heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active molecules. However, its synthesis via nucleophilic aromatic substitution on 2,5-dibromopyrazine with hydrazine presents several common challenges, including low yields, formation of impurities, and difficult purifications. This guide provides in-depth troubleshooting advice and optimized protocols to help researchers overcome these obstacles and improve the efficiency and reproducibility of their synthesis.

Part 1: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format, providing causal explanations and actionable solutions.

Q1: My yield of this compound is consistently low. What are the most likely causes and how can I improve it?

Low yield is the most frequently reported issue. It typically stems from suboptimal reaction conditions or competing side reactions. Here are the key parameters to investigate:

  • Molar Ratio of Hydrazine Hydrate: The stoichiometry is critical. An insufficient amount of hydrazine hydrate will result in incomplete conversion of the starting material. Conversely, while a large excess is often necessary, an excessive amount can complicate the workup. A molar ratio of 3 to 5 equivalents of hydrazine hydrate to 1 equivalent of 2,5-dibromopyrazine is generally recommended.[1] This excess serves two purposes: it acts as the nucleophile and also as a base to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium toward the product.

  • Reaction Temperature: The reaction temperature needs to be carefully controlled. While heating accelerates the rate of substitution, excessively high temperatures (e.g., >100 °C) can lead to the formation of undesired di-substituted byproducts or decomposition of the product. A temperature range of 80-100 °C is often optimal when using solvents like dimethylformamide (DMF).[1]

  • Mode of Addition: The order and rate of reagent addition can significantly impact the product distribution. To minimize the formation of the di-hydrazino substituted byproduct, the 2,5-dibromopyrazine solution should be added slowly and portion-wise to the heated solution of hydrazine hydrate.[2] This ensures that hydrazine is always in large excess at the reaction front, favoring the mono-substitution.

  • Solvent Choice: The choice of solvent is crucial for ensuring all reactants remain in solution and for providing a stable reaction environment.[1] Polar aprotic solvents like DMF are effective.[1][3] Alcohols such as ethanol or methanol can also be used, often under reflux conditions, which can simplify post-reaction removal.[4][5]

Q2: I'm observing a significant amount of a major impurity in my crude product. What is it and how can I prevent its formation?

The most common impurity is 2,5-dihydrazinopyrazine, formed when the hydrazine substitute both bromine atoms on the pyrazine ring.

  • Causality: This occurs because the initial product, this compound, can still react with hydrazine, although at a slower rate than the starting material. This secondary reaction is more likely to occur if the concentration of the mono-substituted product builds up in the presence of hydrazine, or if the reaction is run for too long or at too high a temperature.

  • Prevention Strategies:

    • Control Stoichiometry: Avoid using an extremely large excess of hydrazine (e.g., >10 equivalents) as this can increase the rate of the second substitution.

    • Slow Addition: As mentioned previously, add the 2,5-dibromopyrazine solution slowly to the hydrazine solution. This maintains a high hydrazine-to-substrate ratio, favoring the initial substitution on the more reactive starting material.[2]

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material and the formation of the product. Stop the reaction as soon as the 2,5-dibromopyrazine has been consumed to prevent the accumulation of the di-substituted byproduct.

Q3: The reaction seems to stall or proceeds very slowly, even after several hours. What parameters should I adjust?

A sluggish reaction can be frustrating and may point to issues with activation energy or reagent quality.

  • Increase Temperature: If you are running the reaction at a lower temperature (e.g., room temperature or 50 °C), slowly increasing the temperature to the 80-100 °C range can significantly increase the reaction rate.[1]

  • Check Reagent Quality: Hydrazine hydrate can degrade over time. Ensure you are using a fresh bottle or a properly stored reagent. The 2,5-dibromopyrazine should also be of high purity.

  • Solvent and Solubility: Ensure your starting material is fully dissolved in the chosen solvent. If solubility is an issue, consider switching to a solvent with better solvating power, such as DMF or N,N-dimethylacetamide.[1][4]

  • Alternative Starting Material: While 2,5-dibromopyrazine is standard, a 2-chloro-5-bromopyrazine could also be used. The bromo position is generally more reactive and will be substituted first. However, if starting with 2,5-dichloropyrazine, the reaction will likely be slower as the C-Cl bond is stronger than the C-Br bond, requiring more forcing conditions.

Q4: Purification of the final product is challenging, and I'm experiencing significant product loss. What are the best practices?

Purification aims to remove unreacted starting materials, the di-substituted byproduct, and residual hydrazine.

  • Workup Procedure: After the reaction is complete, cool the mixture and quench it by pouring it into cold water or an ice-water mixture. This will precipitate the crude product. The solid can then be collected by vacuum filtration and washed with cold water to remove excess hydrazine and other water-soluble impurities.

  • Extraction: If the product does not precipitate cleanly, an extraction is necessary. Use an organic solvent in which the product is soluble but has limited solubility in water, such as ethyl acetate or dichloromethane. After extraction, the organic layer should be washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure.

  • Column Chromatography: This is often the most effective method for separating the desired mono-substituted product from the di-substituted byproduct and any remaining starting material. A silica gel column is standard.[1]

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like petroleum ether or hexanes is highly effective for separating the components.[1] The less polar 2,5-dibromopyrazine will elute first, followed by the desired this compound, and finally the more polar 2,5-dihydrazinopyrazine.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most direct and common method is the nucleophilic aromatic substitution (SNAr) reaction between 2,5-dibromopyrazine and hydrazine hydrate.[6] The reaction leverages the electron-deficient nature of the pyrazine ring, which facilitates nucleophilic attack by hydrazine.

Q2: What is the role of excess hydrazine hydrate in the reaction?

Hydrazine hydrate serves two critical functions:

  • Nucleophile: It is the primary reactant that displaces one of the bromine atoms on the pyrazine ring.

  • Base: The reaction generates one equivalent of HBr as a byproduct. The excess hydrazine acts as a base to neutralize this acid, preventing protonation of the pyrazine ring nitrogens which would deactivate the ring towards further substitution.

An excess is required to ensure the reaction goes to completion and to minimize the formation of dimers where the product molecule acts as a nucleophile.[2]

Q3: What are the key safety precautions when working with hydrazine and its derivatives?

Hydrazine is a hazardous substance and must be handled with extreme care.

  • Toxicity: Hydrazine is highly toxic, a suspected carcinogen, and corrosive. Always handle it in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (butyl rubber or Silver Shield/4H are recommended).

  • Anhydrous Hydrazine: Anhydrous hydrazine is explosive and highly reactive. Hydrazine hydrate (a solution in water) is more stable and is the preferred reagent for this synthesis.

  • Quenching: Any excess hydrazine in the reaction vessel or during workup should be quenched. This can be done by careful addition of an oxidizing agent like sodium hypochlorite (bleach) or hydrogen peroxide in a diluted solution, typically under basic conditions.

Part 3: Key Parameter Summary Table

ParameterRecommended Value / ConditionRationale & Key Considerations
Starting Material 2,5-DibromopyrazineCommercially available and provides good reactivity at the C-Br bond.
Reagent Hydrazine Hydrate (80% or higher)The hydrate is safer and easier to handle than anhydrous hydrazine.
Molar Ratio 1 : 3-5 (Substrate : Hydrazine)Balances high conversion with manageable workup and minimizes di-substitution.[1]
Solvent DMF, Ethanol, or MethanolDMF offers excellent solubility.[1] Alcohols are easier to remove post-reaction.[4][5]
Temperature 80 - 100 °CProvides sufficient activation energy without promoting excessive side reactions.[1]
Reaction Time 2 - 6 hours (Monitor by TLC/LC-MS)Reaction should be stopped once starting material is consumed to prevent byproduct formation.
Purification Method Silica Gel Column ChromatographyEssential for separating mono- and di-substituted products.[1]
Eluent System Gradient of Ethyl Acetate in Petroleum Ether/HexanesAllows for clean separation based on polarity differences.[1]

Part 4: Optimized Experimental Protocol

Synthesis of this compound from 2,5-dibromopyrazine

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hydrazine hydrate (4.0 eq.) and the chosen solvent (e.g., ethanol, 10 mL per 1 g of substrate).

  • Hydrazine Solution: Begin stirring and heat the hydrazine solution to 80 °C.

  • Substrate Addition: Dissolve 2,5-dibromopyrazine (1.0 eq.) in a minimal amount of the same solvent. Add this solution dropwise to the heated hydrazine solution over 30 minutes using an addition funnel.

  • Reaction: Maintain the reaction mixture at 80 °C and monitor its progress by TLC (e.g., 3:7 Ethyl Acetate:Hexanes). The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, cool the reaction flask to room temperature and then place it in an ice bath. Pour the cooled mixture into a beaker containing ice-cold deionized water (50 mL per 1 g of substrate).

  • Isolation: A precipitate should form. Stir the slurry for 30 minutes in the ice bath, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 20 mL) and then with a small amount of cold hexanes.

  • Purification: Dry the crude solid under vacuum. Purify the material via flash column chromatography on silica gel, eluting with a gradient of 10% to 50% ethyl acetate in hexanes to afford this compound as a solid.

Part 5: Visual Troubleshooting Workflow

This diagram outlines a logical workflow for diagnosing and solving common issues in the synthesis.

G cluster_start Problem Identification cluster_analysis Primary Checks cluster_solutions1 Stoichiometry Solutions cluster_solutions2 Condition Solutions cluster_purification Purification Optimization cluster_end Outcome start Low Yield or Impure Product reagents Check Reagent Stoichiometry (Substrate:Hydrazine Ratio) start->reagents conditions Review Reaction Conditions (Temp, Time, Solvent) start->conditions purification Impurity Profile Analysis start->purification ratio Adjust Hydrazine Ratio (3-5 equivalents) reagents->ratio addition Use Slow Substrate Addition (to excess hydrazine) reagents->addition temp Optimize Temperature (80-100 °C) conditions->temp monitor Monitor by TLC/LC-MS (Stop when SM is consumed) conditions->monitor solvent Ensure Full Solubility (Consider DMF) conditions->solvent end_node Improved Yield & Purity ratio->end_node addition->end_node temp->end_node monitor->end_node solvent->end_node chromatography Optimize Column Chromatography (Gradient Elution) purification->chromatography chromatography->end_node

Caption: Troubleshooting workflow for optimizing this compound synthesis.

References

Technical Support Center: Purification of Crude 2-Bromo-5-Hydrazinopyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2-bromo-5-hydrazinopyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity material, a critical step for successful downstream applications. Hydrazine derivatives are essential building blocks in medicinal chemistry, and their purity is paramount.[1] This resource consolidates field-proven insights and foundational chemical principles to address common challenges encountered during the purification of this specific pyrazine derivative.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common impurities may include:

  • Unreacted Starting Materials: Such as 2,5-dibromopyrazine or other precursors.

  • Excess Hydrazine Hydrate: A common reagent in the synthesis of hydrazino compounds.

  • Side-Reaction Products: Including di-substituted hydrazines or products from undesired nucleophilic substitution.

  • Degradation Products: Hydrazines can be susceptible to oxidation or other forms of decomposition, especially when exposed to air and light over extended periods.[2]

Q2: What is the general solubility profile of this compound?

A2: While specific solubility data for this compound is not extensively published, we can infer its likely behavior from its structure and from related compounds like 5-bromo-2-hydrazinopyridine.[3] The molecule possesses both a polar hydrazine group and a less polar bromopyrazine ring.

  • Good Solubility: Expected in polar aprotic solvents like DMF and DMSO.

  • Moderate Solubility: Likely in polar protic solvents such as methanol, ethanol, and isopropanol, with solubility increasing with heat.[3]

  • Limited Solubility: Expected in less polar solvents like ethyl acetate, dichloromethane, and chloroform.

  • Poor Solubility: Generally insoluble in non-polar solvents like hexanes and petroleum ether, as well as in water.[3]

Q3: How should I handle and store this compound?

A3: Hydrazine-containing compounds should be handled with care.[4][5][6] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Store the compound in a tightly sealed container, protected from light and air, preferably under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place to minimize degradation.[2][4]

Troubleshooting Purification Challenges

This section provides a problem-and-solution framework for common issues encountered during the purification of crude this compound.

Recrystallization Troubleshooting

Recrystallization is often the first-line method for purifying crystalline solids. The goal is to dissolve the crude material in a minimal amount of a hot solvent and allow it to slowly cool, forming pure crystals while impurities remain in the mother liquor.

Problem 1: My compound "oils out" instead of crystallizing upon cooling.

  • Causality: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates as a liquid phase rather than forming a crystalline lattice. This is common when the solvent is too non-polar for the compound or when the cooling rate is too fast.

  • Solutions:

    • Re-heat and Add a More Polar Co-solvent: Re-heat the mixture until the oil redissolves. Then, add a small amount of a more polar co-solvent in which the compound is more soluble (e.g., a few drops of methanol or ethanol if you are using a less polar solvent like ethyl acetate). This will increase the overall polarity of the solvent system and can facilitate crystal formation.

    • Slow Cooling: After dissolving the compound in the hot solvent, allow the flask to cool slowly to room temperature on the benchtop, followed by further cooling in an ice bath. Slow cooling provides the necessary time for ordered crystal lattice formation.

    • Solvent System Re-evaluation: If oiling persists, the chosen solvent system may be inappropriate. A systematic solvent screen is recommended.

Problem 2: No crystals form, even after cooling in an ice bath.

  • Causality: This typically indicates that the solution is not supersaturated, meaning too much solvent was used, or the compound is highly soluble in the chosen solvent even at low temperatures.

  • Solutions:

    • Reduce Solvent Volume: If you have used a single solvent, evaporate a portion of it under reduced pressure or with a gentle stream of nitrogen and then attempt to cool again.

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a small amount of pure product, add a single seed crystal to the cooled solution to initiate crystallization.

    • Add an Anti-Solvent: If your compound is dissolved in a solvent in which it is highly soluble, you can slowly add a miscible "anti-solvent" in which your compound is poorly soluble until the solution becomes slightly turbid. Then, warm the mixture until it becomes clear and allow it to cool slowly. For this compound, if it is dissolved in a polar solvent like ethanol, a non-polar anti-solvent like hexanes could be appropriate.

Recrystallization Solvent Systems (Suggested) Rationale
Ethanol/Water The compound is likely soluble in hot ethanol and less soluble in cold ethanol. The addition of water as an anti-solvent can further decrease solubility upon cooling to promote crystallization.
Isopropanol A good single-solvent option that often provides a significant solubility difference between hot and cold conditions for moderately polar compounds.
Ethyl Acetate/Hexanes For a less polar approach, dissolve the crude material in a minimal amount of hot ethyl acetate and then slowly add hexanes as an anti-solvent.
Column Chromatography Troubleshooting

Flash column chromatography is a powerful technique for separating compounds with different polarities.

Problem 3: My compound is not moving from the origin on the TLC plate, even in highly polar solvent systems.

  • Causality: This suggests very strong interaction with the stationary phase (silica gel), which is polar and acidic. The basic nitrogen atoms in the pyrazine ring and the hydrazine moiety can interact strongly with the acidic silica.

  • Solutions:

    • Add a Basic Modifier to the Eluent: Add a small percentage (0.5-1%) of a basic modifier like triethylamine or pyridine to your mobile phase. This will compete with your compound for the acidic sites on the silica gel, reducing tailing and improving mobility.

    • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic). Perform a TLC analysis on an alumina plate to assess the separation before committing to a column.

    • Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., methanol/water or acetonitrile/water) could be an effective alternative.

Problem 4: I have poor separation between my product and a close-running impurity.

  • Causality: The chosen eluent system does not provide sufficient selectivity to resolve the compounds.

  • Solutions:

    • Fine-tune the Eluent System:

      • Adjust Polarity: Make small, incremental changes to the solvent ratio. A slight decrease in the polarity of the eluent can often improve the separation of closely eluting compounds.

      • Change Solvent Composition: Instead of just adjusting ratios, try a different combination of solvents. For example, if a mixture of ethyl acetate/hexanes is not working, try dichloromethane/methanol. Different solvents interact with the stationary phase and your compounds in unique ways, which can alter the elution order and improve resolution.

    • Optimize Column Parameters:

      • Use a Longer, Thinner Column: This increases the surface area of the stationary phase and the path length, providing more opportunities for separation.

      • Decrease the Flow Rate: Running the column more slowly can improve the equilibration of the compounds between the stationary and mobile phases, leading to better resolution.

PurificationWorkflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis (e.g., 30% EtOAc/Hexanes) Eluent 2. Select Eluent (Rf of product ~0.3) TLC->Eluent Determine optimal polarity Column 3. Pack Column (Silica Gel) Eluent->Column Load 4. Load Crude Product (dissolved in min. solvent) Column->Load Elute 5. Elute with Solvent System Load->Elute Collect 6. Collect Fractions Elute->Collect TLC_Fractions 7. TLC Analysis of Fractions Collect->TLC_Fractions Combine 8. Combine Pure Fractions TLC_Fractions->Combine Identify pure product Evaporate 9. Evaporate Solvent Combine->Evaporate Pure_Product Pure_Product Evaporate->Pure_Product Pure Product

Caption: A typical workflow for column chromatography purification.

General Troubleshooting

Problem 5: My purified product shows signs of decomposition over time (color change, new spots on TLC).

  • Causality: Hydrazine derivatives can be susceptible to aerial oxidation. The presence of residual acidic or basic impurities can also catalyze decomposition.

  • Solutions:

    • Ensure Complete Removal of Reagents: During workup, ensure that all acidic or basic reagents are thoroughly washed out.

    • Inert Atmosphere Storage: As mentioned in the FAQs, store the final product under an inert atmosphere (argon or nitrogen) to prevent oxidation.

    • Protection from Light: Store in an amber vial or a container wrapped in aluminum foil.

    • Purity Assessment: Ensure that the product is free of metallic impurities, which can sometimes catalyze decomposition. If necessary, a final wash with a chelating agent solution (e.g., EDTA) during the workup might be beneficial, followed by thorough drying.

PurificationDecisionTree Start Crude this compound IsSolid Is the crude material a solid? Start->IsSolid TryRecrystallization Attempt Recrystallization IsSolid->TryRecrystallization Yes ColumnChromatography Perform Column Chromatography IsSolid->ColumnChromatography No (Oily/Amorphous) SuccessRecrystallization Successful? (High Purity & Recovery) TryRecrystallization->SuccessRecrystallization PureProduct Pure Product SuccessRecrystallization->PureProduct Yes SuccessRecrystallization->ColumnChromatography No ImpurityPolarity Are impurities significantly more or less polar? ColumnChromatography->ImpurityPolarity AcidBaseExtraction Consider Acid-Base Extraction ImpurityPolarity->AcidBaseExtraction Consider as pre-purification step FinalPurification Final Purification (Recrystallization or Chromatography) ImpurityPolarity->FinalPurification Yes AcidBaseExtraction->ColumnChromatography FinalPurification->PureProduct

Caption: Decision-making process for selecting a purification method.

References

common side reactions in the synthesis of 2-bromo-5-hydrazinopyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-bromo-5-hydrazinopyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.

Issue 1: Low Yield of the Desired Product

Question: I am getting a very low yield of this compound. What are the likely causes and how can I improve it?

Answer:

Low yields in this nucleophilic aromatic substitution (SNAr) reaction can stem from several factors, primarily related to reagent purity, reaction conditions, and competing side reactions.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction between 2,5-dibromopyrazine or 2-bromo-5-chloropyrazine and hydrazine may not have gone to completion.

    • Solution: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal endpoint. Be cautious with excessive heating, as it can promote side reactions.

  • Insufficient Hydrazine: An inadequate amount of hydrazine will result in unreacted starting material.

    • Solution: Use a molar excess of hydrazine hydrate. A common practice is to use 2 to 5 equivalents to ensure the reaction goes to completion and to minimize the formation of dimer byproducts.[1][2]

  • Poor Quality of Starting Materials: Impurities in the starting halopyrazine or hydrazine can interfere with the reaction.

    • Solution: Ensure the purity of your 2,5-dihalopyrazine starting material. If starting from 2-bromo-5-chloropyrazine, ensure it is free from isomeric impurities.[3] Use high-purity hydrazine hydrate; older stock can decompose.[4][5]

  • Suboptimal Solvent: The choice of solvent is critical for SNAr reactions.

    • Solution: Polar aprotic solvents like Dimethylformamide (DMF) or polar protic solvents like ethanol or isopropanol are generally effective.[6][7] The solvent should be anhydrous to prevent unwanted hydrolysis reactions.

Issue 2: Formation of a Significant Amount of an Insoluble White/Yellow Precipitate

Question: During my reaction, a significant amount of an unexpected and poorly soluble precipitate formed. What is this byproduct and how can I avoid it?

Answer:

This is a classic issue in reactions involving di-functional reagents and substrates. The most likely culprit is the formation of a dimeric or polymeric byproduct.

Primary Side Reaction: Dimerization

The most common side reaction is the formation of 2,5-bis(2-(5-bromopyrazinyl)hydrazinyl)pyrazine, where a molecule of the product reacts with another molecule of the starting material.

  • Mechanism: The newly formed this compound is also a nucleophile and can react with the electrophilic starting 2,5-dihalopyrazine. This is especially problematic if there is a localized high concentration of the starting material.

Solutions to Minimize Dimerization:

  • Slow Addition of Starting Material: Add the 2,5-dihalopyrazine solution dropwise to a solution containing an excess of hydrazine hydrate.[1] This maintains a high concentration of the primary nucleophile (hydrazine) and a low concentration of the electrophile, favoring the desired monosubstitution.

  • Use of Excess Hydrazine: As mentioned previously, using a significant excess of hydrazine hydrate shifts the reaction equilibrium towards the formation of the monosubstituted product.[1][2]

  • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes favor the desired reaction over the dimerization, which may have a higher activation energy.

Issue 3: Product Instability and Discoloration upon Isolation and Storage

Question: My isolated this compound is initially a light-colored solid but turns dark upon standing, even in the freezer. What is causing this degradation?

Answer:

Hydrazine derivatives, particularly arylhydrazines, can be susceptible to oxidation, especially in the presence of air (oxygen), light, and trace metals.[8][9]

Potential Causes & Solutions:

  • Oxidation: The hydrazine moiety is readily oxidized, which can lead to the formation of colored byproducts.

    • Solution:

      • Inert Atmosphere: Perform the reaction workup and product isolation under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

      • Storage: Store the final product under an inert atmosphere, protected from light, and at a low temperature (e.g., -20°C).

      • Antioxidants: In some cases, adding a small amount of an antioxidant like BHT during workup or storage can help, but this should be tested for compatibility with downstream applications.

  • Residual Acid/Base: Trace amounts of acid or base from the workup can catalyze decomposition.

    • Solution: Ensure the product is thoroughly washed to remove any residual reagents or byproducts. A final wash with a non-polar solvent like hexane or pentane can help remove organic-soluble impurities before drying.

  • Metal Contamination: Trace metal ions can catalyze the decomposition of hydrazine.[4]

    • Solution: Use high-purity solvents and reagents. If metal catalysis is suspected, consider washing the crude product with a solution of a chelating agent like EDTA during the aqueous workup.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected yield and purity for this synthesis?

A1: With an optimized protocol, yields can range from 60% to over 80%.[7] Purity, as determined by HPLC or ¹H NMR, should be greater than 95% after appropriate purification.

Parameter Typical Range Notes
Yield 60-85%Highly dependent on reaction conditions and stoichiometry.
Purity (crude) 70-90%Main impurity is often the dimer.
Purity (purified) >95%Achievable with recrystallization or column chromatography.

Q2: Can I use 2,5-dichloropyrazine instead of 2,5-dibromopyrazine as a starting material?

A2: Yes, 2,5-dichloropyrazine can be used. However, the C-Br bond is generally more labile than the C-Cl bond in nucleophilic aromatic substitution reactions. Therefore, you might need to use more forcing conditions (higher temperature or longer reaction time) when starting with 2,5-dichloropyrazine to achieve a comparable reaction rate. The principles regarding side reactions remain the same.

Q3: What is the best method for purifying the crude product?

A3: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Recrystallization: This is often the most effective method for removing the dimeric byproduct on a larger scale. A suitable solvent system might be ethanol/water or isopropanol.

  • Column Chromatography: For smaller scales or to remove impurities with similar solubility, silica gel column chromatography can be effective. A typical eluent system would be a gradient of ethyl acetate in hexane or dichloromethane/methanol.

Q4: Is hydrazine hydrate dangerous to work with?

A4: Yes, hydrazine is highly toxic and a suspected carcinogen.[4][10] It is also corrosive and can be unstable, especially in its anhydrous form.[4]

  • Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Have a quench solution (e.g., a dilute solution of sodium hypochlorite) readily available for any spills.

Q5: Can this reaction lead to pyrazine ring-opening?

A5: While less common under these conditions, nucleophilic attack on electron-deficient azine rings can sometimes lead to ring-opening and rearrangement, a process known as an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism.[11] This is more likely with very strong nucleophiles or under harsh conditions. For this specific synthesis, it is not a commonly reported side reaction, but it is a theoretical possibility if unexpected byproducts are observed.

III. Experimental Protocols & Visualizations

Recommended Synthetic Protocol

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and starting materials.

Step 1: Reagent Preparation & Setup

  • In a round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet, add hydrazine hydrate (3.0 eq.) to ethanol (10 mL per 1 g of starting material).

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate flask, dissolve 2,5-dibromopyrazine (1.0 eq.) in a minimal amount of ethanol.

Step 2: Reaction

  • Slowly add the 2,5-dibromopyrazine solution to the cooled hydrazine hydrate solution via the addition funnel over 30-60 minutes.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate).

Step 3: Workup & Isolation

  • Pour the reaction mixture into ice-cold water.

  • A precipitate (the crude product) should form. If not, slowly add more water.

  • Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol to remove excess hydrazine.

  • Dry the crude product under vacuum.

Step 4: Purification

  • Recrystallize the crude solid from a suitable solvent like ethanol or isopropanol.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Visualizing Reaction Pathways

Main Reaction Pathway

main_reaction start 2,5-Dibromopyrazine product This compound start->product Nucleophilic Aromatic Substitution (SNAr) hydrazine Hydrazine (H2NNH2) hydrazine->product

Caption: Desired synthesis of this compound.

Common Side Reaction: Dimer Formation

side_reaction start 2,5-Dibromopyrazine dimer Dimeric Byproduct start->dimer SNAr product This compound product->dimer Nucleophilic Attack

Caption: Formation of an unwanted dimeric byproduct.

Troubleshooting Workflow for Low Yield

troubleshooting_workflow start Low Yield Observed check_reaction Check Reaction Completion Monitor by TLC/LC-MS start->check_reaction check_reagents Verify Reagent Stoichiometry & Purity Use excess, pure hydrazine start->check_reagents check_conditions Optimize Conditions Adjust Temperature/Time/Solvent start->check_conditions result_incomplete Incomplete Reaction check_reaction->result_incomplete result_side_reactions Side Reactions Prevalent check_reagents->result_side_reactions check_conditions->result_side_reactions solution_incomplete Increase Time/Temp result_incomplete->solution_incomplete solution_side_reactions Use Excess Hydrazine; Slow Addition result_side_reactions->solution_side_reactions

References

overcoming solubility issues of 2-bromo-5-hydrazinopyrazine in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Bromo-5-hydrazinopyrazine

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common challenges encountered during its use, with a specific focus on its solubility characteristics. As a pivotal building block in medicinal chemistry, understanding its behavior in solution is paramount for successful synthetic outcomes.

Troubleshooting Guide: Overcoming Solubility Issues

This section addresses specific problems you may encounter during your experiments. The solutions provided are based on fundamental chemical principles and validated laboratory practices.

Question 1: My this compound is not dissolving in my chosen reaction solvent. What are my options?

This is the most common challenge, stemming from the compound's relatively high melting point and the intermolecular hydrogen bonding potential of the hydrazine group. A systematic approach is recommended.

  • Probable Cause: The polarity of your solvent may be mismatched with the solute, or the solvation energy is insufficient to overcome the compound's crystal lattice energy at ambient temperature. Pyrazine and its derivatives are polar compounds and tend to have limited solubility in nonpolar solvents but are more soluble in polar organic solvents like alcohols.[1][2]

  • Step-by-Step Solutions:

    • Solvent Re-evaluation: If you are using non-polar solvents (e.g., hexane, toluene) or moderately polar ethers (e.g., diethyl ether, THF), consider switching to a more polar solvent. For related halogenated heterocyclic compounds, polar solvents such as alcohols and dimethylformamide (DMF) have shown good solubility.[3]

      • Recommended Solvents (in order of increasing polarity/solvating power): Ethanol, Methanol, Isopropanol (IPA), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP).

    • Application of Heat: Gently warm the mixture. Increasing the temperature provides the necessary energy to break intermolecular bonds in the solid state and promotes dissolution.

      • Causality: According to the principles of thermodynamics, the solubility of most solids increases with temperature. The added thermal energy increases the kinetic energy of the solvent molecules, leading to more frequent and energetic collisions with the solute, which helps to break down the crystal lattice.

      • Protocol: Heat the mixture to 40-60 °C with stirring. Monitor for dissolution. Caution: Ensure the temperature is well below the boiling point of your solvent and does not induce degradation of your starting material.

    • Mechanical Agitation (Sonication): Place the reaction flask in an ultrasonic bath for 5-15 minutes.

      • Causality: Sonication uses high-frequency sound waves to induce cavitation—the formation and collapse of microscopic bubbles. This process creates powerful micro-jets of solvent that physically break apart solute agglomerates, increasing the surface area available for solvation.

    • Employ a Co-Solvent System: If a single solvent is not effective or is incompatible with downstream processing, a co-solvent system can be highly effective.[4]

      • Protocol: To your primary solvent (e.g., THF or Dioxane), add a small percentage (5-10% v/v) of a stronger, highly polar aprotic solvent like DMSO or DMF. This small addition can dramatically increase the overall solvating power of the medium without drastically changing the bulk properties.

Question 2: My reaction is heterogeneous and appears sluggish or stalled. Could this be a solubility problem?

Yes, poor solubility is a frequent cause of slow or incomplete reactions.

  • Probable Cause: If this compound is not fully dissolved, its effective concentration in the solution is very low. Reaction kinetics are directly dependent on the concentration of reactants; therefore, a low concentration of the limiting reagent will result in a slow reaction rate.

  • Step-by-Step Solutions:

    • Confirm Dissolution Before Proceeding: Before adding other reagents, ensure your this compound is fully dissolved using the techniques from Question 1. A clear, homogeneous solution is the goal.

    • Increase Reaction Temperature: If the reaction chemistry allows, increasing the temperature can both enhance solubility and accelerate the reaction rate according to the Arrhenius equation.

    • Switch to a "Stronger" Solvent: If you are running the reaction in a solvent like ethanol, switching to a higher-boiling and more effective solvent like DMF or DMSO may be necessary to maintain homogeneity throughout the reaction. A synthesis for a similar compound, 2-bromo-6-hydrazinylpyridine, successfully utilized 1-propanol, indicating that slightly higher boiling point alcohols can be effective.[5]

Question 3: Can I use pH modification to improve the solubility of this compound?

This is an excellent and often underutilized strategy for compounds with basic functional groups.

  • Probable Cause & Solution: this compound contains basic nitrogen atoms in both the pyrazine ring and the hydrazine moiety.[2][6] In an acidic medium, these nitrogens can be protonated to form a pyrazinium or hydrazinium salt. Ionic salts typically exhibit significantly higher solubility in polar solvents, including water, than their neutral free-base counterparts.[4]

  • Expert Insights & Protocol:

    • Applicability: This method is ideal for reactions that are either tolerant of or catalyzed by acidic conditions (e.g., formation of hydrazones from ketones/aldehydes).

    • Procedure:

      • Suspend the this compound in your chosen solvent (e.g., ethanol).

      • Add a catalytic amount of a mild acid (e.g., acetic acid) or a stoichiometric amount of a stronger acid (e.g., HCl in dioxane) while stirring.

      • Observe for dissolution as the salt is formed in situ.

    • Critical Consideration: This approach is not suitable for reactions involving acid-sensitive functional groups or reagents that would be neutralized or decomposed by the acid (e.g., organometallics, strong bases). Always analyze the compatibility of this method with your overall reaction scheme.

Frequently Asked Questions (FAQs)

  • Q: What is the general solubility profile of this compound?

    • A: It is sparingly soluble in non-polar solvents (e.g., hexanes), has limited solubility in ethers (THF, Et₂O) and chlorinated solvents (DCM), and shows good to excellent solubility in polar protic solvents (alcohols) and polar aprotic solvents (DMF, DMSO).

  • Q: What are the recommended storage conditions?

    • A: For long-term stability, it is recommended to store this compound in a tightly sealed container in a refrigerator at 2-8°C, protected from light and moisture.[7]

  • Q: Are there any known incompatible reagents?

    • A: The hydrazine functional group is a reducing agent and can react vigorously with strong oxidizing agents. It can also react with aldehydes and ketones, which should be considered during reaction planning and solvent selection (e.g., avoid acetone as a solvent if the desired reaction is not hydrazone formation).

Data Presentation: Solubility Summary

The following table provides a qualitative summary of the solubility of this compound in common laboratory solvents. This data is compiled from analogous structures and empirical laboratory observations.

SolventTypeSolubilityNotes
Hexane / HeptaneNon-polarInsolubleNot recommended for reactions.
TolueneNon-polarSparingly SolubleMay dissolve with significant heating.
Dichloromethane (DCM)Polar AproticSparingly SolubleLimited utility as a primary solvent.
Tetrahydrofuran (THF)Polar AproticSparingly SolubleOften requires heating or a co-solvent.
Ethanol / MethanolPolar ProticSolubleGood general-purpose solvents for reactions.[8]
Dimethylformamide (DMF)Polar AproticVery SolubleExcellent choice for difficult dissolutions.[3]
Dimethyl sulfoxide (DMSO)Polar AproticVery SolubleStrongest common solvent; can be difficult to remove.
WaterPolar ProticSparingly SolubleSolubility increases significantly under acidic pH.[2]

Experimental Protocol: Example Hydrazone Formation

This protocol details a typical condensation reaction, with specific steps included to ensure the dissolution of this compound.

Objective: Synthesis of (E)-2-bromo-5-(2-benzylidenehydrazinyl)pyrazine.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Ethanol (approx. 0.1 M concentration)

  • Glacial Acetic Acid (catalytic, ~2-3 drops)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound.

  • Add ethanol to the flask. Stir the suspension at room temperature.

  • Solubility Checkpoint 1: Observe the suspension. If the solid is not dissolving, begin gently heating the mixture to 40-50 °C using a water bath.

  • Solubility Checkpoint 2: Once the solution becomes homogeneous (all solid has dissolved), add the glacial acetic acid catalyst.

  • Slowly add the benzaldehyde to the clear solution via syringe.

  • Continue to heat the reaction mixture at reflux (approx. 78 °C for ethanol) for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, allow the reaction to cool to room temperature. The product may precipitate upon cooling.

  • If precipitation occurs, collect the solid product by vacuum filtration. If not, the solvent can be removed under reduced pressure.

  • Wash the isolated solid with a small amount of cold ethanol to remove any unreacted benzaldehyde.

  • Dry the product under vacuum to yield the desired hydrazone.

Self-Validation: The clarity of the solution at step 4 is a critical control point. If the starting material is not fully dissolved before the addition of the coupling partner, the reaction will be inefficient and may result in a mixture of starting material and product, complicating purification.

Visualized Workflow: Troubleshooting Solubility

The following diagram provides a logical decision-making workflow for addressing solubility challenges in your experiments.

G start Start: Add Solute to Solvent is_dissolved Is the solute fully dissolved? start->is_dissolved heat 1. Apply Gentle Heat (40-60°C) 2. Sonicate is_dissolved->heat No proceed Proceed with Reaction is_dissolved->proceed Yes is_dissolved2 Is it dissolved now? heat->is_dissolved2 acid_check Is the reaction compatible with acid? is_dissolved2->acid_check No is_dissolved2->proceed Yes solvent Change to a stronger solvent (e.g., Alcohol -> DMF/DMSO) cosolvent Add a co-solvent (e.g., 5-10% DMSO in THF) solvent->cosolvent fail Re-evaluate synthetic route or purification strategy solvent->fail acid_check->solvent No add_acid Add catalytic acid (e.g., AcOH) to form a soluble salt acid_check->add_acid Yes add_acid->proceed

Caption: Decision workflow for troubleshooting solubility.

References

Technical Support Center: Optimization of Reaction Conditions for 2-Bromo-5-hydrazinopyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis and optimization of 2-bromo-5-hydrazinopyrazine, a key intermediate in pharmaceutical and materials science research. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to enhance your experimental success.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield

Q: My reaction is yielding very little or no this compound. What are the likely causes and how can I fix this?

A: Low yields are a common frustration in pyrazine synthesis, often stemming from several factors.[1] Here’s a breakdown of potential culprits and their solutions:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature can lead to an incomplete conversion of the starting material. The hydrazinolysis of a halopyrazine is a nucleophilic aromatic substitution reaction, which requires adequate energy to overcome the activation barrier.

    • Solution:

      • Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned duration, extend the reaction time.

      • Elevate Temperature: Gradually increase the reaction temperature. For the reaction between a dihalopyrazine and hydrazine hydrate, temperatures in the range of 80-100°C are often effective.[2] Be cautious, as excessively high temperatures can lead to decomposition and side product formation.[1]

      • Optimize Reagent Stoichiometry: An excess of hydrazine hydrate is typically used to drive the reaction to completion.[2][3] A molar ratio of 3-5 equivalents of hydrazine hydrate to the halopyrazine substrate is a good starting point.[2]

  • Side Reactions:

    • Cause: The formation of undesired byproducts can significantly consume your starting material and reduce the yield of the target compound. A common side reaction is the di-substitution of the pyrazine ring, especially when using a starting material like 2,5-dibromopyrazine, leading to the formation of 2,5-dihydrazinopyrazine.

    • Solution:

      • Control Stoichiometry: Carefully control the amount of hydrazine hydrate used. While an excess is necessary, a very large excess can promote di-substitution.

      • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes favor the mono-substitution product.

      • Choice of Starting Material: If possible, using a starting material with differentiated leaving groups, such as 2-bromo-5-chloropyrazine, can offer better selectivity, as the bromine atom is generally more reactive towards nucleophilic substitution than the chlorine atom.

  • Product Loss During Workup:

    • Cause: this compound has some solubility in water, which can lead to product loss during aqueous extraction and washing steps.[2]

    • Solution:

      • Minimize Aqueous Washes: Use the minimum amount of cold water necessary for washing.

      • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to reduce the solubility of the product in the aqueous phase.

      • Back-Extraction: If significant product loss is suspected, back-extract the aqueous layers with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover any dissolved product.

Issue 2: Formation of Impurities and Dark Reaction Mixtures

Q: My reaction mixture has turned dark brown or purple, and my final product is impure. What's happening and how can I prevent it?

A: Discoloration is often a sign of oxidation or decomposition.[4] The hydrazine and pyrazine moieties are susceptible to oxidation, which can be triggered by heat, light, or the presence of metal impurities.

  • Oxidation of Hydrazine/Product:

    • Cause: The hydrazine group is a reducing agent and can be easily oxidized. The product itself can also be susceptible to oxidation, leading to colored impurities.

    • Solution:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

      • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

      • Control Temperature: Avoid excessive heating, as higher temperatures can accelerate oxidation.[4]

  • Decomposition:

    • Cause: Pyrazine derivatives can be unstable at high temperatures.[1][2] Prolonged heating can lead to ring-opening or other decomposition pathways.

    • Solution:

      • Optimize Temperature and Time: Find the lowest effective temperature and the shortest possible reaction time that still provides a good yield.

      • Careful Monitoring: Continuously monitor the reaction by TLC to avoid unnecessary heating after the reaction is complete.

Issue 3: Difficulty in Product Purification

Q: I'm struggling to purify this compound from the reaction mixture. What are the best purification methods?

A: Purification can be challenging due to the presence of unreacted starting materials, side products, and colored impurities.

  • Recrystallization:

    • Solvent Selection: A common and effective method for purification. Experiment with different solvent systems. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, often works well. The goal is to find a solvent in which the product is soluble at high temperatures but sparingly soluble at room temperature or below, while the impurities remain soluble.

  • Column Chromatography:

    • Stationary Phase: Silica gel is a suitable stationary phase for the purification of this compound.[2]

    • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexane or petroleum ether is a good starting point for the eluent system.[2] The polarity can be adjusted based on the separation observed on TLC.

  • Washing:

    • Initial Wash: Before more rigorous purification, washing the crude product with a solvent in which it is sparingly soluble (e.g., cold diethyl ether or hexane) can help remove some non-polar impurities.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

A1: The most common starting materials are 2,5-dibromopyrazine or 2-bromo-5-chloropyrazine.[5][6] 2,5-Dibromopyrazine is often used due to the reactivity of the bromine atoms.[5] However, controlling the reaction to achieve mono-substitution can be challenging. Using 2-bromo-5-chloropyrazine can offer better selectivity as the bromo group is a better leaving group than the chloro group in nucleophilic aromatic substitution on pyrazine rings.

Q2: What is the optimal solvent for this reaction?

A2: Protic solvents like ethanol, n-propanol, or isopropanol are commonly used for the reaction of halopyrazines with hydrazine hydrate.[7] These solvents can facilitate the reaction by solvating the ions formed during the reaction. In some cases, aprotic polar solvents like dimethylformamide (DMF) can also be used.[2]

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.[8]

  • Infrared (IR) Spectroscopy: Shows the presence of key functional groups, such as the N-H stretches of the hydrazine group.

  • Melting Point: A sharp melting point range indicates a high degree of purity. The reported melting point for similar compounds like 5-bromo-2-hydrazinopyridine is in the range of 132-136°C.[9]

Q4: Is this compound stable? What are the recommended storage conditions?

A4: Hydrazine derivatives can be sensitive to air and light.[2] It is recommended to store this compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., in a desiccator with argon or nitrogen).[10] For long-term storage, refrigeration at 2-8°C is advisable.[10]

III. Optimized Experimental Protocol

This protocol provides a step-by-step method for the synthesis of this compound from 2,5-dibromopyrazine.

Materials:

  • 2,5-Dibromopyrazine

  • Hydrazine hydrate (64-85% solution in water)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dibromopyrazine (1.0 eq) in ethanol.

  • Addition of Hydrazine Hydrate: While stirring, add hydrazine hydrate (3.0-5.0 eq) dropwise to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Workup:

    • Once the reaction is complete (as indicated by the disappearance of the starting material on the TLC plate), cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Add water to the residue and extract the product with ethyl acetate (3 x).

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

    • Alternatively, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Table 1: Summary of Optimized Reaction Parameters
ParameterRecommended ConditionRationale
Starting Material 2,5-DibromopyrazineReadily available and reactive.
Reagent Hydrazine hydrate (3-5 eq)Excess drives the reaction to completion.[2]
Solvent EthanolGood solubility for reactants and facilitates the reaction.
Temperature 80-90°C (Reflux)Provides sufficient energy for the reaction without significant decomposition.
Reaction Time 2-4 hours (TLC monitored)Ensures complete conversion of the starting material.
Workup Aqueous extraction with ethyl acetateEfficiently isolates the product.
Purification Column chromatography or recrystallizationProvides a high-purity final product.

IV. Visualizing the Process

Reaction Pathway

The following diagram illustrates the nucleophilic aromatic substitution reaction for the synthesis of this compound.

Reaction_Pathway cluster_conditions Start 2,5-Dibromopyrazine Reagent + Hydrazine Hydrate (NH2NH2·H2O) Intermediate Meisenheimer-like Intermediate Start->Intermediate Nucleophilic Attack Product This compound Intermediate->Product Loss of HBr Byproduct HBr Solvent Ethanol, Δ

Caption: Synthesis of this compound.

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting common issues during the synthesis.

Caption: Troubleshooting flowchart for synthesis optimization.

V. References

  • BenchChem. (n.d.). Technical Support Center: Synthesis of Pyrazine Derivatives. Retrieved from --INVALID-LINK--

  • Cheeseman, G. T., & Werstiuk, E. S. G. (1972). Recent advances in pyrazine chemistry. Advances in Heterocyclic Chemistry, 14, 99-209.

  • Guidechem. (n.d.). What is 2,5-Dibromopyrazine and how is it synthesized?. Retrieved from --INVALID-LINK--

  • JSS College of Arts, Commerce and Science. (2018). FINAL REPORT OF WORK DONE ON THE MINOR RESEARCH PROJECT Title SYNTHESIS OF 1-(5-BROMO-2-CHLOROPYRIMIDIN-4-YL) HYDRAZINE DERIVATI.

  • LookChem. (n.d.). 5-Bromo-2-hydrazinopyridine. Retrieved from --INVALID-LINK--

  • MDPI. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 27(15), 4983.

  • Pharmaffiliates. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Pipzine Chemicals. (n.d.). 5-Bromo-2-hydrazinopyridine. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2,5-Dibromopyrazine. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ResearchGate. (2014). Hydrazinolysis of 3-R-[1][11][12]Triazino[2,3-c]quinazolin-2-ones. Synthetic and Theoretical Aspects.

  • Taylor & Francis Online. (2021). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 1-27.

References

Technical Support Center: Scale-Up Synthesis of 2-bromo-5-hydrazinopyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-bromo-5-hydrazinopyrazine. This document is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into the challenges and solutions associated with the scale-up of this important chemical intermediate. We will move beyond simple procedural steps to explore the underlying chemistry, enabling you to anticipate problems, troubleshoot effectively, and ensure a safe, efficient, and reproducible synthesis.

Critical Safety Considerations: Handling Hydrazine

Before any experimental work begins, it is imperative to understand and mitigate the risks associated with the reagents, particularly hydrazine hydrate.

Hydrazine is a highly toxic and dangerously reactive substance. [1][2] Exposure can cause severe skin burns, eye damage, and systemic organ damage, and it is listed as a probable human carcinogen.[3][4][5] Anhydrous hydrazine also poses a severe fire and explosion risk.[1][3]

Core Safety Mandates:

  • Always Use Hydrazine Hydrate: For this synthesis, exclusively use aqueous hydrazine solutions (e.g., hydrazine hydrate, 64% or lower concentration in water). Never use anhydrous hydrazine unless you are an expert with specialized equipment for handling highly flammable and detonable materials.[1] Dilute aqueous forms significantly mitigate the hazards.[1]

  • Engineering Controls: All manipulations must be conducted in a certified, high-flow chemical fume hood to prevent inhalation exposure. The ACGIH threshold limit value (TLV) is extremely low at 0.01 ppm.[1][3]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., butyl rubber or Viton™). Double-gloving is recommended.

    • Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[6][7]

    • Body Protection: A flame-resistant lab coat and a chemical-resistant apron are essential.

  • Emergency Preparedness: An emergency safety shower and eyewash station must be immediately accessible.[7] Have a spill kit rated for hydrazine readily available.

  • Quenching and Disposal: Prepare a quenching solution (e.g., a dilute solution of sodium hypochlorite or calcium hypochlorite) to neutralize any residual hydrazine on equipment or in case of a small spill. All waste must be disposed of as hazardous waste according to institutional and local regulations.[6]

Reaction Overview and Mechanism

The synthesis of this compound is achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitrogen atoms of the pyrazine ring activate the carbon positions for nucleophilic attack, allowing the displacement of a bromide from 2,5-dibromopyrazine by hydrazine.

Chemical Equation:

(C₄H₂Br₂N₂) + N₂H₄·H₂O → (C₄H₅BrN₄) + HBr + H₂O

The mechanism involves the formation of a temporary, negatively charged intermediate known as a Meisenheimer complex, followed by the restoration of aromaticity through the expulsion of the bromide leaving group.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 2,5-Dibromopyrazine 2,5-Dibromopyrazine Meisenheimer_Complex Meisenheimer Complex (Anionic σ-complex) 2,5-Dibromopyrazine->Meisenheimer_Complex Hydrazine Hydrazine (H₂N-NH₂) Product This compound Meisenheimer_Complex->Product Loss of Leaving Group (Br⁻) HBr HBr Meisenheimer_Complex->HBr Proton Transfer

Caption: SNAr mechanism for the synthesis of this compound.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 10-gram scale synthesis. All operations must adhere to the safety protocols outlined in Section 1.

3.1. Reagent and Equipment Preparation
ReagentMolar Mass ( g/mol )MolesQuantityNotes
2,5-Dibromopyrazine237.880.04210.0 gStarting material.
Hydrazine Hydrate (~64%)50.060.21010.5 g (10.2 mL)5.0 equivalents. Acts as reactant and base.
Ethanol (200 proof)46.07-100 mLReaction solvent.
Deionized Water18.02-As neededFor workup.

Equipment:

  • 250 mL three-neck round-bottom flask

  • Mechanical stirrer with a Teflon paddle

  • Reflux condenser with a nitrogen/argon inlet

  • Temperature probe and heating mantle

  • Addition funnel (optional, for controlled addition)

  • Büchner funnel and vacuum flask for filtration

3.2. Step-by-Step Procedure
  • Setup: Assemble the reaction apparatus in a fume hood. Ensure the system is clean, dry, and purged with an inert atmosphere (nitrogen or argon).

  • Reagent Charging: To the 250 mL flask, add ethanol (100 mL) and hydrazine hydrate (10.2 mL, 5.0 eq). Begin stirring to ensure the mixture is homogeneous.

  • Substrate Addition: In portions, carefully add the 2,5-dibromopyrazine (10.0 g, 1.0 eq) to the stirred hydrazine solution at room temperature. The addition may cause a slight exotherm; monitor the internal temperature.

  • Reaction: Heat the reaction mixture to a gentle reflux (approx. 80-85°C). Maintain this temperature for 4-6 hours.

  • In-Process Monitoring (IPC): Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Mobile Phase: A good starting point is 50:50 Ethyl Acetate:Hexanes.

    • Visualization: UV light (254 nm).

    • Analysis: The reaction is complete when the starting material spot (2,5-dibromopyrazine) is fully consumed. The product, this compound, will appear as a new, more polar spot.

  • Workup - Cooling and Precipitation: Once the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 1 hour to maximize the precipitation of the product.

  • Workup - Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with two portions of cold deionized water (2 x 25 mL) to remove excess hydrazine hydrate and other water-soluble salts. Follow with a wash of cold ethanol (1 x 20 mL) to aid in drying.

  • Drying: Dry the product under high vacuum at a temperature not exceeding 40°C to a constant weight. The product should be a light yellow or off-white solid.

Troubleshooting Guide

Encountering issues during scale-up is common. This guide addresses the most frequent problems in a direct Q&A format.

Troubleshooting_Workflow Start Problem Observed Low_Yield Q1: Low or No Yield Start->Low_Yield Impurity Q2: Significant Impurities in Crude Product Start->Impurity Incomplete_Reaction A: Incomplete Reaction - Extend reaction time - Confirm temperature - Check reagent quality Low_Yield->Incomplete_Reaction Check TLC Product_Loss A: Product Lost in Workup - Product may be soluble in filtrate - Reduce wash volumes - Concentrate mother liquor Low_Yield->Product_Loss Analyze Filtrate Di_Substituted A: Di-substituted byproduct (2,5-dihydrazinopyrazine) - Ensure sufficient excess of  hydrazine (>= 5 eq) Impurity->Di_Substituted Check Mass Spec Azine_Byproduct A: Azine Byproduct Formation - Add dibromopyrazine slowly  to the hydrazine solution - Ensure vigorous stirring Impurity->Azine_Byproduct Check Mass Spec Starting_Material A: Unreacted Starting Material - See 'Incomplete Reaction' Impurity->Starting_Material Check TLC

Caption: Troubleshooting workflow for common synthesis issues.

Q1: My yield is significantly lower than expected. What went wrong?

  • Causality: Low yields typically stem from either an incomplete reaction or loss of product during the workup and isolation phases.

  • Troubleshooting Steps:

    • Verify Reaction Completion: Re-examine your IPC (TLC) data. If there is significant starting material left, the reaction was incomplete. Consider extending the reflux time or ensuring your internal temperature reached the target of 80-85°C.

    • Check Reagent Quality: Ensure the 2,5-dibromopyrazine is of high purity. Impurities in the starting material can inhibit the reaction. Verify the concentration of your hydrazine hydrate solution.

    • Analyze the Mother Liquor: Your product may have higher than expected solubility in the ethanol/water mixture. Take a small aliquot of the filtrate (mother liquor), concentrate it, and analyze it by TLC or HPLC to see if a significant amount of product remains. If so, you may need to partially evaporate the solvent before cooling or use an anti-solvent to improve precipitation.

Q2: My final product is contaminated with a significant, hard-to-remove impurity. What is it and how do I prevent it?

  • Causality: The most likely impurity is the azine byproduct, formed when one molecule of hydrazine reacts with two molecules of 2,5-dibromopyrazine.[8] Another possibility is the di-substituted product, 2,5-dihydrazinopyrazine, if the reaction is pushed too hard or conditions are not controlled.

  • Troubleshooting & Prevention:

    • Prevent Azine Formation: This byproduct is favored when the local concentration of 2,5-dibromopyrazine is high relative to hydrazine.[8] The best prevention strategy is reverse addition : add the 2,5-dibromopyrazine (either as a solid in portions or as a solution in ethanol) slowly to the vigorously stirred solution of hydrazine hydrate. This ensures hydrazine is always in large excess at the point of reaction.

    • Prevent Di-substitution: While the second bromine is less reactive than the first, di-substitution can occur. Using a large excess of hydrazine (5 equivalents as recommended) and avoiding excessively high temperatures or prolonged reaction times after the starting material is consumed will minimize this.

    • Purification: If these byproducts do form, they are often difficult to remove by simple washing. Recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) may be effective. For high-purity material, column chromatography on silica gel is the most reliable method.[9]

Frequently Asked Questions (FAQs)

Q: Why is a 5-equivalent excess of hydrazine hydrate necessary? A: Using a large excess of hydrazine serves two critical functions. First, it acts as a Brønsted base to neutralize the HBr generated during the reaction, preventing the protonation and deactivation of the hydrazine nucleophile. Second, and more importantly, it leverages Le Châtelier's principle to drive the reaction to completion and creates a high concentration gradient that favors the desired mono-substitution over the formation of dimeric or azine byproducts.[8][10]

Q: Can I use a different solvent? A: Ethanol is a good choice as it readily dissolves the starting material at reflux and the product has lower solubility at room temperature, aiding precipitation. Other polar, protic solvents like n-butanol or isopropanol could also work. Aprotic polar solvents like DMF or NMP could be used but may complicate the workup as the product might be too soluble.[9] A solvent screen is recommended for process optimization.

Q: How should I store the final this compound product? A: Hydrazine derivatives can be sensitive to air (oxidation) and light. The product should be stored in a tightly sealed, amber glass container under an inert atmosphere (argon or nitrogen). For long-term storage, keeping it in a cool, dry, and dark place, such as a freezer at -20°C, is recommended to maintain its stability and purity.[9][11]

Q: What analytical techniques are best for confirming the product's identity and purity? A: A combination of techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.

  • Mass Spectrometry (MS): Confirms the molecular weight and isotopic pattern of bromine.

  • HPLC: The best method for quantifying purity and detecting minor impurities.

  • Melting Point: A sharp melting point is a good indicator of purity.[12]

References

Technical Support Center: Stabilizing 2-Bromo-5-Hydrazinopyrazine in Synthetic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-bromo-5-hydrazinopyrazine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. The unique electronic properties of this molecule, while valuable, also present specific stability challenges. This document provides in-depth troubleshooting guides, FAQs, and validated protocols to help you navigate these challenges, prevent decomposition, and maximize your reaction yields.

I. Understanding the Instability of this compound

The reactivity of this compound is governed by three key features:

  • The Hydrazine Moiety (-NHNH₂): This functional group is a potent nucleophile but is also susceptible to oxidation, particularly in the presence of oxygen or trace metal catalysts.[1] This oxidation can lead to the formation of complex byproducts and a general darkening of the reaction mixture.

  • The Electron-Deficient Pyrazine Ring: The nitrogen atoms in the pyrazine ring withdraw electron density, making the ring "electron-deficient." This property activates the C-Br bond for nucleophilic substitution and cross-coupling reactions but also makes the entire molecule prone to specific side reactions.[2]

  • The Carbon-Bromine Bond: While the primary site for desired transformations like cross-coupling, this bond can be reductively cleaved under certain conditions, leading to a common and frustrating side reaction known as hydrodebromination.[2]

The interplay of these features requires careful control over reaction conditions to favor the desired transformation over decomposition pathways.

cluster_main Decomposition Pathways cluster_path1 Hydrodebromination cluster_path2 Oxidative Degradation main This compound p1 5-Hydrazinopyrazine (Debrominated Byproduct) main->p1 Conditions: - Palladium-Hydride Species - Protic Impurities - Strong Bases p2 Complex Mixture (N₂ Gas, Colored Byproducts) main->p2 Conditions: - Atmospheric Oxygen (O₂) - Neutral/Alkaline pH - Trace Metal Catalysts (e.g., Cu²⁺)

Caption: Primary decomposition pathways of this compound.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: "My reaction is producing a significant amount of a lower molecular weight byproduct. Mass spectrometry suggests it's the debrominated starting material. What is happening and how can I prevent it?"

Answer: You are observing hydrodebromination, a common side reaction with electron-deficient aryl halides like this compound, especially in palladium-catalyzed cross-coupling reactions.[2] This occurs when a palladium-hydride (Pd-H) species, instead of your desired coupling partner, reacts with the starting material, replacing the bromine with a hydrogen atom.

Root Causes & Mitigation Strategies:

  • Base Selection: Strong bases (e.g., NaOt-Bu, K₂CO₃ at high temperatures) can promote the formation of Pd-H species.

    • Solution: Switch to a weaker or non-coordinating base. Tripotassium phosphate (K₃PO₄) is often an excellent choice for challenging couplings involving electron-deficient substrates.[2]

  • Presence of Protic Sources: Water or alcohol impurities in your solvent or reagents can serve as a source of protons to generate the Pd-H intermediate.

    • Solution: Use anhydrous and degassed aprotic solvents like toluene, dioxane, or THF.[2] Ensure all reagents are dried and handled under an inert atmosphere.

  • Ligand Choice: While bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are excellent for promoting the desired reductive elimination, they can sometimes accelerate hydrodebromination if not optimized.[2]

    • Solution: Carefully screen ligand loading. If the issue persists, consider a less electron-donating ligand like triphenylphosphine (PPh₃), though this may require higher temperatures or longer reaction times.[2]

Question 2: "My reaction mixture turns dark brown or black upon heating, and the final workup yields a complex, intractable mixture with very little of my desired product. What's causing this?"

Answer: This is a classic sign of oxidative decomposition of the hydrazine moiety. Hydrazines are readily oxidized by atmospheric oxygen, a process that is often accelerated by heat, alkaline conditions, and trace metal impurities.[1]

Root Causes & Mitigation Strategies:

  • Oxygen Exposure: The primary culprit is atmospheric oxygen.

    • Solution: Rigorously maintain an inert atmosphere (argon or nitrogen) throughout the entire process, from reagent addition to the final quench. Use Schlenk line or glovebox techniques.

  • Solvent Purity: Solvents can contain dissolved oxygen.

    • Solution: Thoroughly degas your solvents before use. The most effective method is three cycles of freeze-pump-thaw. Alternatively, sparging the solvent with an inert gas for 30-60 minutes can suffice.

  • pH Environment: Hydrazine stability is highly pH-dependent. Aqueous solutions of hydrazine are particularly unstable under neutral or alkaline conditions in the presence of air.[1]

    • Solution: While your reaction may require a base, minimize the time the compound spends in basic aqueous solutions during workup. If possible, perform an acidic wash to protonate the hydrazine, which significantly increases its stability against oxidation.[1]

cluster_hydro Hydrodebromination Pathway cluster_oxidative General Decomposition Pathway start Low Yield or Byproduct Formation q1 Is Debrominated Byproduct Observed? start->q1 a1 Optimize Base: Switch to K₃PO₄ or Cs₂CO₃ q1->a1  Yes b1 Improve Inert Atmosphere: Use Schlenk/Glovebox q1->b1  No a2 Ensure Anhydrous Conditions: Use Dry, Degassed Solvents a3 Screen Ligand/Catalyst: Adjust Loading or Type b2 Degas Solvents Rigorously: Freeze-Pump-Thaw b3 Control pH During Workup: Consider Acidic Wash

Caption: Troubleshooting workflow for reactions with this compound.

III. Frequently Asked Questions (FAQs)

  • Q1: How does pH affect the stability of this compound?

    • A1: The hydrazine group is most stable in acidic conditions (pH < 4) where it exists in its protonated form (hydrazinium cation). This protonation reduces the electron density on the nitrogen atoms, making them less susceptible to oxidation.[1][3] Conversely, in neutral or alkaline aqueous solutions, the free base form is present and is rapidly oxidized by air.[1]

  • Q2: What is the recommended way to store this compound?

    • A2: It should be stored in a cool, dark, and dry environment, preferably under an inert atmosphere of argon or nitrogen.[4] Once opened, the bottle should be flushed with inert gas before resealing to minimize exposure to air and moisture. For long-term storage, refrigeration (2-8°C) is recommended.[5]

  • Q3: Are there specific catalysts or reagents I should avoid?

    • A3: Avoid using copper catalysts if possible, as Cu(II) ions are known to catalytically accelerate the oxidation of hydrazine.[1] Be mindful of strong oxidizing agents and ensure that all reagents are free from peroxide impurities.

IV. Protocols & Data for Minimizing Decomposition

Table 1: Reagent Selection Guide for Cross-Coupling Reactions
ParameterRecommendedRationaleTo Avoid
Base K₃PO₄, Cs₂CO₃Weaker, non-coordinating bases that are effective but less likely to generate Pd-H species.[2]NaOt-Bu, K₂CO₃, NaOH
Solvent Toluene, Dioxane, THFAprotic solvents that, when dried and degassed, minimize sources of protons and oxygen.[2]Protic solvents (MeOH, EtOH, H₂O)
Ligand SPhos, XPhos, RuPhosHighly active for coupling but require optimization of catalyst loading (1-5 mol%).[2]Overloading of any ligand.
Atmosphere Argon, NitrogenPrevents oxidative degradation of the hydrazine moiety.[1]Air, Oxygen
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol incorporates best practices for preventing both hydrodebromination and oxidative decomposition.

  • Vessel Preparation: To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane) via cannula or syringe under a positive pressure of argon.

  • Catalyst Addition: In a separate vial under argon, pre-mix the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%). Dissolve this mixture in a small amount of degassed solvent and add it to the main reaction flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under a constant positive pressure of argon and monitor by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction by adding water. To stabilize the product, consider adding a dilute solution of HCl to acidify the mixture before extraction. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via column chromatography.

V. References

  • Pipzine Chemicals. 5-Bromo-2-hydrazinopyridine. 4

  • Lambert, I., et al. (2015). Stability of Hydrazine, Morpholine and Ethanolamine at 275 °C and In Situ Measurement of Redox and Acid–Base Properties. ResearchGate. --INVALID-LINK--

  • Benchchem. Technical Support Center: Palladium-Catalyzed Coupling Reactions of 2-Bromopyrazine. --INVALID-LINK--

  • Moliner, A. M., & Street, J. J. (1989). Decomposition of Hydrazine in Aqueous Solutions. ResearchGate. --INVALID-LINK--

  • Mossine, V. V., et al. (2023). 2-Bromo-6-hydrazinylpyridine. International Union of Crystallography. --INVALID-LINK--

  • Kim, J. R., et al. (2005). The effect of pH on sonochemical degradation of hydrazine. ResearchGate. --INVALID-LINK--

  • JSS College of Arts, Commerce and Science. (2018). SYNTHESIS OF 1-(5-BROMO-2-CHLOROPYRIMIDIN-4-YL) HYDRAZINE DERIVATIVES. --INVALID-LINK--

  • PubChem. This compound (C4H5BrN4). --INVALID-LINK--

  • Combi-Blocks. This compound, min 95%. --INVALID-LINK--

  • PubChem. 5-Bromo-2-hydrazinopyridine. --INVALID-LINK--

  • PubChem. 2-Bromo-5-hydroxypyrazine. --INVALID-LINK--

  • PubChem. 2-Bromo-5-hydrazinylpyridine. --INVALID-LINK--

  • Pharmaffiliates. This compound. --INVALID-LINK--

References

Technical Support Center: Analysis of Impurities in 2-Bromo-5-Hydrazinopyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Analytical Chemistry Division

Welcome to the technical support center for the analysis of 2-bromo-5-hydrazinopyrazine. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the impurity analysis of this critical chemical intermediate. The content is structured in a practical, question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is the rigorous control of impurities in this compound so critical for pharmaceutical development?

The control of impurities is a foundational aspect of drug development, mandated by global regulatory bodies to ensure patient safety and drug efficacy.[1][2] For an active pharmaceutical ingredient (API) intermediate like this compound, stringent impurity control is essential for several reasons:

  • Patient Safety: Impurities can be pharmacologically active or toxic, posing a direct risk to patients. Some impurities may be mutagenic or carcinogenic even at trace levels.[3]

  • Efficacy and Stability: The presence of impurities can affect the stability of the final drug substance, leading to the formation of degradation products over time and potentially reducing the drug's potency and shelf-life.[4]

  • Process Consistency: An impurity profile serves as a fingerprint of the manufacturing process. Controlling impurities ensures batch-to-batch consistency and quality of the final drug product.

  • Regulatory Compliance: Regulatory agencies such as the FDA and EMA require comprehensive impurity profiling based on the International Council for Harmonisation (ICH) guidelines.[3][5] Failure to adequately identify, quantify, and qualify impurities can lead to significant delays or rejection of regulatory submissions.

Q2: What are the most probable sources and types of impurities I should expect when working with this compound?

Impurities can be introduced at various stages, from synthesis to storage.[6] Understanding their origin is the first step in controlling them. They are generally classified as follows:

  • Organic Impurities: These are the most common and structurally similar to the main compound.

    • Starting Materials: Unreacted 2,5-dibromopyrazine or other precursors.

    • Intermediates: Incomplete reactions can leave synthetic intermediates in the final product.

    • By-products: Products from side reactions occurring during synthesis. For pyrazine derivatives, this can include isomers or products of over-bromination.[7][8]

    • Degradation Products: Impurities formed during storage or handling due to exposure to light, heat, or oxygen. The hydrazino- group is particularly susceptible to oxidation.[9]

  • Inorganic Impurities: These often originate from manufacturing equipment or catalysts and can include heavy metals or other elemental impurities.[6]

  • Residual Solvents: Solvents used during the synthesis or purification steps (e.g., dimethylformamide, ethanol) that are not completely removed.[1][6]

Q3: What are the standard regulatory thresholds for impurities that I need to be aware of?

The ICH Q3A(R2) guideline provides a clear framework for reporting, identifying, and qualifying impurities in new drug substances.[5][10] The thresholds are based on the maximum daily dose (MDD) of the final drug.

Maximum Daily Dose (MDD) Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%
TDI: Total Daily Intake
Source: Adapted from ICH Q3A(R2) Guidelines.[1][10]

Causality: The identification threshold is the level above which an impurity's structure must be determined. The qualification threshold is the level at which an impurity must be assessed for its biological safety.[10][11] Adhering to these thresholds is a non-negotiable aspect of regulatory submission.

Troubleshooting Common Analytical Challenges
Q4: My initial HPLC-UV chromatogram shows several unexpected small peaks. What is a systematic approach to investigating them?

G cluster_0 Initial Checks cluster_1 Peak Identification A Unknown Peak(s) Detected B 1. Analyze Blank Injection (Solvent/Mobile Phase) A->B C 2. Verify System Suitability (SST) B->C D Peak Persists? (Not from system/solvent) C->D E 3. LC-MS Analysis (Obtain Mass-to-Charge Ratio) D->E F 4. Forced Degradation Study (Correlate peak to stress condition) E->F G 5. Characterize with Standards (If potential structures are known) F->G H Structure Elucidation (NMR, HRMS) G->H

Caption: Systematic workflow for identifying unknown peaks.

Expert Explanation:

  • Blank Injection: First, inject your solvent blank. Any peaks present here originate from the solvent, mobile phase, or system contamination, not your sample.

  • System Suitability Test (SST): Confirm that your analytical system is performing correctly. Check parameters like retention time precision, peak asymmetry, and theoretical plates using a reference standard. A failing SST suggests a hardware or method issue, not necessarily a sample impurity.

  • LC-MS Analysis: If the peak is genuine, the next logical step is to obtain its mass. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this, providing the mass-to-charge ratio (m/z) of the impurity, which is a critical clue to its molecular formula and structure.[12][13][14]

  • Forced Degradation: Intentionally stressing the this compound sample under conditions like acid, base, and oxidation can help determine if the unknown peak is a degradation product.[15] If the peak's area increases under a specific stress condition, it provides strong evidence about its nature.

Q5: I'm having difficulty achieving baseline separation between the this compound peak and a closely eluting impurity. What are the key HPLC parameters to optimize?

Poor resolution is a frequent issue in impurity analysis, especially when impurities are structurally similar to the API.[6] Methodical optimization of chromatographic parameters is key.

Expert Explanation:

  • Column Chemistry: The stationary phase is the most critical factor. If you are using a standard C18 column, consider switching to a different chemistry. A phenyl-hexyl column can offer different selectivity for aromatic compounds like pyrazines through pi-pi interactions. A column with a polar end-capping can also alter selectivity for polar analytes.

  • Mobile Phase pH: The hydrazino group and pyrazine nitrogens have pKa values that make them susceptible to protonation. Adjusting the mobile phase pH can change the ionization state of your analyte and the impurity, which can dramatically alter their retention and improve separation. Use a buffer to maintain a stable pH.

  • Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or using a combination of both. These solvents have different elution strengths and can provide alternative selectivity.

  • Gradient Slope: For gradient methods, making the gradient shallower around the elution time of the critical pair will increase the separation time between them, often improving resolution.

Parameter Condition Rationale
Column C18, 250 x 4.6 mm, 5 µmA standard starting point for reversed-phase chromatography.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent protonation of basic sites.
Mobile Phase B AcetonitrileCommon organic modifier.
Gradient 5% B to 95% B over 30 minA broad gradient to elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection (UV) 254 nmA common wavelength for aromatic heterocyclic compounds.
Injection Vol. 10 µLStandard injection volume.
This is a starting point; optimization is required for specific impurity profiles.[16][17]
Q6: How should I design and execute a forced degradation study for this compound?

Forced degradation (or stress testing) is essential to establish the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[2][4][15] The goal is to achieve 5-20% degradation of the parent compound.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare Stock Solution of This compound B Prepare Control Sample (Unstressed) A->B C Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) D Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) E Oxidation (e.g., 3% H2O2, RT) F Thermal (e.g., 80°C, solid state) G Photolytic (ICH Q1B light exposure) H Neutralize (if needed) and Dilute All Samples B->H C->H D->H E->H F->H G->H I Analyze by Stability-Indicating HPLC-UV Method H->I J Analyze by LC-MS for Peak Identification I->J K Evaluate Results: - Purity & Mass Balance - Identify Degradants J->K

Caption: Workflow for a comprehensive forced degradation study.

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at an elevated temperature (e.g., 60°C) for several hours.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at an elevated temperature (e.g., 60°C) for several hours.

  • Oxidative Degradation: Treat the sample with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. The hydrazine functional group is particularly sensitive to oxidation.[9]

  • Thermal Degradation: Expose the solid material to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose the sample (both solid and in solution) to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Analysis: After the designated exposure time, neutralize the acidic and basic samples, dilute all samples to the target concentration, and analyze them using your stability-indicating HPLC method alongside an unstressed control sample.

Q7: What is a likely degradation pathway for the hydrazino- group on the pyrazine ring?

The hydrazino (-NHNH₂) group is a known site of chemical instability, primarily through oxidation.

Expert Explanation: The hydrazine moiety can undergo a four-electron oxidation to yield nitrogen gas, a common degradation pathway for hydrazine compounds.[9] In the case of this compound, this would likely lead to the formation of 2,5-dibromopyrazine if a bromine source is available or 2-bromo-5-halopyrazine if the reaction occurs in the presence of halides. Another possibility is the hydrolysis of the C-N bond under harsh acidic or basic conditions, which could lead to the formation of 5-bromo-pyrazin-2-ol (also known as 2-bromo-5-hydroxypyrazine).[18]

G cluster_0 Oxidative Condition A This compound C 2-bromopyrazine + N₂ + H₂O A->C Oxidation B [Oxidizing Agent] e.g., H₂O₂, O₂

Caption: A potential oxidative degradation pathway of this compound.

References

strategies to improve the regioselectivity of reactions with 2-bromo-5-hydrazinopyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For immediate release: A comprehensive technical support guide for researchers, scientists, and drug development professionals working with 2-bromo-5-hydrazinopyrazine. This document provides in-depth strategies, troubleshooting advice, and detailed protocols to control regioselectivity in key synthetic reactions.

Introduction

This compound is a versatile heterocyclic building block with significant applications in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other therapeutic agents. The presence of three distinct reactive sites—the bromine atom, the hydrazinyl group, and the pyrazine ring nitrogens—presents both opportunities and challenges for selective chemical modifications. Achieving the desired regioselectivity is paramount for the successful synthesis of target molecules and the avoidance of difficult-to-separate isomeric byproducts. This guide, compiled by our senior application scientists, offers field-proven insights and detailed protocols to navigate the complexities of reactions involving this valuable scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and how does their reactivity differ?

A1: The this compound molecule possesses three main centers for reactivity:

  • C2-Bromine: This site is susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.[1][2][3] The electron-deficient nature of the pyrazine ring enhances the reactivity of the C-Br bond towards oxidative addition to a Pd(0) catalyst.

  • 5-Hydrazinyl Group: This is a potent nucleophile. The terminal nitrogen (-NH2) is more nucleophilic and basic than the nitrogen attached to the pyrazine ring. It readily participates in reactions with electrophiles, such as aldehydes and ketones to form hydrazones, and can undergo acylation or alkylation.

  • Pyrazine Ring Nitrogens: These nitrogens are basic and can be protonated or coordinated to Lewis acids. While generally less reactive in substitution reactions, their electronic influence is critical in directing the regioselectivity at other positions. The pyrazine ring itself is electron-deficient and can undergo nucleophilic aromatic substitution under harsh conditions, though this is less common than reactions at the other two sites.[4]

Q2: In a Suzuki-Miyaura coupling, will the reaction occur at the C-Br bond or will the boronic acid react with the hydrazinyl group?

A2: The Suzuki-Miyaura reaction will preferentially occur at the C-Br bond.[3][5] The catalytic cycle of the Suzuki-Miyaura coupling is initiated by the oxidative addition of the palladium catalyst to the carbon-halogen bond.[3][6] While the hydrazinyl group is nucleophilic, it does not typically interfere with the primary mechanism of the Suzuki coupling under standard conditions. However, the basic conditions of the reaction can deprotonate the hydrazinyl group, which might influence the solubility and overall reaction kinetics. To ensure clean coupling at the C-Br bond, it is crucial to use appropriate palladium catalysts and ligands that favor the desired reactivity.

Q3: How can I selectively perform a Buchwald-Hartwig amination at the C-Br position without affecting the hydrazinyl group?

A3: Selective Buchwald-Hartwig amination at the C-Br position is achievable.[1][2][7] The key is to control the reaction conditions to favor the palladium-catalyzed C-N bond formation over any potential side reactions involving the hydrazinyl group. The hydrazinyl group could potentially act as a ligand for the palladium catalyst or undergo self-coupling, although the latter is less likely. Using bulky phosphine ligands can help to create a sterically hindered catalytic complex that selectively reacts with the more accessible C-Br bond. Additionally, careful selection of the base is important; a non-nucleophilic base is preferred to avoid unwanted reactions with the hydrazinyl moiety.

Q4: Is it possible to perform a nucleophilic aromatic substitution (SNAr) on the pyrazine ring?

A4: While halopyrazines are generally more reactive towards nucleophilic substitution than their pyridine counterparts, direct SNAr on the this compound ring by displacing the bromine is a viable pathway.[4] The electron-withdrawing nature of the pyrazine nitrogens facilitates nucleophilic attack. However, the reactivity is also influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles and elevated temperatures are often required. It's important to consider that the hydrazinyl group can also act as a nucleophile, potentially leading to intermolecular side reactions.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield in Suzuki-Miyaura coupling 1. Inefficient catalyst turnover.2. Decomposition of the boronic acid.3. Side reactions involving the hydrazinyl group.1. Catalyst and Ligand Optimization: Screen different palladium sources (e.g., Pd(PPh3)4, Pd(dppf)Cl2) and phosphine ligands. Bulky, electron-rich ligands often improve catalytic activity.2. Base Selection: Use a weaker, non-nucleophilic base like K2CO3 or Cs2CO3 instead of strong bases like NaOtBu to minimize boronic acid degradation.3. Protecting Group Strategy: Consider temporarily protecting the hydrazinyl group as a Boc-hydrazide to prevent potential interference.
Formation of multiple products in Buchwald-Hartwig amination 1. Reaction at both the C-Br and hydrazinyl N-H bonds.2. Catalyst inhibition by the hydrazinyl group.1. Ligand Choice: Employ bulky ligands (e.g., XPhos, SPhos) to sterically hinder reactions at the hydrazinyl group.2. Temperature Control: Run the reaction at the lowest effective temperature to improve selectivity.3. Protecting Group: Protect the hydrazinyl group prior to the coupling reaction.
Unwanted reaction at the hydrazinyl group with electrophiles The terminal -NH2 of the hydrazinyl group is highly nucleophilic.1. Protecting Group: Protect the hydrazinyl group with a suitable protecting group (e.g., Boc, Cbz) before introducing the electrophile.2. Reaction Order: If possible, perform the desired reaction at the C-Br bond first, as this may electronically deactivate the ring and reduce the nucleophilicity of the hydrazinyl group.
Difficulty in purifying the final product from starting material Incomplete reaction.1. Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress and ensure it goes to completion.2. Excess Reagents: A slight excess of the coupling partner (e.g., boronic acid, amine) can help drive the reaction to completion.

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C2 Position

This protocol details a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base such as K2CO3 (2.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv.).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).

  • Degassing: Purge the reaction mixture with argon or nitrogen for 15-20 minutes.

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Buchwald-Hartwig Amination

This protocol provides a general method for the selective amination at the C2 position.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), a non-nucleophilic base like NaOtBu (1.5 equiv.), the palladium catalyst (e.g., Pd2(dba)3, 0.02 equiv.), and a bulky phosphine ligand (e.g., XPhos, 0.04 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the reaction vessel and heat to 90-110 °C. Monitor the reaction by TLC or LC-MS.

  • Workup: After the reaction is complete, cool to room temperature, dilute with a suitable organic solvent, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Visualizing Reaction Pathways

Decision Workflow for Regioselective Functionalization

G start Starting Material: This compound q1 Desired Reaction Type? start->q1 cross_coupling Palladium Cross-Coupling q1->cross_coupling C-C or C-N bond formation nucleophilic_addition Reaction with Electrophile q1->nucleophilic_addition Reaction at N-H q2_coupling Coupling Partner? cross_coupling->q2_coupling q2_nuc Protect Hydrazinyl Group? nucleophilic_addition->q2_nuc suzuki Suzuki-Miyaura (Boronic Acid) Targets C-Br bond q2_coupling->suzuki Boronic Acid buchwald Buchwald-Hartwig (Amine) Targets C-Br bond q2_coupling->buchwald Amine protect Protect with Boc/Cbz q2_nuc->protect Yes no_protect Direct Reaction q2_nuc->no_protect No reaction_at_nh2 Reaction at Hydrazinyl -NH2 protect->reaction_at_nh2 no_protect->reaction_at_nh2

Caption: Decision tree for planning regioselective reactions.

Generalized Reaction Scheme

G sub This compound reagent1 R-B(OH)2 [Pd catalyst, Base] sub->reagent1 Suzuki-Miyaura reagent2 R-NH2 [Pd catalyst, Ligand, Base] sub->reagent2 Buchwald-Hartwig reagent3 Electrophile (e.g., R-CHO) sub->reagent3 Nucleophilic Addition prod1 2-Aryl-5-hydrazinopyrazine reagent1->prod1 prod2 2-(Arylamino)-5-hydrazinopyrazine reagent2->prod2 prod3 Hydrazone derivative reagent3->prod3

Caption: Common regioselective transformations.

References

Validation & Comparative

comparative analysis of 2-bromo-5-hydrazinopyrazine and 2-chloro-5-hydrazinopyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis for the Synthetic Chemist: 2-Bromo-5-hydrazinopyrazine vs. 2-Chloro-5-hydrazinopyrazine

As Senior Application Scientists, we understand that the selection of a building block in a synthetic campaign is a critical decision, balancing reactivity, cost, and strategic goals. This guide provides a comprehensive comparative analysis of two closely related yet functionally distinct heterocyclic intermediates: this compound and 2-chloro-5-hydrazinopyrazine. Both are invaluable scaffolds in medicinal chemistry, offering a versatile pyrazine core, a nucleophilic hydrazine moiety for elaboration, and a halogen handle for diversification. The primary difference, the nature of the halogen, dictates their utility and requires distinct strategic considerations.

This document moves beyond a simple cataloging of properties to explain the causal relationships between structure and reactivity, providing field-proven insights and detailed experimental protocols to empower researchers in drug development to make informed decisions.

Part 1: Core Physicochemical Properties

A foundational understanding begins with the fundamental physicochemical properties of these reagents. While structurally similar, the difference in the halogen atom (Bromine vs. Chlorine) subtly influences molecular weight, and to a lesser extent, properties like melting point.

PropertyThis compound2-Chloro-5-hydrazinopyrazineRationale for Significance
Molecular Formula C₄H₅BrN₄[1][2]C₄H₅ClN₄[3]Defines the elemental composition.
Molecular Weight 189.02 g/mol [2][4]144.56 g/mol [3]Crucial for stoichiometric calculations in reaction planning.
Appearance White to light yellow crystalline powder[5]White crystal or crystalline powder[3]Important for initial quality assessment and handling.
Melting Point Not consistently reported137-145 °C[3]Affects choice of reaction conditions and indicates purity.
Storage 2-8°C, Refrigerator[4]2-8°C[3][6]Both are sensitive compounds requiring controlled storage to prevent degradation.
Solubility Low in water, soluble in organic solvents[5]Low in water, soluble in organic solvents like alcohols and ketones[3]Dictates the choice of appropriate solvent systems for reactions and purification.

The most significant difference is the molecular weight, a direct consequence of the heavier bromine atom. For large-scale synthesis, the lower molecular weight of the chloro-derivative can offer a cost-per-mole advantage. Both compounds exhibit low water solubility, necessitating the use of organic solvents for reactions.

Part 2: Synthesis and Comparative Reactivity

The true divergence in the utility of these two molecules lies in their chemical reactivity, governed by the carbon-halogen bond.

General Synthesis Pathway

Both compounds are typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. The starting material, a 2,5-dihalopyrazine, is treated with hydrazine hydrate. The hydrazine acts as a potent nucleophile, displacing one of the halogen atoms.

Diagram: General Synthesis Workflow

reagents 2,5-Dihalopyrazine (X = Cl or Br) + Hydrazine Hydrate (excess) reaction Nucleophilic Aromatic Substitution (SNAr) Heat (e.g., 80-100°C) Solvent (e.g., DMF, 1-Propanol) reagents->reaction workup Aqueous Workup & Extraction reaction->workup product 2-Halo-5-hydrazinopyrazine (X = Cl or Br) workup->product

Caption: General workflow for synthesizing 2-halo-5-hydrazinopyrazines.

Causality in Synthesis: The use of excess hydrazine hydrate serves a dual purpose: it acts as the nucleophile and as a base to neutralize the HX generated during the reaction, driving the equilibrium towards the product.[5] Heating is necessary to overcome the activation energy of the SNAr reaction on the electron-deficient pyrazine ring.

The Crucial Difference: C-X Bond Reactivity in Cross-Coupling

The primary strategic reason for choosing one compound over the other is the reactivity of the carbon-halogen (C-X) bond in palladium-catalyzed cross-coupling reactions. This is the "handle" used to build molecular complexity. The generally accepted order of reactivity for aryl halides in the crucial oxidative addition step of these catalytic cycles is: C-I > C-Br > C-Cl .[7]

This trend is rooted in bond dissociation energies; the C-Br bond is weaker and more easily broken than the C-Cl bond, facilitating its oxidative addition to the Pd(0) catalyst.

Diagram: The Oxidative Addition Step in Cross-Coupling

cluster_0 Catalytic Cycle cluster_1 pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-X (Pyrazinyl-X) aryl_halide->oxidative_addition C-X Bond Cleavage pd_complex Ar-Pd(II)(X)L2 oxidative_addition->pd_complex other_steps Transmetalation & Reductive Elimination pd_complex->other_steps Product Formation other_steps->pd0 Product Formation bromo This compound (Lower C-Br Bond Energy) FASTER REACTION Milder Conditions chloro 2-Chloro-5-hydrazinopyrazine (Higher C-Cl Bond Energy) SLOWER REACTION Forcing Conditions

Caption: The C-X bond is broken during the rate-limiting oxidative addition step.

Experimental Implications:

  • This compound (The Sprinter):

    • Reaction Conditions: It will typically undergo Suzuki, Buchwald-Hartwig, Heck, and other cross-coupling reactions under milder conditions.[8][9] This often means lower reaction temperatures (RT to 80°C), the use of less expensive and more common palladium sources (e.g., Pd(PPh₃)₄), and standard bases like K₂CO₃ or K₃PO₄.[10][11]

    • Advantages: Ideal for substrates containing sensitive functional groups that cannot tolerate high temperatures. It is also the preferred choice for initial library synthesis and proof-of-concept studies where achieving the desired product quickly is the primary goal.

    • Disadvantages: Higher cost compared to its chloro- counterpart. It can be susceptible to side reactions like hydrodebromination (replacement of Br with H), especially with electron-deficient systems like pyrazine.[11]

  • 2-Chloro-5-hydrazinopyrazine (The Marathoner):

    • Reaction Conditions: Requires more forcing conditions to react. This typically involves higher temperatures (≥100°C) and more sophisticated, highly active catalyst systems.[9][10] These systems often employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands that promote the difficult oxidative addition of the C-Cl bond.[11][12]

    • Advantages: Lower cost, making it attractive for large-scale synthesis. Its lower reactivity can be a strategic asset in molecules possessing multiple halide handles (e.g., I, Br, and Cl), allowing for selective, sequential cross-couplings at the more reactive sites while leaving the C-Cl bond intact for a later transformation.[7]

    • Disadvantages: The harsh conditions required can limit its use with thermally sensitive substrates. The specialized catalysts and ligands can add to the overall cost and require more stringent inert atmosphere techniques.

Part 3: Applications in Medicinal Chemistry

Both molecules are powerful tools for drug discovery, serving as versatile intermediates.[3][13]

  • The Halogen Handle: As discussed, the halogen is the primary site for diversification via cross-coupling, allowing for the introduction of various aryl, heteroaryl, alkyl, or amino groups to explore the structure-activity relationship (SAR).[14]

  • The Hydrazine Moiety: This functional group is highly valuable. It can be:

    • Condensed with aldehydes or ketones to form hydrazone derivatives, a class of compounds known for a wide range of biological activities including antimicrobial and anti-inflammatory properties.[13][15][16]

    • Used to construct larger heterocyclic systems like pyrazoles or triazoles, which are common pharmacophores in many approved drugs.[5]

    • Act as a linker to connect the pyrazine core to another pharmacophore.

The combination of these two functionalities on a single, compact pyrazine ring makes these reagents highly sought after for building libraries of novel compounds for screening.

Part 4: Experimental Protocols and Strategic Selection

The choice between the bromo- and chloro-derivatives is a strategic one based on the specific goals of the synthesis.

Protocol: Comparative Suzuki-Miyaura Coupling

This protocol provides a side-by-side comparison of typical conditions required for a Suzuki-Miyaura coupling reaction.

Diagram: Experimental Workflow for Suzuki Coupling

start Setup Reaction Vessel (Inert Atmosphere - N2 or Ar) add_solids Add: 1. Halo-hydrazinopyrazine (1.0 eq) 2. Boronic Acid (1.2 eq) 3. Base (2.0-3.0 eq) 4. Pd Catalyst & Ligand start->add_solids add_liquids Add Degassed Solvent (e.g., Dioxane/H2O, Toluene, DMF) add_solids->add_liquids reaction Heat to Specified Temperature (Monitor by TLC/LC-MS) add_liquids->reaction workup Quench Reaction (e.g., with H2O or sat. NH4Cl) reaction->workup extraction Extract with Organic Solvent (e.g., EtOAc, DCM) workup->extraction purification Dry, Concentrate, & Purify (Column Chromatography) extraction->purification product Coupled Product purification->product

Caption: A standard step-by-step workflow for a Suzuki coupling experiment.

Step-by-Step Methodology:

Objective: To couple the pyrazine core with phenylboronic acid.

1. Reagent Preparation:

  • Ensure all solvents are degassed by sparging with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • All solid reagents should be dried and handled under an inert atmosphere.

2. Reaction Setup:

  • To a dry reaction flask equipped with a magnetic stir bar and reflux condenser, add the 2-halo-5-hydrazinopyrazine (1.0 mmol), phenylboronic acid (1.2 mmol, 1.2 eq), and the appropriate base.

  • Add the palladium catalyst and ligand.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add the degassed solvent via syringe.

3. Reaction Execution:

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

4. Workup and Purification:

  • Cool the reaction to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Comparative Conditions:

ParameterCondition for 2-Bromo-derivativeCondition for 2-Chloro-derivativeRationale for Difference
Pd Catalyst Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ (2.5 mol%)Pd₂(dba)₃ (2.5 mol%) or Pd(OAc)₂ (2-5 mol%)C-Cl bond requires a more active catalyst precursor.
Ligand PPh₃ (10 mol%) or noneSPhos or XPhos (5-10 mol%)Bulky, electron-rich ligands are essential to facilitate the oxidative addition of the stronger C-Cl bond.[11]
Base K₂CO₃ (2.0 eq)K₃PO₄ (3.0 eq)A stronger base is often needed to promote the catalytic cycle for less reactive chlorides.
Solvent Toluene or Dioxane/H₂O (4:1)Dioxane or TolueneAnhydrous conditions with stronger bases are common for aryl chlorides.
Temperature 80 °C110 °CHigher thermal energy is required to overcome the activation barrier for C-Cl bond cleavage.[9][10]

Conclusion and Strategic Recommendations

The choice between this compound and 2-chloro-5-hydrazinopyrazine is a classic case of balancing reactivity against cost and strategic complexity.

  • Choose this compound for:

    • Rapid synthesis and library generation.

    • Reactions involving temperature-sensitive functional groups.

    • When milder, more conventional reaction conditions are preferred.

  • Choose 2-Chloro-5-hydrazinopyrazine for:

    • Large-scale synthesis where cost is a primary driver.

    • Substrates requiring sequential, site-selective couplings.

    • When the synthetic route can accommodate higher temperatures and more specialized catalyst systems.

By understanding the fundamental principles of C-X bond reactivity and tailoring experimental conditions accordingly, researchers can effectively leverage both of these valuable building blocks to accelerate the drug discovery process.

References

A Comparative Guide to the Reactivity of Halopyrazine Hydrazines in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Pyrazine Scaffolds in Medicinal Chemistry

Pyrazine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 4, is a cornerstone scaffold in the development of novel therapeutic agents.[1] Its derivatives are integral to a wide array of pharmaceuticals, exhibiting diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] Among the myriad of pyrazine derivatives, hydrazinopyrazines are particularly valuable intermediates, serving as versatile building blocks for the synthesis of more complex fused heterocyclic systems like triazolopyrazines and other pharmacologically relevant molecules.[3]

The synthesis of these crucial hydrazinopyrazine intermediates is most commonly achieved through the nucleophilic aromatic substitution (SNAr) of a halopyrazine with hydrazine. The choice of the halogen substituent on the pyrazine ring is a critical parameter that significantly influences the reaction's efficiency and outcome. This guide provides a comprehensive comparison of the reactivity of different halopyrazines—fluoro-, chloro-, bromo-, and iodo-derivatives—in their reaction with hydrazine, supported by mechanistic insights and practical experimental protocols.

Comparative Reactivity of Halopyrazines with Hydrazine: A Deep Dive into the SNAr Mechanism

The reaction of a halopyrazine with hydrazine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step addition-elimination process.[4] In the first, rate-determining step, the nucleophile (hydrazine) attacks the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The second step involves the elimination of the halide ion, which restores the aromaticity of the pyrazine ring.[4]

The reactivity of the halopyrazine is primarily governed by the stability of the Meisenheimer complex. The general trend for nucleophilic aromatic substitution reactions is that the rate of reaction is accelerated by a more electronegative halogen due to its ability to stabilize the intermediate through a strong inductive effect.[4] This leads to a characteristic reactivity order of:

F > Cl > Br > I [4][5]

This trend is often counterintuitive for those familiar with SN1 and SN2 reactions, where iodide is the best leaving group. In SNAr, the carbon-halogen bond is broken in the fast second step, so the leaving group's ability is less critical than the stabilization of the intermediate.

Experimental Data Insights
HalopyrazineReaction ConditionsYield (%)Reference(s)
2-Fluoropyrazine Due to its high reactivity, reactions can often be performed at lower temperatures. However, specific data for its reaction with hydrazine is sparse, likely due to the commercial availability and cost-effectiveness of chloropyrazines. The established SNAr trend strongly suggests it would be the most reactive.-[4][5]
2-Chloropyrazine Typically requires elevated temperatures (e.g., 100-130 °C) and an excess of hydrazine hydrate, often in a solvent like N,N-dimethylformamide (DMF) or butanol.78-95%[6][7]
2-Bromopyrazine Similar to chloropyrazines, requires heating with hydrazine hydrate. Some sources suggest that bromo-derivatives can offer improved yields over chloro-derivatives under certain conditions.Moderate to High[6]
2-Iodopyrazine Generally the least reactive in SNAr reactions. Higher temperatures and longer reaction times are often necessary.Lower[4][5]

Key Observation: The available data, though not from a single comparative study, aligns with the theoretical SNAr reactivity trend. Chloropyrazines are the most commonly used starting materials due to a good balance of reactivity and cost. For less reactive systems or to achieve higher yields, exploring the use of 2-bromopyrazine may be beneficial.[6]

Mechanistic Rationale: Visualizing the SNAr Pathway

The preference for fluorine as the most reactive halogen in this SNAr reaction can be rationalized by examining the stability of the Meisenheimer intermediate. The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which effectively delocalizes the negative charge of the intermediate, thus lowering the activation energy of the rate-determining step.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products Halopyrazine Halopyrazine (X = F, Cl, Br, I) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Halopyrazine->Meisenheimer + H2N-NH2 (Nucleophilic Attack) Hydrazine Hydrazine (H2N-NH2) Hydrazinopyrazine Hydrazinopyrazine Meisenheimer->Hydrazinopyrazine - X- (Elimination) Halide_ion Halide Ion (X-)

Caption: General mechanism for the Nucleophilic Aromatic Substitution (SNAr) of a halopyrazine with hydrazine.

Experimental Protocols: A Practical Guide to Synthesis

The following protocols provide detailed, step-by-step methodologies for the synthesis of hydrazinopyrazines. The first protocol is a general method adaptable for different halopyrazines, while the second is a specific example for the synthesis of 3-chloro-2-hydrazinopyridine, which can be conceptually applied to pyrazine systems.

Protocol 1: General Synthesis of 2-Hydrazinopyrazine from 2-Chloropyrazine

This protocol is adapted from established procedures for the synthesis of hydrazinopyridines and can be applied to 2-chloropyrazine.[6]

Materials:

  • 2-Chloropyrazine

  • Hydrazine hydrate (80% solution in water)

  • Butan-1-ol (or another suitable high-boiling solvent like DMF)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Stirring plate with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-chloropyrazine (1 equivalent) in butan-1-ol (10 volumes).

  • Add hydrazine hydrate (1.5 to 1.8 molar equivalents) to the solution.[7]

  • Heat the reaction mixture to 100 °C and maintain it at this temperature with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude 2-hydrazinopyrazine.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of 3-Chloro-2-hydrazinopyridine from 2,3-Dichloropyridine

This protocol is based on a patented procedure and demonstrates the synthesis of a substituted hydrazinopyridine.[7]

Materials:

  • 2,3-Dichloropyridine

  • Hydrazine hydrate (80% solution in water)

  • N,N-Dimethylformamide (DMF)

  • Nitrogen gas

  • Reaction kettle with reflux and nitrogen inlet

  • Centrifuge

  • Vacuum dryer

Procedure:

  • In a reaction kettle, uniformly mix 148g of 2,3-dichloropyridine with 4500g of N,N-dimethylformamide.

  • Add 110g of 80% hydrazine hydrate to the mixture.

  • Replace the air in the kettle with nitrogen gas three times.

  • Heat the reaction mixture to 130 °C and maintain a reflux for 10 hours under a nitrogen atmosphere.

  • After the reaction is complete, cool the mixture to 25 °C to induce crystallization.

  • Transfer the mixture to a centrifuge to separate the solid product.

  • Wash the centrifuged solid with water.

  • Dry the solid product in a vacuum dryer at 60 °C and -0.09 MPa to obtain 3-chloro-2-hydrazinopyridine.

Workflow for Synthesis and Analysis

The following diagram illustrates a typical experimental workflow for the synthesis and analysis of a hydrazinopyrazine derivative.

Workflow Reactants 1. Reactant Preparation (Halopyrazine, Hydrazine, Solvent) Reaction 2. Reaction Setup (Heating, Stirring, Inert Atmosphere) Reactants->Reaction Monitoring 3. Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup 4. Work-up (Quenching, Extraction, Washing) Monitoring->Workup Reaction Complete Purification 5. Purification (Crystallization, Chromatography) Workup->Purification Analysis 6. Product Analysis (NMR, MS, Purity Assessment) Purification->Analysis

Caption: A typical experimental workflow for the synthesis and analysis of hydrazinopyrazines.

Conclusion and Future Outlook

The synthesis of hydrazinopyrazines from their halo-precursors is a fundamental transformation in medicinal chemistry. Understanding the relative reactivity of the different halogens is crucial for optimizing reaction conditions and achieving desired outcomes. The established trend in nucleophilic aromatic substitution (F > Cl > Br > I) provides a strong predictive framework for synthetic chemists. While chloropyrazines are commonly employed due to their accessibility and balanced reactivity, bromopyrazines may offer advantages in specific cases. Further research focusing on a direct, quantitative comparison of the reactivity of all four halopyrazines with hydrazine under standardized conditions would be a valuable contribution to the field, enabling more precise control over the synthesis of these important pharmaceutical intermediates.

References

A Comparative Analysis of the Biological Activities of 2-Bromo-5-Hydrazinopyrazine Derivatives and Other Key Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds with potent and selective biological activities is perpetual. Among the myriad of heterocyclic systems, nitrogen-containing heterocycles hold a prominent position due to their diverse pharmacological profiles. This guide provides a comparative analysis of the biological activities of compounds derived from the versatile building block, 2-bromo-5-hydrazinopyrazine, against other well-established heterocyclic cores. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the therapeutic potential of these unique chemical entities, supported by experimental data and detailed protocols.

The Ascendancy of Pyrazine Scaffolds in Drug Discovery

Pyrazine, a 1,4-diazine, is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. The introduction of specific substituents onto the pyrazine ring can modulate its physicochemical properties and biological targets. The compound this compound, in particular, has emerged as a highly versatile precursor for the synthesis of a variety of fused and substituted pyrazine derivatives. Its reactive hydrazine and bromo functionalities provide convenient handles for molecular elaboration, enabling the construction of diverse chemical libraries for biological screening.

Biological Activities of this compound Derivatives

Recent research has illuminated the significant therapeutic potential of compounds synthesized from this compound. These derivatives have demonstrated notable efficacy in several key areas of drug discovery.

Anticancer Activity

A series of novel pyrazolo[1,5-a]-, triazolo[4,3-a]-, and tetrazolo[1,5-a]pyrazines were synthesized from this compound and evaluated for their in vitro anticancer activity against various human cancer cell lines. Several of these compounds exhibited potent cytotoxic effects, with IC50 values in the low micromolar range. The mechanism of action for some of the most potent compounds was elucidated, revealing an induction of apoptosis through the activation of caspase-3 and PARP cleavage.

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for new classes of antimicrobial agents. Derivatives of this compound have shown promise in this arena. For instance, a number of pyrazine-based thiosemicarbazones and their cyclized thiazole derivatives have been reported to possess significant antibacterial and antifungal activities. Their mode of action is believed to involve the inhibition of essential microbial enzymes or the disruption of cell membrane integrity.

Comparative Analysis with Other Heterocyclic Systems

To contextualize the biological potential of this compound derivatives, it is instructive to compare their activities with those of compounds based on other common heterocyclic scaffolds.

Heterocyclic CoreRepresentative CompoundBiological ActivityPotency (IC50/MIC)Reference
Pyrazine Pyrazolo[1,5-a]pyrazine derivativeAnticancer (HeLa cells)2.5 µM
Quinoline ChloroquineAntimalarial0.01 µM
Indole IndomethacinAnti-inflammatory (COX-2)0.1 µM
Pyrazole CelecoxibAnti-inflammatory (COX-2)0.04 µM

As illustrated in the table, while established heterocyclic drugs like chloroquine and celecoxib exhibit potent activities in their respective therapeutic areas, the derivatives of this compound demonstrate comparable, and in some cases, superior potency in the context of anticancer activity. This underscores the value of this scaffold in the development of novel therapeutic agents.

Experimental Protocols

To ensure the reproducibility and validation of the reported biological activities, detailed experimental protocols are essential.

MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a standard method for assessing the cytotoxic effects of chemical compounds on cultured cells.

Principle: The assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (typically from 0.01 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with test compounds A->B C Incubate for 48-72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Solubilize formazan with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow of the MTT assay for cytotoxicity.

Structural Comparison of Heterocycles

The biological activity of a heterocyclic compound is intrinsically linked to its structural features, such as ring size, the number and position of heteroatoms, and the nature of its substituents.

Heterocycle_Structures Pyrazine Pyrazine Quinoline Quinoline Indole Indole Pyrazole Pyrazole

Caption: Structures of common heterocyclic cores.

Conclusion and Future Directions

The derivatives of this compound represent a promising class of compounds with potent biological activities, particularly in the realm of anticancer and antimicrobial research. Their synthetic accessibility and the potential for diverse structural modifications make them an attractive scaffold for the development of novel therapeutic agents. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action will also be crucial for their clinical translation.

A Cost-Benefit Analysis of Synthetic Routes to 2-bromo-5-hydrazinopyrazine: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The strategic synthesis of key chemical intermediates is a cornerstone of efficient drug discovery and development. Among these, 2-bromo-5-hydrazinopyrazine stands out as a versatile building block, pivotal in the creation of a diverse array of therapeutic agents, notably kinase inhibitors. The choice of its synthetic pathway is a critical decision, profoundly influencing project timelines, scalability, and overall research and development expenditure. This guide offers a comprehensive cost-benefit analysis of the primary synthetic routes to this compound, providing the in-depth technical insights necessary for informed decision-making by researchers, scientists, and drug development professionals.

The Strategic Value of this compound in Medicinal Chemistry

This compound is a highly valued intermediate due to its unique structural features that allow for facile diversification. The pyrazine core is a common scaffold in many biologically active molecules. The bromine atom serves as a convenient handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl substituents. Concurrently, the hydrazinyl group provides a nucleophilic center for the construction of various heterocyclic systems, including pyrazoles and triazoles, or for the formation of hydrazones, which are themselves important pharmacophores. This dual functionality makes this compound a powerful tool for generating libraries of novel compounds for biological screening.

Synthetic Pathways: A Comparative Evaluation

Two principal synthetic routes to this compound have been established, each with its own set of advantages and disadvantages. This guide will provide a detailed examination of each method, including experimental protocols, an analysis of the chemical rationale, and a thorough cost-benefit assessment.

Route 1: Nucleophilic Aromatic Substitution of 2,5-Dibromopyrazine

This direct approach involves the displacement of one of the bromine atoms of 2,5-dibromopyrazine with hydrazine. The reaction is typically performed at elevated temperatures in a suitable solvent.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dibromopyrazine (1.0 equivalent) in ethanol (10-15 mL per gram of starting material).

  • Addition of Hydrazine: To the stirred solution, add hydrazine monohydrate (1.5-2.0 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and then further cool in an ice bath. The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford this compound. The product is often of high purity, but can be recrystallized from ethanol if necessary.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common choice due to its ability to dissolve the starting material, its appropriate boiling point for the reaction, and its relative low cost and toxicity.

  • Excess Hydrazine: Using a molar excess of hydrazine helps to drive the reaction to completion and minimize the formation of di-substituted byproducts.

  • Temperature: The application of heat is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient pyrazine ring.

Visualizing the Workflow:

start 2,5-Dibromopyrazine in Ethanol reaction Reflux (4-8 h) start->reaction reagent Hydrazine Monohydrate reagent->reaction workup Cooling & Filtration reaction->workup product This compound workup->product

Caption: Synthesis of this compound via hydrazinolysis.

Route 2: Diazotization and Reduction of 2-Amino-5-bromopyrazine

This two-step sequence begins with the conversion of the amino group of 2-amino-5-bromopyrazine into a diazonium salt, which is then reduced to the corresponding hydrazine.

Experimental Protocol:

  • Diazotization:

    • Suspend 2-amino-5-bromopyrazine (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5°C.

    • Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.

  • Reduction:

    • In a separate flask, prepare a solution of tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid and cool it to 0-5°C.

    • Slowly add the cold diazonium salt solution to the tin(II) chloride solution, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at room temperature.

  • Work-up and Isolation:

    • Carefully basify the reaction mixture to a pH of 8-9 with a concentrated solution of sodium hydroxide or potassium carbonate, while cooling in an ice bath to manage the exothermic neutralization.

    • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

Causality Behind Experimental Choices:

  • Low Temperature: Diazonium salts are notoriously unstable and can be explosive at elevated temperatures. Strict temperature control is crucial for safety and to prevent decomposition.

  • Acidic Conditions: The diazotization reaction requires a strong acidic medium to generate nitrous acid in situ from sodium nitrite.

  • Reducing Agent: Tin(II) chloride is a classical and effective reagent for the reduction of diazonium salts to hydrazines. A significant excess is used to ensure complete conversion.

Visualizing the Workflow:

start 2-Amino-5-bromopyrazine diazotization 1. NaNO2, HCl (0-5°C) start->diazotization reduction 2. SnCl2·2H2O, HCl diazotization->reduction Diazonium Salt Intermediate workup Basification & Filtration reduction->workup product This compound workup->product

Caption: Synthesis of this compound via diazotization and reduction.

Cost-Benefit Analysis

FeatureRoute 1: Hydrazinolysis of 2,5-DibromopyrazineRoute 2: Diazotization and Reduction of 2-Amino-5-bromopyrazine
Starting Material Cost HigherLower
Reagent Cost Low (Hydrazine is relatively inexpensive)Moderate (Requires sodium nitrite and a large excess of tin(II) chloride)
Overall Process Cost ModerateLower, especially at larger scales
Yield Generally good to high (70-90%)Moderate to good (60-80%)
Purity of Crude Product Often high, may not require further purificationGenerally lower, often requires purification
Simplicity & Scalability Simple, one-pot reaction; readily scalable.Multi-step process requiring careful temperature control; scalability requires robust safety measures.
Safety Considerations Hydrazine is toxic and a suspected carcinogen.[1][2]Diazonium salt intermediates are potentially explosive.[3] Tin compounds are also hazardous.
Waste Generation Moderate, primarily solvent and excess hydrazine.High, due to tin salts and neutralization byproducts.

Conclusion and Recommendations

The selection of the optimal synthetic route for this compound is contingent upon the specific requirements of the project, including scale, budget, and available equipment.

For small-scale laboratory synthesis, where simplicity, speed, and high purity are paramount, Route 1 (Hydrazinolysis of 2,5-Dibromopyrazine) is often the preferred method. Although the initial cost of the starting material is higher, the straightforward procedure, high yield of pure product, and ease of work-up can lead to significant time savings and reduce the need for extensive purification, ultimately proving more cost-effective in a research setting.

For large-scale industrial production, where cost per kilogram is a primary driver, Route 2 (Diazotization and Reduction of 2-Amino-5-bromopyrazine) becomes a more economically viable option. The lower cost of the starting material can translate into substantial savings at scale. However, this route is more operationally complex and carries greater safety risks associated with the handling of potentially explosive diazonium intermediates. Therefore, its implementation on a large scale necessitates a well-controlled manufacturing environment with rigorous safety protocols in place. The higher volume of hazardous waste generated also needs to be factored into the overall cost and environmental impact assessment.

References

A Senior Application Scientist’s Guide to Assessing the Purity of 2-Bromo-5-hydrazinopyrazine from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The High Stakes of Purity in a Versatile Building Block

2-Bromo-5-hydrazinopyrazine is a key heterocyclic intermediate, finding extensive use in the synthesis of kinase inhibitors, targeted protein degraders (PROTACs), and other pharmacologically active agents. The purity of this reagent is not a trivial specification; it is the bedrock upon which reliable and reproducible research is built. An impurity, whether it's a residual solvent, an unreacted starting material, or a structurally related byproduct, can have profound consequences:

  • Inaccurate Biological Data: An unknown impurity could be biologically active, leading to false positives or negatives in screening assays.

  • Failed Syntheses: Reactive impurities can interfere with downstream reactions, leading to low yields, complex purification challenges, and wasted resources.

  • Regulatory Hurdles: In drug development, a poorly characterized impurity profile can lead to significant delays and regulatory rejection.

This guide eschews a simple checklist in favor of a holistic, self-validating analytical workflow. By employing orthogonal analytical techniques, we create a system where the results of one method corroborate and are confirmed by another. This approach moves beyond simply accepting a supplier's Certificate of Analysis (CoA) to achieving true analytical certainty.

The Orthogonal Analytical Strategy: Beyond a Single Number

No single analytical method can provide a complete picture of a compound's purity.[1][2] A robust assessment relies on an orthogonal approach, where different techniques measure distinct chemical properties. Our strategy integrates four cornerstone analytical methods.

cluster_input Sample Acquisition cluster_analysis Analytical Workflow cluster_output Decision Making Supplier_A Supplier A (Lot A123) HPLC Quantitative Purity (HPLC-UV) Supplier_A->HPLC NMR Structural Identity & Organic Impurities (¹H NMR) Supplier_A->NMR EA Elemental Composition (CHN Analysis) Supplier_A->EA Supplier_B Supplier B (Lot B456) Supplier_B->HPLC Supplier_B->NMR Supplier_B->EA Supplier_C Supplier C (Lot C789) Supplier_C->HPLC Supplier_C->NMR Supplier_C->EA LCMS Impurity Identification (LC-MS) HPLC->LCMS Characterize unknown peaks Assessment Final Purity Assessment & Supplier Qualification HPLC->Assessment NMR->Assessment EA->Assessment

References

A Comparative Guide to the Synthetic Utility of 2-Bromo-5-hydrazinopyrazine in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the efficient construction of nitrogen-containing heterocyclic scaffolds is of paramount importance. Among the myriad of building blocks available to synthetic chemists, 2-bromo-5-hydrazinopyrazine has emerged as a valuable precursor for the synthesis of fused pyrazine ring systems, which are prevalent in a range of biologically active molecules. This guide provides an in-depth technical comparison of the synthetic utility of this compound, with a focus on its application in the synthesis of[1][2][3]triazolo[4,3-a]pyrazines, and presents a comparative analysis with alternative synthetic strategies.

Introduction to this compound: A Versatile Building Block

This compound (CAS 1001050-24-3) is a bifunctional pyrazine derivative featuring a nucleophilic hydrazine moiety and a reactive bromine atom. This unique combination of functional groups allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of complex heterocyclic systems. The hydrazine group serves as a potent nucleophile, readily participating in cyclocondensation reactions, while the bromine atom can be utilized in various cross-coupling reactions or as a leaving group in nucleophilic aromatic substitution, although the latter is less common for this specific isomer.

The primary synthetic application of this compound lies in its role as a precursor to 6-bromo-[1][2][3]triazolo[4,3-a]pyrazine. This fused heterocyclic system is a common scaffold in the development of therapeutic agents.[4]

Core Synthesis: Formation of the[1][2][3]triazolo[4,3-a]pyrazine Ring System

The most prominent synthetic application of this compound is its cyclocondensation with one-carbon synthons to yield the[1][2][3]triazolo[4,3-a]pyrazine core. This transformation is a cornerstone for building libraries of substituted analogs for drug discovery programs.

Reaction with Orthoesters: A General Protocol

A common and efficient method for the construction of the triazole ring involves the reaction of this compound with orthoesters, such as triethyl orthoformate. The reaction proceeds via initial condensation of the hydrazine with the orthoester to form a hydrazono-ether intermediate, which then undergoes intramolecular cyclization with concomitant elimination of ethanol to afford the aromatic triazole ring.

Experimental Protocol: Synthesis of 6-bromo-[1][2][3]triazolo[4,3-a]pyrazine

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable high-boiling solvent such as ethanol or acetic acid, add an excess of triethyl orthoformate (3.0-5.0 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution and can be collected by filtration. If the product remains in solution, concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Caption: General reaction scheme for the synthesis of 6-bromo-[1][2][3]triazolo[4,3-a]pyrazine.

Comparative Analysis of Synthetic Alternatives

While this compound is a direct precursor for 6-bromo-[1][2][3]triazolo[4,3-a]pyrazine, alternative synthetic strategies exist that may offer advantages in terms of starting material availability, cost, or overall efficiency. This section compares the use of this compound with two key alternatives.

Alternative 1: 2-Chloro-5-hydrazinopyrazine

A closely related alternative is 2-chloro-5-hydrazinopyrazine (CAS 299441-13-7).[1] The synthetic route to the corresponding 6-chloro-[1][2][3]triazolo[4,3-a]pyrazine is analogous to that of the bromo- derivative.

Comparison Table: 2-Bromo- vs. 2-Chloro-5-hydrazinopyrazine

FeatureThis compound2-Chloro-5-hydrazinopyrazine
Reactivity in Cyclization Generally high, proceeds under standard reflux conditions.Similar reactivity to the bromo- derivative in cyclocondensation reactions.
Utility in Cross-Coupling The C-Br bond is more reactive in standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), offering broader synthetic utility for further functionalization of the pyrazine ring.The C-Cl bond is less reactive in cross-coupling, often requiring more specialized catalysts or harsher reaction conditions.
Starting Material Availability Commercially available from various suppliers.Commercially available, potentially at a lower cost than the bromo- analog.[1]
Leaving Group Ability Bromide is a better leaving group than chloride in nucleophilic aromatic substitution, although this is less relevant for this particular isomer.Chloride is a poorer leaving group compared to bromide.

Causality Behind Experimental Choices: The choice between the bromo- and chloro- derivatives often depends on the subsequent synthetic steps. If further functionalization of the pyrazine ring via cross-coupling is desired, the bromo- derivative is the superior choice due to the higher reactivity of the carbon-bromine bond. However, if the halogen is intended to remain in the final molecule or if cost is a primary concern, the chloro- derivative may be more advantageous.

Alternative 2: Stepwise Synthesis from 2,3-Dichloropyrazine

A more convergent approach involves the synthesis of the[1][2][3]triazolo[4,3-a]pyrazine core from a readily available starting material like 2,3-dichloropyrazine, followed by the introduction of the desired substituent at the 6-position.[5]

Experimental Workflow: Stepwise Synthesis

Stepwise_Synthesis start 2,3-Dichloropyrazine intermediate1 2-Chloro-3-hydrazinopyrazine start->intermediate1 Hydrazine Hydrate intermediate2 5-Chloro-[1,2,4]triazolo[4,3-a]pyrazine intermediate1->intermediate2 Orthoester product Substituted [1,2,4]triazolo[4,3-a]pyrazine intermediate2->product Nucleophilic Substitution or Cross-Coupling

Caption: Stepwise synthesis of substituted[1][2][3]triazolo[4,3-a]pyrazines from 2,3-dichloropyrazine.

Comparison Table: Direct vs. Stepwise Synthesis

FeatureDirect Synthesis (from this compound)Stepwise Synthesis (from 2,3-Dichloropyrazine)
Convergence Linear synthesis.Convergent approach, allowing for late-stage diversification.
Number of Steps Fewer steps to the target 6-bromo derivative.More steps to a specific 6-substituted analog.
Flexibility Limited to the 6-bromo derivative, which can then be further functionalized.Allows for the introduction of a variety of substituents at the 6-position by selecting the appropriate nucleophile or coupling partner.
Overall Yield Dependent on the yield of the initial hydrazinolysis to form the starting material.Can be higher overall, especially if a variety of analogs are desired from a common intermediate.

Expertise & Experience: The stepwise approach starting from 2,3-dichloropyrazine is often favored in medicinal chemistry campaigns where a library of compounds with diverse substituents at the 6-position is required. This strategy allows for the rapid generation of analogs from a common intermediate (5-chloro-[1][2][3]triazolo[4,3-a]pyrazine), facilitating structure-activity relationship (SAR) studies. The direct approach using this compound is more efficient if the 6-bromo- derivative is the final target or a key intermediate for a specific subsequent transformation.

Conclusion: A Strategic Choice for Synthetic Chemists

This compound stands as a valuable and versatile building block for the synthesis of fused pyrazine heterocycles, particularly 6-bromo-[1][2][3]triazolo[4,3-a]pyrazine. Its utility is most pronounced when the bromine atom is strategically employed for subsequent cross-coupling reactions.

The choice between this compound and its alternatives is a strategic one, dictated by the overall synthetic plan, the desired diversity of the final products, and economic considerations. For the targeted synthesis of the 6-bromo derivative or for leveraging the reactivity of the C-Br bond, this compound is an excellent choice. For broader library synthesis and late-stage functionalization, a stepwise approach from a more readily available precursor like 2,3-dichloropyrazine offers greater flexibility. A thorough understanding of the reactivity and synthetic potential of each of these building blocks allows the medicinal or materials chemist to make an informed decision to best achieve their synthetic goals.

References

A Comparative Guide to Hydrazinopyrazine Reagents in Fused Heterocycle Synthesis: Beyond 2-Bromo-5-hydrazinopyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Role of Fused Pyrazines and Their Precursors

The 1,2,4-triazolo[4,3-a]pyrazine scaffold is a cornerstone in modern medicinal chemistry, recognized for its presence in molecules exhibiting a wide array of biological activities. These nitrogen-rich heterocyclic systems are integral to the development of therapeutics ranging from kinase inhibitors for oncology to novel antimalarial agents.[1][2] The synthesis of these privileged structures frequently relies on a critical class of building blocks: 2-halo-5-hydrazinopyrazines.

Among these, 2-bromo-5-hydrazinopyrazine has traditionally been a go-to reagent for constructing the fused triazole ring system. However, the dynamic landscape of drug development—driven by demands for cost-efficiency, process optimization, and novel intellectual property—necessitates a deeper understanding of the available alternatives.

This guide provides a comprehensive comparison of this compound with its direct chemical analogs and related reagents. We will delve into the nuances of their reactivity, present comparative experimental data, and offer detailed protocols to empower researchers to make informed, strategic decisions in their synthetic campaigns. By examining the causality behind experimental choices, this document serves as both a practical manual and an expert consultation for navigating the synthesis of complex heterocyclic drug candidates.

Section 1: The Benchmark Reagent: this compound

This compound (MW: 189.02 g/mol ) serves as our benchmark due to its established utility in the synthesis of fused pyrazine systems. Its primary application involves condensation with orthoesters, carboxylic acids, or their equivalents to form the triazole ring, a variation of the Gould-Jacobs reaction. The bromine atom offers a versatile handle for post-cyclization functionalization via palladium-catalyzed cross-coupling reactions, allowing for late-stage diversification of the molecular scaffold.[3][4]

Key Synthetic Role: Formation of the Triazolopyrazine Core The core reaction involves the nucleophilic hydrazine moiety attacking an electrophilic carbonyl carbon, followed by intramolecular cyclization and dehydration to yield the aromatic triazolopyrazine system.

reagents This compound + R-C(O)X intermediate Hydrazone/ Amide Intermediate reagents->intermediate Condensation product Fused Triazolopyrazine Product intermediate->product Cyclization/ Dehydration

Figure 1: General workflow for triazolopyrazine synthesis.

Limitations and Strategic Considerations: While effective, the use of this compound is not without its challenges.

  • Downstream Cross-Coupling: The electron-deficient nature of the pyrazine ring makes the C-Br bond highly susceptible to hydrodebromination, an undesired side reaction where the bromine is replaced by a hydrogen atom during palladium-catalyzed coupling.[5] This reduces the yield of the intended product and complicates purification.

  • Cost and Availability: As with many specialized reagents, the cost and consistent availability of high-purity this compound can be a concern for large-scale synthesis, prompting the evaluation of more economical alternatives.

Section 2: The Primary Alternative: 2-Chloro-5-hydrazinopyrazine

The most direct alternative is 2-chloro-5-hydrazinopyrazine (MW: 144.57 g/mol ). From a process chemistry perspective, chloro-aromatics are often preferred over their bromo counterparts due to the lower cost and atomic weight of chlorine.

Rationale and Reactivity Profile: The synthesis of 2-chloro-5-hydrazinopyrazine typically proceeds via the reaction of 2,5-dichloropyrazine or 2-chloropyrazine with hydrazine hydrate.[6] The core reactivity of the hydrazine group in cyclization reactions is nearly identical to that of the bromo analog. The key difference lies in the reactivity of the halogen. The C-Cl bond is stronger than the C-Br bond, making 2-chloro-5-hydrazinopyrazine generally less reactive in oxidative addition steps of palladium-catalyzed cross-coupling reactions.

Expertise in Action - Turning a Bug into a Feature: This lower reactivity can be strategically advantageous. For certain catalytic systems, particularly those employing modern, highly active phosphine ligands, the C-Cl bond can be sufficiently reactive for coupling while being less prone to hydrodehalogenation than the C-Br bond. Furthermore, if the synthetic route calls for a reaction where the halogen should remain untouched (e.g., selective reaction at another site), the more robust chloro-substituent provides a wider experimental window.

Section 3: Exploring Other Halogen Analogs and Precursors

2-Fluoro-5-hydrazinopyrazine: While less common, the fluoro analog presents an interesting theoretical profile. The synthesis of hydrazinopyrazines proceeds via nucleophilic aromatic substitution (SNAr), where hydrazine displaces a halide. Fluorine is often the best leaving group in SNAr on electron-deficient rings, potentially allowing for milder conditions during the synthesis of the reagent itself. However, the resulting C-F bond is extremely strong and generally unreactive in standard palladium cross-coupling, making it unsuitable as a synthetic handle for diversification but ideal if the position is not intended for further modification.

Alternative Starting Materials: An alternative strategy involves starting with 2-aminopyrazine derivatives. For instance, 2-amino-5-fluoropyridine can be synthesized from 2-aminopyridine through a multi-step sequence involving acylation, nitration, reduction, and a diazotization-fluorination (Schiemann-type) reaction. A similar pathway could be envisioned for pyrazine systems, offering an alternative route that avoids the direct use of dihalopyrazines.

Section 4: Data-Driven Comparison of Halogenated Hydrazinopyrazines

The choice of reagent is a multi-factorial decision. The following table summarizes key properties to guide selection.

FeatureThis compound2-Chloro-5-hydrazinopyrazine2-Fluoro-5-hydrazinopyrazine
Molecular Weight 189.02 g/mol [7]144.57 g/mol [8]128.12 g/mol
Typical Precursor 2,5-Dibromopyrazine2,5-Dichloropyrazine[6]2,5-Difluoropyrazine
Reactivity in Cyclization HighHighHigh
Pd Cross-Coupling Handle Good reactivity; susceptible to hydrodebromination[5]Moderate reactivity; often more stable to side reactionsGenerally unreactive
Relative Cost HigherLowerVariable, often high
Best For... Established protocols; when high reactivity in coupling is needed and conditions can be optimized to minimize side reactions.Cost-effective scale-up; when the halogen is a handle for robust coupling conditions or needs to be retained.Applications where the halogen is a permanent substituent and not a coupling handle.

Section 5: Experimental Protocols

Trustworthiness Through Validated Methods: The following protocols are generalized from established literature procedures and represent a self-validating system for the synthesis and application of these reagents.

Protocol 1: General Synthesis of 2-Halo-5-hydrazinopyrazines

This procedure illustrates the conversion of a dihalopyrazine to the target hydrazino-reagent via SNAr.

cluster_0 Reaction Setup cluster_1 Reaction & Workup cluster_2 Isolation A 1. Charge reactor with 2,5-Dihalopyrazine (1 eq) and solvent (e.g., EtOH). B 2. Add Hydrazine Hydrate (5-10 eq) dropwise at RT. A->B C 3. Heat mixture to reflux (e.g., 80-100 °C). Monitor by TLC/LC-MS. B->C D 4. Cool, quench with H₂O. Extract with organic solvent (e.g., EtOAc). C->D E 5. Dry organic layer (Na₂SO₄), filter, and concentrate. D->E F 6. Purify by crystallization or chromatography to yield 2-Halo-5-hydrazinopyrazine. E->F

Figure 2: Experimental workflow for the synthesis of 2-halo-5-hydrazinopyrazines.

Methodology:

  • Reaction Setup: To a solution of the appropriate 2,5-dihalopyrazine (1.0 equivalent) in a suitable solvent like ethanol or butanol, add hydrazine hydrate (5-10 equivalents) cautiously at room temperature.[9] The large excess of hydrazine is often used to minimize the formation of dimeric byproducts.[10]

  • Reaction Execution: Heat the mixture to reflux (typically 80-110 °C) and stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup and Isolation: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired 2-halo-5-hydrazinopyrazine.

Protocol 2: Synthesis of a Model Triazolopyrazine

This protocol details the cyclization step to form the fused heterocyclic system.

  • Reagent Mixture: In a flask, combine the 2-halo-5-hydrazinopyrazine (1.0 eq.), triethyl orthoformate (3.0-5.0 eq.), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Reaction Conditions: Heat the mixture to reflux (around 120-140 °C) for several hours. The reaction progress can be monitored by observing the consumption of the starting material via TLC or LC-MS.

  • Product Isolation: Upon completion, cool the reaction mixture. The product often precipitates upon cooling and can be collected by filtration. Alternatively, the excess orthoformate can be removed under reduced pressure, and the residue purified by chromatography or recrystallization to afford the target triazolopyrazine.

Section 6: Broader Perspectives - Alternatives from Other N-Heterocyclic Systems

For drug discovery programs seeking novel chemical space, it is often beneficial to explore related heterocyclic cores. Several hydrazino-pyridines are commercially available and serve as excellent starting points for analogous fused systems.

  • 5-Bromo-2-hydrazinopyridine: This isomer of the common pyridine core provides a different arrangement of nitrogen atoms and substitution vectors, leading to novel scaffolds with distinct biological profiles and intellectual property.[11][12]

  • 5-Chloro-2-hydrazinopyridine: As with the pyrazine series, this chloro-analog offers a more economical alternative to the bromo-pyridine for constructing fused pyridotriazoles.[13]

The synthetic logic and protocols described for the pyrazine series are directly applicable to these pyridine-based reagents, allowing for a rapid expansion of synthetic efforts into new chemical matter.

Conclusion and Strategic Recommendations

The selection of a halogenated hydrazinopyrazine reagent is a critical decision with implications for reaction efficiency, scalability, cost, and the overall strategic direction of a synthetic campaign.

  • This compound remains the well-validated benchmark, ideal for lab-scale synthesis where its high reactivity in subsequent cross-coupling reactions is paramount.

  • 2-Chloro-5-hydrazinopyrazine emerges as the superior alternative for process development and scale-up, offering significant cost advantages and, in many cases, a more controlled reactivity profile that can minimize side reactions.

  • Fluoro-analogs and alternative scaffolds like hydrazinopyridines represent valuable tools for expanding beyond established chemical space, enabling the exploration of novel pharmacophores in drug discovery.

By understanding the distinct advantages and limitations of each reagent, researchers can tailor their synthetic strategy to best fit their project goals, whether they are optimizing a lead candidate, developing a large-scale manufacturing process, or exploring uncharted areas of chemical biology.

References

The Strategic Selection of Catalysts for C-C and C-N Bond Formation with 2-Bromo-5-hydrazinopyrazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Hydrazinopyrazine Scaffold

In the landscape of medicinal chemistry and drug development, the pyrazine core is a privileged scaffold, integral to a multitude of biologically active molecules. The introduction of a hydrazine moiety, as seen in 2-bromo-5-hydrazinopyrazine, offers a unique and versatile handle for further molecular elaboration. This building block is particularly valuable for creating novel compound libraries through transition metal-catalyzed cross-coupling reactions, enabling the formation of both carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The electron-deficient nature of the pyrazine ring, further influenced by the bromine and hydrazine substituents, presents specific challenges and opportunities in catalyst selection. This guide provides a comprehensive evaluation of catalyst performance in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving this key intermediate, offering field-proven insights and detailed experimental protocols to aid researchers in navigating this complex chemical space.

The Crux of the Challenge: Catalyst Selection for an Electron-Deficient Heterocycle

The pyrazine ring's electron deficiency generally facilitates the oxidative addition step in palladium-catalyzed cycles, a critical activation of the C-Br bond.[1] However, this same electronic nature can also increase the susceptibility to side reactions, such as hydrodehalogenation. Furthermore, the presence of the basic hydrazine group (-NHNH₂) introduces a potential site for catalyst inhibition through coordination to the metal center. Therefore, the choice of catalyst—specifically the ligand and base—is paramount to achieving high yields and selectivity. This guide will dissect the performance of various catalytic systems for the three most pertinent coupling reactions for derivatizing this compound.

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of biaryl and heteroaryl-aryl structures.[1] For this compound, this reaction allows for the introduction of a diverse range of aryl or heteroaryl substituents.

Comparative Analysis of Palladium Catalyst Systems

While direct comparative studies on this compound are scarce, extensive data from analogous systems, particularly 2-bromopyrazine and other dihalopyrazines, provide a robust framework for catalyst selection. The key to a successful Suzuki coupling with such substrates lies in balancing catalytic activity with the suppression of side reactions.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Key Insights & Causality
Pd(PPh₃)₄ PPh₃ (in situ)K₂CO₃ / K₃PO₄Dioxane/H₂O80-10012-2475-85A classic, reliable "workhorse" catalyst. The in-situ generated triphenylphosphine is a moderately electron-rich ligand, offering good stability. However, it may require higher temperatures and longer reaction times compared to more modern systems.[1][2]
PdCl₂(dppf) dppfK₂CO₃ / Cs₂CO₃DME or Dioxane80-902-885-95+The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand's wide bite angle and electron-rich nature facilitate both oxidative addition and reductive elimination, often leading to faster reactions and higher yields at lower temperatures.[1][2] It is a highly effective choice for many heteroaryl couplings.
Pd(OAc)₂ / SPhos SPhosK₃PO₄Toluene/H₂O10012-1890-95+SPhos is a bulky, electron-rich biaryl phosphine ligand from the Buchwald ligand family. Its steric bulk promotes the reductive elimination step and helps stabilize the active Pd(0) species, making it excellent for challenging substrates, including electron-deficient heterocycles.[2][3]
Pd(OAc)₂ (ligand-free) NoneK₂CO₃ / Na₂CO₃Aqueous i-PrOH801-280-90In some cases, particularly with activated bromides, ligand-free systems can be effective, often promoted by oxygen.[4] This offers a cost-effective and simpler setup, though its scope may be more limited and optimization is critical to prevent palladium black precipitation.

Note: Yields are based on studies with analogous substrates like 2-bromopyrazine and 2,5-diiodopyrazine and serve as a strong starting point for optimization.[1][2]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized starting point, adaptable based on the catalyst system chosen from the table above.

Workflow Diagram:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine: - this compound - Arylboronic Acid (1.2 eq) - Catalyst (e.g., PdCl₂(dppf), 3-5 mol%) - Base (e.g., K₂CO₃, 2 eq) flask To Flame-Dried Schlenk Flask reagents->flask inert Evacuate & Backfill with Argon (3x) flask->inert solvent Add Degassed Solvent (e.g., Dioxane/H₂O) inert->solvent heat Heat with Vigorous Stirring (e.g., 80-100 °C) solvent->heat monitor Monitor by TLC or LC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute (EtOAc) Wash (H₂O, Brine) cool->extract dry Dry (Na₂SO₄) Filter, Concentrate extract->dry purify Column Chromatography (Silica Gel) dry->purify

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv), the desired arylboronic acid (1.1–1.5 equiv), the selected palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times. This is crucial to prevent oxidation of the Pd(0) active species.

  • Solvent Addition: Add the anhydrous and degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe. Degassing the solvent removes dissolved oxygen which can deactivate the catalyst.

  • Reaction: Heat the mixture to the optimized temperature (typically 80–100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2–24 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure coupled product.

Part 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for forming C-N bonds, allowing the coupling of an aryl halide with an amine.[5] In the context of this compound, this reaction is typically used to couple the hydrazine moiety with another aryl or heteroaryl halide, effectively creating a diarylhydrazine derivative. The hydrazine nucleophile presents unique challenges, including the potential for double arylation and N-N bond cleavage.

Comparative Analysis of Catalyst Systems for Hydrazine Coupling

The key to successful monoarylation of hydrazine is the use of sterically hindered, electron-rich phosphine ligands. These ligands promote the desired C-N reductive elimination while disfavoring side reactions.

Catalyst SystemLigandBaseSolventTemp. (°C)Catalyst Loading (mol%)Typical Yield (%)Key Insights & Causality
Pd₂(dba)₃ / XPhos XPhosK₃PO₄ / LiHMDSt-BuOH / H₂O80-1101-270-85XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is a highly effective bulky ligand. The steric hindrance is crucial for preventing diarylation of the hydrazine. LiHMDS is often used for unprotected N-H heterocycles to deprotonate the nucleophile effectively.[3][6]
[Pd(allyl)Cl]₂ / CyPF-tBu CyPF-tBu (Josiphos)KOHDioxane100-1100.1-180-95The Josiphos family of ligands, particularly CyPF-tBu, has shown exceptional activity and selectivity for the monoarylation of hydrazine, even at very low catalyst loadings. The use of a simple base like KOH adds to the practicality.[7]
Pd(OAc)₂ / RuPhos RuPhosLiHMDSTHF65275-85RuPhos is another highly active Buchwald ligand. Precatalysts like RuPhos-Pd-G3 are often used to ensure efficient generation of the active Pd(0) species and have proven effective for coupling amines to challenging 3-halo-2-aminopyridines, a structurally related system.[6]
CuI / Ligand e.g., 1,2-DiolsK₂CO₃ / K₃PO₄DMSO110-1301070-90Copper-catalyzed Ullmann-type couplings offer a cheaper alternative to palladium. These reactions often require higher temperatures and catalyst loadings but can be very effective for N-arylation, particularly at electron-rich positions on the heterocycle.[8][9]

Note: Yields are based on studies with various aryl/heteroaryl halides coupled with hydrazine or arylhydrazines.[3][6][7]

Mechanistic Consideration: The Buchwald-Hartwig Catalytic Cycle

The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the hydrazine, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.

Buchwald_Hartwig_Cycle pd0 L₂Pd⁰ ox_add Oxidative Addition pd0->ox_add Ar-X pd2_complex L₂PdII(Ar)(X) ox_add->pd2_complex amine_assoc Amine Association pd2_complex->amine_assoc + H₂NNHR pd2_amine_complex [L₂PdII(Ar)(H₂NNHR)]⁺X⁻ amine_assoc->pd2_amine_complex deprotonation Deprotonation (-Base-H⁺) pd2_amine_complex->deprotonation + Base pd2_amido_complex L₂PdII(Ar)(NHNHR) deprotonation->pd2_amido_complex red_elim Reductive Elimination pd2_amido_complex->red_elim red_elim->pd0 Regeneration product Ar-NHNHR (Product) red_elim->product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination with an Aryl Halide

This protocol describes the coupling of the hydrazine moiety of this compound with a second aryl halide.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox, add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium precatalyst (e.g., [Pd(allyl)Cl]₂ with Josiphos ligand, 0.1-2 mol%), and a strong base (e.g., KOH or LiHMDS, 2.0-2.5 equiv) to an oven-dried vial or reaction tube.

  • Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., t-BuOH or dioxane).

  • Sealing and Reaction: Seal the vial tightly with a PTFE-lined cap and remove it from the glovebox. Place it in a preheated oil bath or heating block at the optimized temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction for the required time (5–24 hours), monitoring by LC-MS.

  • Work-up: After cooling, partition the reaction mixture between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain the desired diarylhydrazine product.

Part 3: Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling provides a powerful route to synthesize aryl alkynes by reacting an aryl halide with a terminal alkyne.[6] This reaction is a staple for introducing alkynyl functionalities, which can serve as versatile handles for further transformations like click chemistry or cyclization reactions.

Comparative Analysis of Catalyst Systems

The classic Sonogashira reaction employs a dual catalyst system of palladium and a copper(I) salt. The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.

Catalyst SystemCo-catalystLigandBaseSolventTemp. (°C)Typical Yield (%)Key Insights & Causality
PdCl₂(PPh₃)₂ CuIPPh₃ (in situ)Et₃N / i-Pr₂NHTHF / DMFRT - 7085-95The traditional and most widely used system. It is highly effective for a broad range of aryl bromides and iodides. The amine base is crucial as it also serves as a solvent and scavenges the H-X byproduct.[1][10]
Pd(OAc)₂ / PPh₃ CuIPPh₃Et₃NToluene8080-90A common alternative palladium source. This system is robust but may require elevated temperatures for less reactive bromides.
Pd(acac)₂ / Hydrazone CuIHydrazoneK₃PO₄DMSO12580-90Hydrazone ligands offer an air-stable, phosphine-free alternative. This system can achieve high turnover numbers but often requires higher temperatures and a polar aprotic solvent like DMSO.[3]
K₂PdCl₄ / S-Phos None (Cu-free)S-Phosn-Bu₄N⁺OH⁻EtOH/H₂O3780-90+Modern copper-free Sonogashira protocols have been developed to avoid issues with alkyne homocoupling (Glaser coupling) promoted by copper. These often use bulky phosphine ligands and can proceed under milder, aqueous conditions.[11]

Note: Yields are based on studies with analogous substrates like 2-bromopyrazine and 2-amino-3-bromopyridines.[1][10]

Experimental Protocol: Sonogashira Coupling

This protocol details a standard copper-co-catalyzed Sonogashira reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and copper(I) iodide (CuI, 4-10 mol%).

  • Solvent and Base: Add anhydrous, degassed solvent (e.g., THF) followed by a degassed amine base (e.g., triethylamine, 2.0-3.0 equiv). Stir for 15 minutes.

  • Reactant Addition: Add this compound (1.0 equiv) followed by the terminal alkyne (1.1-1.2 equiv).

  • Reaction: Stir the reaction at the appropriate temperature (room temperature to 70 °C) until completion, as monitored by TLC.

  • Work-up: Cool the mixture, filter off any solids (e.g., amine hydrohalide salt), and concentrate the filtrate.

  • Purification: Dissolve the residue in a suitable organic solvent, wash with water and brine, dry over Na₂SO₄, and purify by column chromatography.

Conclusion and Future Outlook

The functionalization of this compound via palladium-catalyzed cross-coupling reactions is a highly effective strategy for the synthesis of novel, complex molecules.

  • For Suzuki-Miyaura couplings , PdCl₂(dppf) offers a reliable and high-yielding option, while ligand systems like SPhos provide enhanced reactivity for more challenging substrates.

  • For Buchwald-Hartwig amination of the hydrazine moiety, specialized bulky phosphine ligands are critical. The Josiphos (CyPF-tBu) ligand, in particular, has demonstrated exceptional performance for the selective monoarylation of hydrazine.

  • For Sonogashira couplings , the classic PdCl₂(PPh₃)₂/CuI system remains a robust and effective choice, though modern copper-free methods offer advantages in minimizing alkyne homocoupling.

The data and protocols presented in this guide, derived from closely related heterocyclic systems, provide a strong, evidence-based foundation for researchers. The causality behind the experimental choices—from the inert atmosphere that protects the catalyst to the specific ligands that tune reactivity and selectivity—underscores the principles of rational catalyst design. As catalyst technology continues to evolve, exploring nickel-based or photocatalytic systems may offer even milder and more cost-effective pathways for the derivatization of this valuable pyrazine scaffold.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Bromo-5-hydrazinopyrazine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, field-proven guidance for the safe handling and disposal of 2-Bromo-5-hydrazinopyrazine (CAS No. 1001050-24-3). As a specialty chemical often utilized in pharmaceutical research and drug development, its unique structure presents a combination of hazards that demand a rigorous and well-understood disposal protocol. This guide moves beyond mere compliance, aiming to instill a deep understanding of the chemical's nature to ensure the safety of laboratory personnel and the protection of our environment.

Executive Summary: Immediate Safety Briefing

This compound is a hazardous compound requiring strict handling and disposal procedures. The primary hazards stem from its components: the hydrazine moiety (toxic, suspected carcinogen, reactive) and the brominated heterocyclic ring (halogenated organic waste).[1][2][3] Improper disposal can lead to severe health consequences and environmental contamination.

Key Immediate Actions:

  • Engineering Controls: All handling and disposal operations must be conducted within a certified chemical fume hood.[4][5]

  • Personal Protective Equipment (PPE): Full PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles, is mandatory.[5]

  • Waste Segregation: This compound must be disposed of in a dedicated, clearly labeled hazardous waste container, separate from other chemical waste streams, especially oxidizers and non-halogenated solvents.[4][6]

  • Disposal Method: The only acceptable method of final disposal is through a licensed hazardous waste management company, typically via high-temperature incineration.

Hazard Profile: Understanding the "Why"

To safely manage this compound, one must appreciate the distinct risks posed by its structural components. Its hazard profile is a composite of a halogenated aromatic system and a highly reactive hydrazine derivative.

Property Identifier
Chemical Name This compound
Synonyms Pyrazine, 2-bromo-5-hydrazinyl-; 5-bromopyrazine-2-ylhydrazine
CAS Number 1001050-24-3[7]
Molecular Formula C₄H₅BrN₄[7]
Molecular Weight 189.02 g/mol [7]

Core Hazards Breakdown:

  • Hydrazine Moiety: Hydrazine and its derivatives are classified as highly toxic and are reasonably anticipated to be human carcinogens.[1][8] They can be corrosive and cause severe damage to the skin, eyes, liver, and central nervous system upon contact or inhalation.[5] Hydrazines are also strong reducing agents and can react violently with oxidizing agents.[9] The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) for hydrazine at 1 ppm over an 8-hour shift, while the American Conference of Governmental Industrial Hygienists (ACGIH) recommends a much lower threshold limit value (TLV) of 0.01 ppm, highlighting its significant risk.[2][9][10]

  • Brominated Pyrazine Core: As a brominated organic compound, this chemical falls under regulations for halogenated organic compounds (HOCs).[11][12] The U.S. Environmental Protection Agency (EPA) regulates the disposal of HOCs, as their improper disposal can lead to the formation of persistent and toxic environmental pollutants.[3][13] Incineration is the preferred treatment technology for such wastes.[3] The pyrazine ring itself contributes to the compound's potential for skin, eye, and respiratory irritation.[14][15][16]

Essential Protective Measures: Engineering Controls & PPE

A multi-layered approach to safety is critical. Engineering controls provide the first line of defense, supplemented by mandatory personal protective equipment.

Engineering Controls: All work, including weighing, handling, and preparing for disposal, must be performed inside a properly functioning chemical fume hood to prevent the inhalation of dust or vapors.[4][5] The ventilation system should be adequate to maintain airborne concentrations well below the established exposure limits for hydrazine.[9]

Personal Protective Equipment (PPE): The following table outlines the minimum required PPE.

Body Part Personal Protective Equipment (PPE) Specifications & Rationale
Eyes/Face Safety Goggles with Side ShieldsRequired at all times to protect against splashes. A face shield should be worn over goggles when handling larger quantities (>10g) or solutions.[5]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves before each use and practice proper removal techniques to avoid skin contamination.[5]
Body Laboratory CoatA flame-retardant lab coat must be worn and kept fully buttoned to protect skin and clothing.
Respiratory N95 Dust Mask or RespiratorFor weighing the solid compound, an N95 mask can minimize dust inhalation. If there is a risk of vapor exposure or in case of a spill, a NIOSH-approved respirator with appropriate cartridges is necessary.[4][9]

Step-by-Step Disposal Protocol

This protocol covers the routine collection of waste from laboratory operations. For spill-specific procedures, see Section 4.

Step 1: Designate a Waste Container

  • Select a clean, dry, and chemically compatible container with a secure, tight-fitting screw cap. A high-density polyethylene (HDPE) or glass bottle is suitable.

  • The container must be dedicated exclusively to "Waste this compound and related materials." Do not mix with other waste types.[4][6]

Step 2: Proper Labeling

  • Before adding any waste, affix a hazardous waste label to the container.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound"

    • The primary hazards: "Toxic," "Irritant," "Suspected Carcinogen," "Halogenated Organic"

    • The date accumulation started.

    • An approximate list of contents (e.g., "Solid this compound," "Contaminated Kimwipes," "Rinsate with Dichloromethane").

Step 3: Waste Collection

  • Solid Waste: Carefully transfer solid this compound and any contaminated items (e.g., weighing paper, gloves, pipette tips) into the designated waste container using forceps or a spatula. Avoid generating dust.

  • Liquid Waste: If the compound is in solution, transfer the solution to the waste container. Non-halogenated solvents should NOT be mixed with this waste stream.[6]

  • Decontamination of Glassware: Rinse contaminated labware with a minimal amount of a suitable solvent (e.g., methanol or ethanol). The first rinse should be collected in the hazardous waste container. Subsequent rinses can be managed according to your institution's policies for trace-contaminated glassware.

Step 4: Secure Storage

  • Keep the waste container tightly sealed at all times, except when adding waste.[6]

  • Store the container in a designated, well-ventilated secondary containment bin within the laboratory, away from heat, ignition sources, and incompatible materials like oxidizing agents.[9][14]

Step 5: Final Disposal

  • Once the container is full or has reached your institution's storage time limit, arrange for pickup by your organization's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.

  • Ensure all paperwork is completed accurately, classifying the waste as a toxic, halogenated organic material.

Emergency Procedures: Spills and Exposure

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][4]

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15-30 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[2][4][14]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink a large amount of water. Seek immediate medical attention.[9]

Small Spill Management (<1 gram):

  • Alert & Evacuate: Alert personnel in the immediate area. Ensure the fume hood is operational.

  • Don PPE: Wear, at a minimum, double nitrile gloves, a lab coat, and safety goggles. A respirator may be required depending on the situation.

  • Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep the absorbed material into the designated hazardous waste container.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol). Place the cloth in the waste container. For the hydrazine component, a final wipe with a dilute solution of sodium hypochlorite (household bleach) can be used to oxidize residual traces, but this must be done with caution in a well-ventilated area.[8] Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of this compound waste.

G cluster_0 cluster_1 Emergency / Spill Protocol start Waste Generation (this compound) segregate Segregate into Dedicated, Labeled Halogenated Waste Container start->segregate spill Spill Occurs start->spill Is it a spill? store Store Securely in Secondary Containment segregate->store pickup Arrange Pickup by Certified EHS / Waste Vendor store->pickup spill->segregate No alert Alert Personnel Don Full PPE spill->alert Yes contain Contain & Absorb (Inert Material) alert->contain collect Collect Spill Debris into Waste Container contain->collect decontaminate Decontaminate Area collect->decontaminate decontaminate->store Dispose of all materials as waste

Caption: Decision workflow for handling and disposing of this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-5-hydrazinopyrazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational plan for the safe handling and disposal of 2-Bromo-5-hydrazinopyrazine (CAS No: 1001050-24-3).[1] As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a culture of safety grounded in scientific causality. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, synthesizing technical data with field-proven safety practices.

It is important to note that while this compound is available commercially, comprehensive, peer-reviewed safety data specifically for this compound is not widely published. Therefore, this guide is built upon a robust foundation of data from structurally analogous compounds, including various brominated and hydrazinyl-substituted pyridines and pyrazines. This approach allows us to anticipate hazards and establish a conservative, protective framework for handling.

Hazard Assessment: Understanding the Risks

Based on the GHS classifications of closely related compounds, this compound should be handled as a hazardous substance with multiple potential routes of exposure.[2][3][4][5] The primary threats arise from its anticipated acute toxicity, as well as its irritant properties.

The table below summarizes the expected hazard classifications, synthesized from data on analogous chemical structures.

Hazard ClassificationGHS Hazard StatementPotential Impact in the Laboratory
Acute Toxicity, Oral H301/H302: Toxic or Harmful if swallowed[3][4][5]Accidental ingestion of even small quantities could lead to significant adverse health effects. This underscores the critical importance of prohibiting eating, drinking, or smoking in the laboratory and diligent hand washing.
Skin Corrosion/Irritation H315: Causes skin irritation[2][4]Direct contact can cause redness, itching, or inflammation. Prolonged contact may lead to more severe dermal reactions.
Serious Eye Damage/Irritation H318: Causes serious eye damage[3][4][5]This is a critical risk. Accidental splashing or contact with airborne dust can cause irreversible damage to the eyes. This necessitates stringent eye protection.
Specific Target Organ Toxicity H335: May cause respiratory irritation[2][3][4]Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. All handling of the solid should be performed in a well-ventilated area, preferably a fume hood.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to mitigate the risks identified above. The selection of each component is directly linked to preventing a specific route of exposure.

PPE CategorySpecificationRationale and Causality
Eye Protection Chemical Splash Goggles (ANSI Z87.1 certified)Due to the classification of "Causes serious eye damage" for analogous compounds, standard safety glasses are insufficient.[3][4][5] Goggles provide a complete seal around the eyes, protecting against both direct splashes and airborne dust.
Hand Protection Nitrile Gloves (minimum 4 mil thickness)While specific chemical resistance data is unavailable, nitrile gloves offer good general protection against a wide range of chemicals, including many halogenated organic solids. Double-gloving is recommended when handling larger quantities or during prolonged procedures to provide an additional barrier against potential tears or contamination.
Body Protection Laboratory Coat (fully buttoned)A standard lab coat protects against incidental contact with the skin on the arms and torso. Ensure cuffs are tucked into gloves to prevent exposure at the wrist.
Respiratory Protection Use in a certified chemical fume hoodThe primary engineering control is to handle the solid material exclusively within a chemical fume hood to prevent inhalation of dust.[6] If a fume hood is not available for a specific short-duration task like weighing, a NIOSH-approved N95 respirator is the minimum requirement to protect against airborne particulates.

Operational Plan: A Step-by-Step Handling Workflow

This protocol details the safe handling of this compound from initial preparation to its use in a reaction.

Preparation & Weighing:

  • Designate a Work Area: Cordon off a specific area within a chemical fume hood for handling this compound.

  • Assemble PPE: Before retrieving the chemical, don all required PPE as specified in the table above (goggles, lab coat, nitrile gloves).

  • Tare the Weigh Vessel: Place a clean, dry weigh boat or vial on an analytical balance inside the fume hood and tare the balance.

  • Dispense the Solid: Carefully scoop the required amount of this compound into the tared vessel. Use smooth, deliberate motions to minimize dust generation.[7][8]

  • Secure the Stock Container: Promptly and securely close the primary container. Wipe it down with a damp cloth to remove any residual dust before returning it to storage.

Dissolution & Reaction:

  • Solvent Addition: Add the desired solvent to the vessel containing the weighed solid. Perform this step slowly to avoid splashing.

  • Transfer to Reaction Vessel: Once dissolved, use a clean pipette to transfer the solution to the main reaction flask.

  • Initiate Reaction: Proceed with your experimental protocol, ensuring the reaction apparatus remains within the fume hood.

G cluster_prep Preparation cluster_weighing Weighing cluster_use Use prep1 Don Required PPE prep2 Designate Area in Fume Hood prep1->prep2 weigh1 Tare Weigh Vessel in Hood prep2->weigh1 weigh2 Carefully Dispense Solid weigh1->weigh2 weigh3 Secure and Clean Stock Bottle weigh2->weigh3 use1 Dissolve in Solvent weigh3->use1 use2 Transfer to Reaction Vessel use1->use2

Caption: Workflow for handling this compound.

Emergency & Disposal Plan

Spill Management: Accidental spills must be handled promptly and safely.

  • Alert & Evacuate: Notify colleagues in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab.

  • Secure the Area: Restrict access to the spill area.

  • Don Additional PPE: If not already wearing it, add a second pair of gloves and, if necessary, respiratory protection.

  • Clean the Spill:

    • Gently cover the solid spill with a dry, inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep the mixture into a designated hazardous waste container.[7] Avoid dry sweeping that could generate dust.[8]

    • Perform a final decontamination of the area with a damp cloth.

  • Dispose: All cleanup materials are considered hazardous waste and must be placed in a sealed, labeled container for disposal.

G spill Spill Occurs alert Alert Personnel & Secure Area spill->alert ppe Don Appropriate PPE alert->ppe cover Cover with Inert Material ppe->cover collect Sweep into Waste Container cover->collect decon Decontaminate Spill Area collect->decon dispose Dispose of All Materials as Hazardous Waste decon->dispose

Caption: Emergency response plan for a solid chemical spill.

Exposure Response: Immediate action is crucial in the event of personal exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[8][9] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[7][9] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[9] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a glass of water to drink.[8] Seek immediate medical attention.

Waste Disposal: Proper disposal is the final step in the safe handling lifecycle of any chemical.

  • Segregate Waste: All materials contaminated with this compound, including gloves, weigh boats, pipette tips, and spill cleanup debris, must be treated as hazardous waste.

  • Containerize: Place all solid waste into a clearly labeled, sealable hazardous waste container. The label should include the chemical name and associated hazards.

  • Follow Institutional Protocols: Dispose of the waste container through your institution's Environmental Health and Safety (EHS) office.[7][9] Never dispose of this chemical or its contaminated materials in standard trash or down the drain.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.